molecular formula C3H2F6 B1216460 1,1,1,3,3,3-Hexafluoropropane CAS No. 690-39-1

1,1,1,3,3,3-Hexafluoropropane

カタログ番号: B1216460
CAS番号: 690-39-1
分子量: 152.04 g/mol
InChIキー: NSGXIBWMJZWTPY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,1,1,3,3,3-Hexafluoropropane, also known as this compound, is a useful research compound. Its molecular formula is C3H2F6 and its molecular weight is 152.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 81.71 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Compressed Gas;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,1,1,3,3,3-hexafluoropropane
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InChI

InChI=1S/C3H2F6/c4-2(5,6)1-3(7,8)9/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NSGXIBWMJZWTPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H2F6
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DSSTOX Substance ID

DTXSID8052435
Record name 1,1,1,3,3,3-Hexafluoropropane
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Molecular Weight

152.04 g/mol
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Physical Description

Liquid, Liquefied gas; [MSDSonline]
Record name Propane, 1,1,1,3,3,3-hexafluoro-
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Boiling Point

-1.1 °C, BP: -1.4 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Density

1.4343 g/cu cm at 0 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Color/Form

Colorless gas

CAS No.

690-39-1, 27070-61-7
Record name 1,1,1,3,3,3-Hexafluoropropane
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Record name 1,1,1,3,3,3-HEXAFLUOROPROPANE
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Melting Point

-94.2 °C, MP: -93.6 °C
Record name 1,1,1,3,3,3-Hexafluoropropane
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1,1,3,3,3-Hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is a hydrofluorocarbon with the chemical formula C₃H₂F₆. It is a colorless, odorless gas under standard conditions and is typically handled as a liquefied gas.[1][2] While traditionally used in applications such as fire suppression and refrigeration, its unique properties are also of interest to the scientific research and pharmaceutical development communities.[1][3][4] This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental methodologies for their determination, and its applications in a research context.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for ease of reference and comparison.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₃H₂F₆[1][2]
Molecular Weight 152.04 g/mol [1][3]
Appearance Colorless gas[2][4]
Odor Odorless[3]
Boiling Point -1.1 to -1.4 °C[1][3][4]
Melting Point -93.6 to -94.2 °C[1][3][4]
Density (liquid at 0°C) 1.4343 g/cm³[3]
Vapor Pressure (at 25°C) 270 kPa[2]
Water Solubility (at 20°C) 724 mg/L[2]
Table 2: Thermodynamic and Safety Properties
PropertyValueSource(s)
Critical Temperature 398.07 K[3]
Critical Pressure 3.18 MPa[3]
Flash Point Non-flammable[2]
Global Warming Potential (100-year) 9,810[1][3]
Chemical Stability Stable under normal conditions. Incompatible with alkali metals and strong bases.[4]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of liquefied gases like this compound are outlined below. These are generalized procedures based on established methods.

Determination of Vapor Pressure (Static or Isochoric Method)

This method involves measuring the pressure of the vapor in equilibrium with its liquid phase at various temperatures in a fixed-volume apparatus.

  • Apparatus: A constant-volume cell (isochoric cell) made of a material compatible with fluorinated hydrocarbons, equipped with a high-precision pressure transducer and a temperature sensor (e.g., a platinum resistance thermometer). The cell is placed in a thermostatically controlled bath.

  • Procedure:

    • The isochoric cell is first evacuated to a high vacuum to remove any residual gases.

    • A precisely measured amount of this compound is introduced into the cell. The amount is chosen so that a liquid-vapor equilibrium is present over the desired temperature range.

    • The cell is immersed in the thermostatic bath, and the temperature is set to the lowest desired value and allowed to stabilize.

    • Once thermal equilibrium is reached, the vapor pressure is recorded from the pressure transducer.

    • The temperature of the bath is incrementally increased, and the vapor pressure is recorded at each new stable temperature point.

    • The collected data points of pressure versus temperature are then used to develop a vapor pressure curve.

Determination of Liquid Density (Pressure Hydrometer Method - ASTM D1657)

This method is suitable for determining the density of liquefied petroleum gases and can be adapted for this compound.

  • Apparatus: A transparent pressure cylinder capable of withstanding the vapor pressure of the sample, a hydrometer calibrated for use under pressure, a thermometer, and a constant-temperature bath.

  • Procedure:

    • The pressure cylinder is first purged with a small amount of the this compound sample to remove any contaminants.

    • The cylinder is then carefully filled with the liquid sample, ensuring the hydrometer floats freely and is not in contact with the cylinder walls.

    • The sealed cylinder is placed in a constant-temperature bath until the system reaches thermal equilibrium.

    • The density is read from the hydrometer scale at the point where the liquid surface intersects the stem. The temperature is simultaneously recorded.

    • This process can be repeated at different temperatures to determine the density as a function of temperature.

Determination of Enthalpy of Vaporization (Calorimetric Method)

Calorimetry provides a direct measurement of the heat absorbed during the phase change from liquid to vapor at a constant temperature.

  • Apparatus: A vaporization calorimeter, which typically consists of a sample cell with a heating element, a temperature sensor, and an outlet for the vaporized gas. The entire assembly is housed within a controlled-temperature jacket to ensure isothermal conditions.

  • Procedure:

    • A known mass of liquid this compound is introduced into the sample cell.

    • The calorimeter is brought to the desired constant temperature.

    • A constant electrical power is applied to the heating element to induce vaporization of the liquid at a steady rate.

    • The mass of the vaporized substance is determined, for example, by collecting and weighing the condensed vapor over a specific time period.

    • The enthalpy of vaporization (ΔHvap) is calculated from the electrical energy supplied (Q) and the mass (m) of the vaporized sample using the formula: ΔHvap = Q / m.

Relevance in a Research and Development Context

While not a direct participant in biological signaling pathways, this compound serves as a valuable tool in chemical synthesis and pharmaceutical development. Its utility stems from its unique chemical structure, which features a hexafluorinated propane backbone.[5] This structure can impart desirable properties such as enhanced stability, modified solubility, and altered biological activity when incorporated into larger molecules.[5]

In pharmaceutical research, the introduction of fluorine atoms into a molecule is a common strategy to modulate its pharmacokinetic and pharmacodynamic properties. This compound can act as a building block or reagent in the synthesis of complex fluorinated compounds, including novel drug candidates and advanced materials.[5]

Visualizations

Synthesis of this compound

The industrial synthesis of this compound typically involves the vapor-phase fluorination of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride.[2] This process is illustrated in the workflow diagram below.

G cluster_reactants Reactants cluster_process Process cluster_conditions Conditions cluster_products Products A 1,1,1,3,3,3-Hexachloropropane (C₃H₂Cl₆) C Vapor Phase Reaction A->C B Hydrogen Fluoride (HF) B->C F This compound (C₃H₂F₆) C->F G Hydrogen Chloride (HCl) C->G D Temperature: 250-400 °C D->C E Catalyst: Trivalent Chromium on Carbon E->C

Caption: Vapor-phase synthesis of this compound.

Toxicological Profile

For professionals in drug development and research, understanding the toxicological profile of any chemical is paramount. This compound exhibits low acute toxicity.[1][3] In animal studies, the 4-hour acute lethal concentration in rats was found to be greater than 195,000 ppm, with narcosis being the primary observed clinical sign during exposure.[1][3] Importantly, no evidence of mutagenic or genotoxic activity was found in in-vitro human lymphocyte assays.[1][3] Developmental toxicity studies in rats did not show adverse fetal effects.[6]

Conclusion

This compound is a compound with a well-characterized set of chemical and physical properties. While its primary applications have been industrial, its role as a fluorinated building block in chemical synthesis presents opportunities for researchers and scientists in the development of novel materials and pharmaceuticals. A thorough understanding of its properties, handling requirements, and toxicological profile is essential for its safe and effective use in a laboratory setting.

References

In-Depth Technical Guide to the Physical Properties of HFC-236fa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa). The information is compiled from various technical datasheets and scientific publications to ensure accuracy and depth, catering to the needs of researchers and professionals in scientific fields. All quantitative data is presented in structured tables for ease of reference and comparison.

Chemical Identity and General Properties

HFC-236fa is a hydrofluorocarbon with the chemical formula CF₃CH₂CF₃. It is a colorless and odorless gas under standard conditions.[1][2] Due to its thermodynamic properties and low toxicity, it has been utilized as a fire suppression agent, a refrigerant, and in various specialized applications.[2][3] It is also known by trade names such as FE-36™ and is considered an alternative to ozone-depleting substances, having an Ozone Depletion Potential (ODP) of zero.[3]

Table 1: General and Chemical Identity of HFC-236fa

PropertyValue
Chemical Name This compound
Synonyms HFC-236fa, R-236fa, FE-36
CAS Number 690-39-1
Molecular Formula C₃H₂F₆
Molecular Weight 152.04 g/mol [3][4]
Appearance Colorless gas or liquefied gas[4]
Odor Odorless[1]

Core Physical and Thermodynamic Properties

The physical and thermodynamic properties of HFC-236fa are critical for its application in various systems. These properties have been determined through standardized experimental methods.

Table 2: Key Physical and Thermodynamic Properties of HFC-236fa

PropertyValue
Boiling Point (at 1 atm) -1.4 °C (29.4 °F)[3][4]
Melting Point -93.6 °C (-136.5 °F)[2][4]
Critical Temperature 124.9 °C (256.8 °F)
Critical Pressure 3.18 MPa[1]
Liquid Density (at 20 °C) 1.36 g/cm³
Vapor Pressure (at 25 °C) 272.4 kPa[5]
Solubility in Water 724 mg/L[2]
Ozone Depletion Potential (ODP) 0[3]
Global Warming Potential (GWP, 100-year) 9,810[1][2]

Experimental Protocols

The determination of the physical properties of chemical compounds like HFC-236fa follows internationally recognized standardized methods to ensure accuracy and reproducibility. Below are detailed methodologies for two key experimental procedures.

Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The Thiele tube method is a common and effective technique for this measurement.

Apparatus:

  • Thiele tube containing a high-boiling point liquid (e.g., mineral oil)

  • Thermometer

  • Small test tube (e.g., Durham tube)

  • Capillary tube, sealed at one end

  • Sample of HFC-236fa (in liquefied form)

  • Heating source (e.g., Bunsen burner)

Procedure:

  • A small amount of the liquefied HFC-236fa sample is placed into the small test tube.

  • The capillary tube is inverted (sealed end up) and placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed into the Thiele tube, with the oil level above that of the sample.

  • The side arm of the Thiele tube is gently and uniformly heated. This design promotes convection currents in the oil, ensuring even heat distribution.

  • As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

  • Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Determination of Vapor Pressure (Based on ASTM D1267)

This method is designed for determining the gauge vapor pressure of liquefied petroleum (LP) gases, which is applicable to liquefied HFC-236fa.

Apparatus:

  • Vapor pressure apparatus, consisting of an upper chamber and a lower chamber.

  • Pressure gauge.

  • Constant-temperature water bath.

  • Thermometer for the water bath.

Procedure:

  • The apparatus is first purged to remove any residual substances.

  • The lower chamber of the apparatus is filled with the chilled HFC-236fa sample, ensuring it is in its liquid phase.

  • A specific volume of the liquid is then withdrawn to create a pre-determined vapor-liquid ratio.

  • The apparatus is sealed and placed in the constant-temperature water bath, which is maintained at the desired test temperature (e.g., 37.8 °C).

  • The apparatus is periodically agitated to ensure the system reaches equilibrium.

  • Once the pressure reading on the gauge stabilizes, this value is recorded as the vapor pressure of HFC-236fa at that specific temperature.

Visualizations

The following diagrams illustrate the relationships between the physical properties of HFC-236fa and a typical experimental workflow.

G cluster_phase Phase Behavior cluster_identity Chemical Identity Boiling_Point Boiling Point (-1.4 °C at 1 atm) Critical_Point Critical Point (124.9 °C, 3.18 MPa) Boiling_Point->Critical_Point is a point on liquid-vapor curve towards Vapor_Pressure Vapor Pressure (272.4 kPa at 25 °C) Vapor_Pressure->Boiling_Point determines Melting_Point Melting Point (-93.6 °C) Melting_Point->Boiling_Point defines liquid range with Molecular_Weight Molecular Weight (152.04 g/mol) Chemical_Formula Chemical Formula (C₃H₂F₆) Chemical_Formula->Molecular_Weight determines

Caption: Logical relationships between key physical properties of HFC-236fa.

G start Start: Prepare Sample prepare_apparatus Assemble Thiele Tube Apparatus start->prepare_apparatus heat_sample Gently Heat Side Arm of Tube prepare_apparatus->heat_sample observe_bubbles Observe Bubbles from Capillary Tube heat_sample->observe_bubbles rapid_bubbling Rapid, Continuous Bubbling Occurs observe_bubbles->rapid_bubbling at Boiling Point cool_apparatus Remove Heat and Allow to Cool rapid_bubbling->cool_apparatus record_bp Record Temperature when Liquid Enters Capillary cool_apparatus->record_bp end End: Boiling Point Determined record_bp->end

Caption: Simplified workflow for boiling point determination via the Thiele tube method.

References

An In-Depth Technical Guide to the Synthesis of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is a hydrofluorocarbon with the chemical formula CF₃CH₂CF₃.[1][2] It is a colorless, odorless gas that has found applications in various fields, including as a fire suppressant, refrigerant, and foaming agent.[1][3] This technical guide provides a comprehensive overview of the primary synthesis mechanisms of HFC-236fa, detailing the reaction pathways, experimental protocols, and quantitative data to support research and development in related fields.

Core Synthesis Mechanisms

The industrial production of this compound is primarily achieved through two main routes: the vapor-phase fluorination of 1,1,1,3,3,3-hexachloropropane and the reduction of hexafluoroacetone. A third, less common method involves the hydrogenation of hexafluoropropene.

Vapor-Phase Fluorination of 1,1,1,3,3,3-Hexachloropropane (HCC-230fa)

The most prevalent industrial method for synthesizing HFC-236fa is the gas-phase reaction of 1,1,1,3,3,3-hexachloropropane (CCl₃CH₂CCl₃) with anhydrous hydrogen fluoride (HF) in the presence of a trivalent chromium-based catalyst.[1]

Reaction Pathway:

The overall reaction proceeds as a series of halogen exchange reactions where chlorine atoms are progressively replaced by fluorine atoms.

G cluster_0 HCC_230fa CCl₃CH₂CCl₃ (1,1,1,3,3,3-Hexachloropropane) Intermediates Chlorofluoroalkane Intermediates HCC_230fa->Intermediates + HF HFC_236fa CF₃CH₂CF₃ (this compound) Intermediates->HFC_236fa + HF HCl HCl Intermediates->HCl HFC_236fa->HCl - HCl HF HF HF->Intermediates Catalyst Cr-based Catalyst (e.g., Cr₂O₃) G Hexafluoroacetone CF₃C(O)CF₃ (Hexafluoroacetone Trihydrate) HFC_236fa CF₃CH₂CF₃ (this compound) Hexafluoroacetone->HFC_236fa + Reducing Agent Reducing_Agent Zn / NaOH(aq) Reducing_Agent->HFC_236fa G cluster_0 Hexafluoropropene CF₃CF=CF₂ (Hexafluoropropene) HFC_236fa CF₃CH₂CF₃ (this compound) Hexafluoropropene->HFC_236fa + H₂ H2 H₂ H2->HFC_236fa Catalyst Hydrogenation Catalyst (e.g., Pd/C) G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Separation and Purification cluster_3 Final Product HCC_230fa HCC-230fa Feed Vaporizer Vaporizer HCC_230fa->Vaporizer HF Anhydrous HF Feed HF->Vaporizer Reactor Fixed-Bed Reactor (Cr-based Catalyst) Vaporizer->Reactor Scrubber Scrubber (HCl/HF Removal) Reactor->Scrubber Condenser Condenser Scrubber->Condenser Distillation Distillation Column(s) Condenser->Distillation HFC_236fa_Product Purified HFC-236fa Distillation->HFC_236fa_Product Byproducts Byproducts Distillation->Byproducts Byproducts

References

An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Abstract: This technical guide provides a comprehensive overview of 1,1,1,3,3,3-Hexafluoropropane, commonly known as HFC-236fa. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2][3] This document details its chemical and physical properties, applications, safety and toxicity data, and environmental impact. The information is presented to serve as a foundational resource for professionals in research and development.

Chemical Identity and Synonyms

HFC-236fa is a hydrofluorocarbon with the chemical formula CF3CH2CF3.[1][3] It is a colorless, odorless gas under standard conditions.[4]

IdentifierValue
IUPAC Name This compound[1][2][3]
Common Name HFC-236fa
CAS Number 690-39-1[1][3]
EC Number 425-320-1[2]
Molecular Formula C3H2F6[2][5]
Synonyms R-236fa, FC-236fa, FE-36, Bistrifluoromethylmethane, 2,2-Dihydroperfluoropropane[1][2][4][6]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of HFC-236fa.

PropertyValue
Molar Mass 152.04 g/mol [1]
Boiling Point -1.4 °C to -0.7 °C[2][7]
Melting Point -98.0 °C to -93.6 °C[2][7]
Vapor Pressure 0.27 MPa (at 25 °C)[2]
Density 1.370 g/cm³[7]
Solubility in Water 724 mg/L[2]

Environmental Data

HFC-236fa was developed as a replacement for ozone-depleting substances. Its environmental impact is characterized by the following metrics.

Environmental MetricValue
Ozone Depletion Potential (ODP) 0[1][6][8]
Global Warming Potential (GWP, 100-year) 9,400 - 9,810[4]
Atmospheric Lifetime Approximately 192 years[9]

Applications

HFC-236fa has several key industrial applications owing to its specific properties.

  • Fire Suppressant: It is widely used as a clean agent fire extinguishant, serving as a replacement for Halon 1211.[3][6][8] It is effective for Class A, B, and C fires and is safe for use in occupied spaces and on sensitive electronic equipment as it is non-conductive and leaves no residue.[8]

  • Refrigerant: HFC-236fa is used as a refrigerant, notably as a replacement for CFC-114 in centrifugal chillers.[1][7][9]

  • Other Uses: It also finds application as a foaming agent, heat-transfer medium, dielectric gas, and a thermodynamic power cycle working fluid.[2]

Safety and Toxicity

The toxicological profile of HFC-236fa has been evaluated to ensure its safe handling and use.

Toxicity MetricValue
Acute Inhalation Toxicity (Rat, 4-hr LC50) > 195,000 ppm[4]
Cardiac Sensitization (Dog, NOAEL) 100,000 ppm[1][4]
Cardiac Sensitization (Dog, LOAEL) 150,000 ppm[1][4]
Acceptable Exposure Limit (DuPont AEL, 8- or 12-hr TWA) 1,000 ppm[1]

Inhaling high concentrations of HFC-236fa can lead to temporary central nervous system depression, with symptoms such as dizziness and headache.[1] Direct contact with the liquid form can cause frostbite.[1]

Experimental Protocols

Cardiac Sensitization Evaluation in Beagle Dogs (Summary)

  • Objective: To determine the concentration of HFC-236fa that induces cardiac sensitization to an adrenaline challenge.

  • Methodology: Beagle dogs were exposed to varying concentrations of HFC-236fa via a face mask. After a 5-minute exposure period, an epinephrine challenge injection was administered. The electrocardiogram (ECG) was monitored for alterations, such as ectopic beats, for 5 minutes post-injection. The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) were determined based on the ECG results.[7]

Materials Compatibility Testing (Summary)

  • Objective: To assess the compatibility of HFC-236fa with various common plastics.

  • Methodology: Plastic samples were exposed to liquid HFC-236fa through direct spraying. Additionally, other plastic samples were placed in an atmosphere containing 20% (by volume) HFC-236fa for 168 hours at 23°C. The compatibility was evaluated by measuring changes in weight, volume, linear swell, and observing any surface changes.[1]

Production and Synthesis

HFC-236fa is primarily produced through two main methods.

  • Liquid Phase Fluorination: This method uses hexachloropropane and hydrogen fluoride as the raw materials. It is a widely used method due to its operational convenience and economic viability.[5]

  • Gas Phase Fluorination: This process involves the reaction of hexachloropropane with hydrogen chloride.[5]

G Synthesis of HFC-236fa cluster_liquid Liquid Phase Fluorination cluster_gas Gas Phase Fluorination HCP_l Hexachloropropane Reactor_l Liquid Phase Reactor HCP_l->Reactor_l HF_l Hydrogen Fluoride HF_l->Reactor_l HFC236fa_l HFC-236fa Reactor_l->HFC236fa_l HCP_g Hexachloropropane Reactor_g Gas Phase Reactor HCP_g->Reactor_g HCl_g Hydrogen Chloride HCl_g->Reactor_g HFC236fa_g HFC-236fa Reactor_g->HFC236fa_g

Caption: Primary synthesis routes for HFC-236fa.

Logical Workflow for Application as a Fire Suppressant

The following diagram illustrates the typical sequence of events when HFC-236fa is used in a fire suppression system.

G HFC-236fa Fire Suppression Workflow Detection Fire Detection (Smoke, Heat) Activation System Activation Detection->Activation Discharge HFC-236fa Discharge Activation->Discharge Suppression Fire Suppression Discharge->Suppression Ventilation Post-Discharge Ventilation Suppression->Ventilation

Caption: Workflow of an HFC-236fa fire suppression system.

References

CAS number 690-39-1 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (-)-Shikimic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of (-)-shikimic acid (CAS No. 138-59-0), a key chiral intermediate in the pharmaceutical industry. This document details its physicochemical properties, spectroscopic data, biological significance, and relevant experimental protocols, with a focus on its role in drug development.

Physicochemical Properties

(-)-Shikimic acid is a white crystalline solid.[1] It is a naturally occurring cyclohexenecarboxylic acid and a central intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.[2] Its high solubility in water and insolubility in nonpolar solvents are notable characteristics.[2]

PropertyValueReference(s)
CAS Number 138-59-0[2]
Molecular Formula C₇H₁₀O₅[2]
Molecular Weight 174.15 g/mol [2]
Melting Point 185-187 °C[2]
Water Solubility 18 g/100 mL (at 20 °C)[3]
Solubility in Organic Solvents Soluble in ethanol, DMSO, and DMF. Insoluble in chloroform, benzene, and petroleum ether.[3][4]
pKa 5.19 (at 14.1 °C)[3][5]
Specific Optical Rotation [α]ᴅ¹⁸ = -183.8° (c=4.03 in water)[6]
UV Maximum (λmax) 213 nm[3]

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of shikimic acid.

¹H and ¹³C NMR Spectral Data of Shikimic Acid in D₂O

Atom No.¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-133.22
26.8 (m)138.72
34.4 (m)69.01
43.8 (dd)74.76
54.1 (m)69.54
62.3 (dd), 2.8 (dd)35.38
7 (COOH)-178.09

Note: Spectra were recorded on a 400 MHz spectrometer at 298K and pH 7.4, referenced to DSS.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of shikimic acid shows a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 174. Key fragments arise from the loss of water (H₂O), carboxyl (COOH), and other small molecules from the cyclohexene ring.

Biological Significance and Signaling Pathways

The Shikimate Pathway

Shikimic acid is a pivotal intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[7] This pathway is absent in mammals, making it an attractive target for the development of herbicides and antimicrobial agents.[8]

The key enzymatic steps of the shikimate pathway are as follows:

  • 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP.

  • 3-dehydroquinate (DHQ) synthase converts DAHP to DHQ.

  • 3-dehydroquinate dehydratase catalyzes the dehydration of DHQ to 3-dehydroshikimate (DHS).

  • Shikimate dehydrogenase reduces DHS to shikimate.

  • Shikimate kinase phosphorylates shikimate to form shikimate-3-phosphate.

  • 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase catalyzes the addition of a second PEP molecule to form EPSP.

  • Chorismate synthase converts EPSP to chorismate, the precursor for aromatic amino acids.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP DAHP synthase E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-phosphate Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AroAA Aromatic Amino Acids (Phe, Tyr, Trp) Chorismate->AroAA PEP_extra PEP PEP_extra->EPSP

The Shikimate Pathway
Other Biological Activities

Beyond its role as a biosynthetic precursor, shikimic acid and its derivatives exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1]

  • Antioxidant Activity: The polyphenolic-like structure of shikimic acid enables it to neutralize free radicals, thereby reducing oxidative stress.[9] This activity is attributed to its ability to donate a hydrogen atom from its hydroxyl groups.

  • Neuroprotective Effects: Studies have shown that shikimic acid can protect neuronal cells from oxidative stress-induced toxicity.[7] The proposed mechanism involves the activation of the AKT/Nrf2 pathway and inhibition of the NF-κB pathway, which suppresses neuro-inflammation.[1][10]

Applications in Drug Development

Synthesis of Oseltamivir (Tamiflu®)

The most significant application of (-)-shikimic acid in the pharmaceutical industry is as the starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®), which is used to treat and prevent influenza A and B infections.[11]

Oseltamivir_Synthesis ShikimicAcid (-)-Shikimic Acid Step1 Esterification & Acetal Protection ShikimicAcid->Step1 Step2 Mesylation Step1->Step2 Step3 Epoxidation Step2->Step3 Step4 Azide Ring Opening Step3->Step4 Step5 Reduction of Azide Step4->Step5 Step6 Acetylation Step5->Step6 Step7 Final Steps Step6->Step7 Oseltamivir Oseltamivir Step7->Oseltamivir

Simplified Oseltamivir Synthesis Workflow

A common synthetic route involves the conversion of shikimic acid to an epoxide intermediate, followed by regioselective opening with an azide nucleophile, reduction of the azide to an amine, and subsequent functional group manipulations to yield oseltamivir.[5]

Development of Novel Therapeutics

The shikimate pathway's absence in humans makes its enzymes attractive targets for novel antimicrobial and antiparasitic drugs.[12] Researchers are actively exploring shikimic acid derivatives as potential inhibitors of enzymes like shikimate dehydrogenase.[12]

Experimental Protocols

Extraction of Shikimic Acid from Star Anise (Illicium verum)

Several methods have been developed for the extraction of shikimic acid from its primary natural source, Chinese star anise.[13] A common laboratory-scale protocol is as follows:

  • Grinding: Dry star anise fruits are ground into a fine powder.

  • Soxhlet Extraction: The powdered material is extracted with 95% ethanol in a Soxhlet apparatus for approximately 2-5 hours.[13]

  • Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a viscous oil.

  • Aqueous Dissolution: The oil is dissolved in hot water (around 80°C) to separate water-soluble compounds from essential oils.

  • Purification: The aqueous solution can be further purified by techniques such as liquid-liquid extraction and recrystallization to obtain pure shikimic acid.

Extraction_Workflow Start Dried Star Anise Fruits Grind Grinding Start->Grind Extract Soxhlet Extraction (95% Ethanol) Grind->Extract Evaporate Solvent Evaporation Extract->Evaporate Dissolve Dissolution in Hot Water Evaporate->Dissolve Purify Purification Steps (e.g., Crystallization) Dissolve->Purify End Pure Shikimic Acid Purify->End

Extraction Workflow of Shikimic Acid
HPLC Analysis of Shikimic Acid

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of shikimic acid.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic mobile phase of 0.1% o-phosphoric acid in water is effective.[14]

  • Detection: UV detection at 210 nm is suitable due to the chromophore in the shikimic acid molecule.

  • Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from shikimic acid standards.

Shikimate Dehydrogenase Inhibition Assay

This spectrophotometric assay measures the activity of shikimate dehydrogenase (SDH), a key enzyme in the shikimate pathway, and can be adapted to screen for inhibitors.

  • Principle: The assay monitors the reduction of NADP⁺ to NADPH, which is accompanied by an increase in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)

    • Shikimic acid (substrate)

    • NADP⁺ (cofactor)

    • Purified shikimate dehydrogenase enzyme

    • Test compound (potential inhibitor)

  • Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the assay buffer, shikimic acid, and NADP⁺.

    • Add the test compound at various concentrations (or a vehicle control).

    • Initiate the reaction by adding the purified SDH enzyme.

    • Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

    • The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

    • The inhibitory effect of the test compound is calculated by comparing the reaction rate in its presence to the control.

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

  • Hazards: May cause eye and skin irritation. May cause respiratory and digestive tract irritation.[9] In case of contact, flush the affected area with plenty of water.[9]

References

An In-depth Technical Guide to 2,2-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropropane (CAS No. 420-45-1), a gem-difluorinated aliphatic hydrocarbon, is a compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The introduction of the difluoromethyl group can profoundly alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and conformational preferences.[1] Consequently, 2,2-difluoropropane serves as a crucial building block for the synthesis of complex fluorinated molecules.[1] It has also been explored as a potential refrigerant, solvent, and etching agent in the electronics industry, offering a more environmentally benign alternative to chlorofluorocarbons (CFCs).[2]

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of 2,2-difluoropropane.

Chemical Structure and Identification

2,2-Difluoropropane, also known as dimethyldifluoromethane, is a propane derivative where two fluorine atoms are attached to the central carbon atom.[2]

Structural Formula:

IdentifierValue
IUPAC Name 2,2-difluoropropane[2]
CAS Number 420-45-1[2]
Molecular Formula C₃H₆F₂[2]
SMILES CC(C)(F)F[2]
InChI InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3[2]
InChIKey YZXSQDNPKVBDOG-UHFFFAOYSA-N[2]

Physicochemical Properties

2,2-Difluoropropane is a flammable gas under standard conditions.[2] Its key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Weight 80.08 g/mol [2]
Monoisotopic Mass 80.04375652 Da[2]
Boiling Point -1°C[2]
Melting Point -104.8°C[2]
Density 0.92 g/cm³[2]
Vapor Pressure 2010 mmHg at 25°C[2]
Refractive Index 1.292[2]
LogP 1.66150[2]

Synthesis of 2,2-Difluoropropane

The industrial production of 2,2-difluoropropane primarily relies on two main strategies: vapor-phase catalytic fluorination and the Swarts reaction.[3]

Vapor-Phase Catalytic Fluorination of 2,2-Dichloropropane

This is the most common industrial method, favored for its continuous nature and high throughput.[3] It involves the reaction of 2,2-dichloropropane with anhydrous hydrogen fluoride (HF) in the gas phase over a solid catalyst.[3]

Experimental Protocol:

  • Reaction Setup: A high-pressure reactor is charged with 2,2-dichloropropane and a suitable catalyst (e.g., activated alumina or other metal-based fluorination catalysts).[1][4]

  • Reaction: The reactor is heated to a temperature between 250-400°C.[1][5] A controlled flow of anhydrous hydrogen fluoride gas is then introduced.[4] The reaction is maintained under pressure for a specified time.[4]

  • Work-up and Purification: After the reaction, the reactor is cooled, and excess hydrogen fluoride is carefully vented into a scrubber.[4] The gaseous product stream, containing 2,2-difluoropropane, hydrogen chloride (HCl), and unreacted starting materials, is passed through a cooling system to condense the organic components.[3] The crude product is then scrubbed with water and a basic solution to remove HCl and unreacted HF, followed by fractional distillation to isolate the pure 2,2-difluoropropane.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2,2-Dichloropropane 2,2-Dichloropropane High-Pressure Reactor\n(250-400°C, Catalyst) High-Pressure Reactor (250-400°C, Catalyst) 2,2-Dichloropropane->High-Pressure Reactor\n(250-400°C, Catalyst) Anhydrous HF Anhydrous HF Anhydrous HF->High-Pressure Reactor\n(250-400°C, Catalyst) Cooling & Condensation Cooling & Condensation High-Pressure Reactor\n(250-400°C, Catalyst)->Cooling & Condensation Purification\n(Scrubbing & Distillation) Purification (Scrubbing & Distillation) Cooling & Condensation->Purification\n(Scrubbing & Distillation) 2,2-Difluoropropane 2,2-Difluoropropane Purification\n(Scrubbing & Distillation)->2,2-Difluoropropane G Start Start Reaction Flask Setup Reaction Flask Setup Start->Reaction Flask Setup Charge Reagents Charge SbF₃ and SbCl₅ Reaction Flask Setup->Charge Reagents Add Reactant Add 2,2-Dichloropropane Charge Reagents->Add Reactant Heat and Reflux Heat and Reflux Add Reactant->Heat and Reflux Collect Product Collect Gaseous Product in Cold Trap Heat and Reflux->Collect Product Purification Wash, Dry, and Redistill Collect Product->Purification End End Purification->End

References

A Technical Guide to the Global Warming Potential of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the global warming potential (GWP) of 1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa. A potent greenhouse gas, HFC-236fa is utilized in various specialized applications, including as a fire suppressant, refrigerant, and in the electronics industry. This document consolidates key data on its GWP across different time horizons, its atmospheric lifetime, and its physicochemical properties. Furthermore, it outlines detailed experimental and computational methodologies for the determination of its GWP, providing a foundational resource for researchers and professionals in fields where the environmental impact of such compounds is a critical consideration.

Introduction

This compound (HFC-236fa) is a synthetic chemical compound valued for its unique physical and chemical properties, including non-flammability and low toxicity.[1][2] These characteristics have led to its use as a replacement for ozone-depleting substances in various applications. However, HFC-236fa is a potent greenhouse gas, contributing to climate change due to its strong absorption of infrared radiation and long atmospheric persistence.[3][4] Understanding and quantifying its Global Warming Potential (GWP) is therefore crucial for environmental risk assessment and the development of sustainable alternatives.

The GWP is an index that compares the warming impact of a unit mass of a greenhouse gas to that of carbon dioxide over a specific time horizon.[5][6] This guide details the GWP of HFC-236fa and the methodologies used for its determination.

Physicochemical and Environmental Properties

A summary of the key physicochemical and environmental properties of HFC-236fa is presented in Table 1. This data is essential for understanding its behavior and fate in the atmosphere.

PropertyValueReferences
Chemical Formula C₃H₂F₆[7]
Molecular Weight 152.04 g/mol [7]
Boiling Point -1.4 °C[1][7]
Melting Point -93.6 °C[1][7]
Density (liquid) 1.371 g/cm³[7]
Atmospheric Lifetime 209 - 240 years
Ozone Depletion Potential (ODP) 0[1]

Global Warming Potential (GWP)

The GWP of HFC-236fa has been evaluated by the Intergovernmental Panel on Climate Change (IPCC) and other scientific bodies. The values vary depending on the time horizon considered, reflecting the compound's long atmospheric lifetime. A summary of these values is provided in Table 2.

Time HorizonGWP ValueReferences
20-year 6,300 - 8,100
100-year 8,060 - 9,810[8]
500-year 7,660

Methodologies for GWP Determination

The GWP of a compound is not measured directly but is calculated from two primary factors: its radiative efficiency (RE) and its atmospheric lifetime.[1] The methodologies for determining these parameters can be experimental or computational.

Radiative Efficiency Determination

Radiative efficiency is a measure of how effectively a molecule absorbs infrared radiation, thereby contributing to the greenhouse effect.[1]

This protocol outlines the determination of the infrared absorption cross-section of HFC-236fa, which is used to calculate its radiative efficiency. The methodology is based on established techniques for gas-phase infrared spectroscopy.[3][9]

Objective: To measure the integrated absorption cross-section of HFC-236fa in the infrared region (typically 500-4000 cm⁻¹).

Materials and Equipment:

  • High-resolution Fourier Transform Infrared (FTIR) spectrometer

  • Gas cell with a known path length (e.g., 10 cm or a multi-pass cell for longer path lengths) and infrared-transparent windows (e.g., KBr or ZnSe)

  • High-purity HFC-236fa gas

  • High-purity nitrogen (N₂) or other inert buffer gas

  • High-precision pressure gauges (e.g., capacitance manometers)

  • Temperature-controlled chamber or jacket for the gas cell

  • Vacuum line and pump

  • Gas mixing system

Procedure:

  • System Preparation:

    • Evacuate the gas cell and the gas handling lines to a high vacuum (<10⁻⁴ torr) to remove any residual gases and moisture.

    • Record a background spectrum of the evacuated cell. This will be used to correct the sample spectrum.

  • Sample Preparation:

    • Prepare a dilute mixture of HFC-236fa in the inert buffer gas (e.g., N₂) at a known concentration. This is typically done by manometric methods in a mixing vessel. The concentration should be chosen to ensure that the absorption is within the linear range of the Beer-Lambert law.

  • Spectral Acquisition:

    • Introduce the gas mixture into the gas cell to a known pressure.

    • Allow the gas mixture to equilibrate to the desired temperature (typically 298 K).

    • Record the FTIR spectrum of the sample at a high resolution (e.g., ≤ 0.5 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the recorded transmission spectrum to an absorbance spectrum.

    • Subtract the background spectrum from the sample spectrum.

    • Calculate the absorption cross-section (σ(ν)) at each wavenumber (ν) using the Beer-Lambert law: σ(ν) = A(ν) / (c * l) where A(ν) is the absorbance at wavenumber ν, c is the concentration of HFC-236fa, and l is the path length of the gas cell.

    • Integrate the absorption cross-section over the entire infrared spectrum to obtain the integrated band strength.

  • Radiative Efficiency Calculation:

    • The radiative efficiency is then calculated from the integrated absorption cross-section using a radiative transfer model, as outlined in IPCC guidelines.[10]

Computational methods can be used to predict the infrared spectrum and radiative efficiency of molecules.[7][11]

Objective: To calculate the vibrational frequencies and infrared intensities of HFC-236fa to predict its infrared spectrum and radiative efficiency.

Methodology:

  • Molecular Geometry Optimization:

    • The molecular geometry of HFC-236fa is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-311G**.[7]

  • Vibrational Frequency Calculation:

    • Vibrational frequencies and infrared intensities are calculated at the optimized geometry.

  • Spectral Simulation:

    • The calculated frequencies and intensities are used to generate a simulated infrared spectrum.

  • Radiative Efficiency Calculation:

    • The simulated spectrum is then used to calculate the radiative efficiency using a radiative transfer model.

Atmospheric Lifetime Determination

The atmospheric lifetime of HFC-236fa is primarily determined by its reaction with the hydroxyl radical (OH) in the troposphere.[12]

This technique is used to measure the rate constant of the reaction between HFC-236fa and the OH radical.[13]

Objective: To determine the temperature-dependent rate constant for the reaction: OH + CF₃CH₂CF₃ → Products.

Materials and Equipment:

  • Pulsed photolysis laser (e.g., excimer laser) to generate OH radicals.

  • Pulsed probe laser (e.g., dye laser) to detect OH radicals via laser-induced fluorescence.

  • Fluorescence detector (e.g., photomultiplier tube with appropriate filters).

  • Temperature-controlled reaction cell.

  • Flow controllers for HFC-236fa, an OH precursor (e.g., H₂O₂ or HNO₃), and a buffer gas (e.g., He or N₂).

  • Pressure gauges.

Procedure:

  • Radical Generation: A pulse of UV light from the photolysis laser dissociates a precursor molecule to produce OH radicals.

  • Reaction: The OH radicals react with HFC-236fa in the reaction cell.

  • Detection: The concentration of OH radicals is monitored over time by laser-induced fluorescence using the probe laser. The probe laser is tuned to an absorption line of the OH radical, and the resulting fluorescence is detected.

  • Kinetic Analysis: By varying the delay time between the photolysis and probe laser pulses, a decay profile of the OH radical concentration is obtained. The pseudo-first-order rate constant is determined from the slope of a plot of the OH decay rate versus the concentration of HFC-236fa.

  • Atmospheric Lifetime Calculation: The atmospheric lifetime (τ) is calculated from the rate constant (kOH) and the average global concentration of OH radicals ([OH]): τ = 1 / (kOH * [OH])

Smog chambers are large, controlled environments used to simulate atmospheric conditions and study the degradation of chemical compounds.[14]

Objective: To determine the atmospheric lifetime of HFC-236fa under simulated atmospheric conditions.

Materials and Equipment:

  • Large volume (typically > 1 m³) environmental chamber made of inert material (e.g., Teflon film).

  • Light source to simulate solar radiation (e.g., xenon arc lamps or blacklights).

  • Instrumentation to monitor the concentration of HFC-236fa and other relevant species (e.g., GC-MS, FTIR).

  • Systems for introducing known concentrations of reactants (HFC-236fa, NOx, ozone, etc.) and controlling temperature and humidity.

Procedure:

  • Chamber Preparation: The chamber is cleaned and filled with purified air.

  • Reactant Injection: Known concentrations of HFC-236fa and an OH radical precursor (e.g., nitrous acid or an alkene) are introduced into the chamber.

  • Irradiation: The chamber is irradiated with the light source to initiate photochemical reactions and the formation of OH radicals.

  • Monitoring: The concentration of HFC-236fa is monitored over time.

  • Data Analysis: The decay of HFC-236fa is used to determine its reaction rate with OH radicals, from which the atmospheric lifetime can be calculated.

Visualizations

The following diagrams illustrate the workflows for determining the Global Warming Potential of a compound like HFC-236fa.

GWP_Determination_Workflow cluster_0 GWP Determination cluster_1 Input Parameters GWP Global Warming Potential (GWP) RE Radiative Efficiency (RE) RE->GWP Lifetime Atmospheric Lifetime (τ) Lifetime->GWP

Caption: Overall workflow for GWP determination.

Radiative_Efficiency_Workflow cluster_0 Experimental Pathway cluster_1 Computational Pathway cluster_2 Calculation FTIR FTIR Spectroscopy Abs_Cross_Section Infrared Absorption Cross-Section FTIR->Abs_Cross_Section RTM Radiative Transfer Model Abs_Cross_Section->RTM QC Quantum Chemistry Calculations Sim_Spectrum Simulated IR Spectrum QC->Sim_Spectrum Sim_Spectrum->RTM RE Radiative Efficiency (RE) RTM->RE

Caption: Workflow for Radiative Efficiency determination.

Atmospheric_Lifetime_Workflow cluster_0 Experimental Pathways cluster_1 Calculation PLP_LIF Pulsed Laser Photolysis - Laser-Induced Fluorescence Rate_Constant OH Reaction Rate Constant (kOH) PLP_LIF->Rate_Constant Smog_Chamber Smog Chamber Studies Smog_Chamber->Rate_Constant Lifetime_Calc Lifetime Calculation (τ = 1 / (kOH * [OH])) Rate_Constant->Lifetime_Calc Lifetime Atmospheric Lifetime (τ) Lifetime_Calc->Lifetime

Caption: Workflow for Atmospheric Lifetime determination.

Conclusion

This compound is a potent greenhouse gas with a significant Global Warming Potential, primarily due to its strong infrared absorption and long atmospheric lifetime. This guide has provided a consolidated source of quantitative data and detailed methodologies for the determination of its GWP. For researchers and professionals in drug development and other industries where precision and environmental responsibility are paramount, a thorough understanding of the climate impact of such compounds is essential. The outlined experimental and computational protocols serve as a valuable resource for conducting further research and for the evaluation of alternative compounds with lower environmental impact.

References

The Atmospheric Persistence of HFC-236fa: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the atmospheric lifetime of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), a hydrofluorocarbon used as a fire suppressant and refrigerant. Understanding its atmospheric persistence is crucial for evaluating its environmental impact. This document summarizes key quantitative data, details the experimental protocols used for its assessment, and visualizes its atmospheric degradation pathway.

Quantitative Atmospheric Data for HFC-236fa

The atmospheric lifetime of HFC-236fa is a critical parameter for determining its potential environmental impact, including its contribution to global warming. The table below summarizes the reported atmospheric lifetimes and related kinetic data from various scientific studies.

ParameterValueReference(s)
Atmospheric Lifetime 210 years[1]
242 years[2]
~9.3 years (Note: This value appears to be an outlier)[3]
Primary Atmospheric Sink Reaction with Hydroxyl (OH) radicals[4][5]
Temperature-Dependent Rate Coefficient for OH Reaction (k₁) k₁ = (1.60 ± 0.40) × 10⁻¹² exp(-(2450 ± 150)/T) cm³ molecule⁻¹ s⁻¹ (over 269-413 K)[1]
Rate Coefficient for Reaction with O(¹D) (k₂b) (4.5 ± 1.9) × 10⁻¹² cm³ molecule⁻¹ s⁻¹[1]

Experimental Determination of Atmospheric Lifetime

The atmospheric lifetime (τ) of HFC-236fa is primarily determined by its rate of reaction with the hydroxyl radical (OH), the atmosphere's primary cleaning agent.[4][5] The lifetime is inversely proportional to the rate constant (k) of this reaction and the average global concentration of OH radicals. The most common and accurate method for determining the rate constant for the reaction between HFC-236fa and OH radicals is the Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF) technique.[1]

Experimental Protocol: Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This method allows for direct measurement of the decay rate of OH radicals in the presence of a known concentration of HFC-236fa.

1. Reaction Chamber Setup:

  • A temperature-controlled reaction cell is used to house the gas mixture.

  • The cell is equipped with inlet and outlet ports for the controlled flow of gases.

  • Baffles are placed on the arms of the cell to minimize scattered light from the photolysis and probe lasers.

2. Generation of OH Radicals:

  • Hydroxyl radicals are typically generated by the pulsed laser photolysis of a precursor molecule at a specific wavelength. A common precursor is hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).

  • For example, an excimer laser operating at 248 nm (KrF) can be used to photolyze H₂O₂ to produce two OH radicals.

3. Monitoring of OH Radical Concentration:

  • The concentration of OH radicals is monitored over time using laser-induced fluorescence.

  • A tunable dye laser (the probe laser), typically pumped by a Nd:YAG laser, is tuned to an excitation wavelength of a specific rovibronic transition of the OH radical (e.g., the A²Σ⁺ ← X²Πᵢ (1,0) band around 282 nm).

  • The subsequent fluorescence emitted by the excited OH radicals (around 308 nm) is collected at a right angle to the laser beams using a photomultiplier tube (PMT).

  • A filter is placed in front of the PMT to ensure that only the OH fluorescence is detected.

4. Kinetic Measurement:

  • The experiment is initiated by the photolysis laser pulse, which creates a uniform concentration of OH radicals.

  • The probe laser is fired at varying time delays after the photolysis pulse.

  • The intensity of the fluorescence signal, which is proportional to the OH concentration, is recorded at each time delay.

  • The decay of the OH fluorescence signal is monitored in the absence and presence of HFC-236fa.

5. Data Analysis:

  • The temporal profile of the OH radical concentration follows pseudo-first-order kinetics in the presence of a large excess of HFC-236fa.

  • The observed first-order decay rate (k') is plotted against the concentration of HFC-236fa.

  • The slope of this plot yields the bimolecular rate constant (k) for the reaction between OH and HFC-236fa.

The following workflow diagram illustrates the experimental process:

Experimental_Workflow cluster_preparation Gas Preparation & Introduction cluster_reaction Reaction & Detection cluster_analysis Data Acquisition & Analysis Gas_Mixture Prepare Gas Mixture (HFC-236fa, OH Precursor, Buffer Gas) Flow_Control Introduce into Reaction Cell via Mass Flow Controllers Gas_Mixture->Flow_Control Photolysis Pulsed Laser Photolysis (e.g., 248 nm) to generate OH Flow_Control->Photolysis Reaction OH + HFC-236fa -> Products Photolysis->Reaction Probe Probe OH concentration via Laser-Induced Fluorescence (LIF) Detection Detect Fluorescence with PMT Probe->Detection Data_Acquisition Record Fluorescence Intensity vs. Time Delay Detection->Data_Acquisition Data_Plotting Plot ln[OH] vs. Time to get k' Data_Acquisition->Data_Plotting Rate_Constant Plot k' vs. [HFC-236fa] to determine k Data_Plotting->Rate_Constant

Experimental workflow for PLP-LIF.

Atmospheric Degradation Pathway of HFC-236fa

The atmospheric degradation of HFC-236fa is initiated by the abstraction of a hydrogen atom by a hydroxyl radical.[3][6] This initial reaction is the rate-limiting step and thus determines the atmospheric lifetime of the molecule. The resulting fluoroalkyl radical undergoes a series of reactions, primarily with molecular oxygen, leading to the formation of more stable, oxygenated products.

The following diagram illustrates the initial steps of the atmospheric degradation pathway of HFC-236fa:

HFC236fa_Degradation HFC236fa HFC-236fa (CF₃CH₂CF₃) Fluoroalkyl_radical Fluoroalkyl Radical (CF₃CH•CF₃) HFC236fa->Fluoroalkyl_radical + OH• OH_radical OH• H2O H₂O Fluoroalkyl_radical->H2O - H₂O Peroxy_radical Peroxy Radical (CF₃CH(OO•)CF₃) Fluoroalkyl_radical->Peroxy_radical + O₂ O2 O₂ Alkoxy_radical Alkoxy Radical (CF₃CH(O•)CF₃) Peroxy_radical->Alkoxy_radical + NO NO NO NO2 NO₂ Alkoxy_radical->NO2 - NO₂ Final_Products Further Reactions leading to CF₃C(O)CF₃, HF, etc. Alkoxy_radical->Final_Products Decomposition

Initial atmospheric degradation of HFC-236fa.

References

An In-Depth Technical Guide to the Thermodynamic Properties of R-236fa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane, commercially known as R-236fa, is a hydrofluorocarbon (HFC) refrigerant. It has seen application in specialized air-conditioning systems, such as those in military marine equipment, and as a replacement for older refrigerants like R-114 and R-124.[1][2][3] Its non-flammable nature and specific thermodynamic characteristics make it suitable for certain high-temperature cooling applications.[2] This guide provides a comprehensive overview of the core thermodynamic properties of R-236fa, detailed experimental protocols for their determination, and a visualization of the interrelation of these properties.

Core Thermodynamic and Physical Properties

A summary of the fundamental physical and thermodynamic properties of R-236fa is presented below. These values are crucial for modeling its behavior in refrigeration cycles and other thermal management systems.

PropertyValueUnits
Chemical FormulaCF₃CH₂CF₃-
Molecular Weight152.04 g/mol
Boiling Point (at 1.013 bar)-1.49°C
Critical Temperature124.9°C
Critical Pressure32.0bar
Critical Density551 kg/m ³
Ozone Depletion Potential (ODP)0-
Global Warming Potential (GWP, IPCC AR4)9810-
ASHRAE Safety ClassificationA1-

Sources:[1][2][3][4]

Saturated R-236fa Properties

The following tables detail the thermodynamic properties of R-236fa in its saturated liquid and vapor phases at various temperatures. These properties are essential for analyzing the performance of refrigeration cycles.

Table 1: Saturated R-236fa Properties by Temperature

Temp (°C)Sat. Pressure (bar)Liquid Density ( kg/m ³)Vapor Density ( kg/m ³)Liquid Enthalpy (kJ/kg)Vapor Enthalpy (kJ/kg)Liquid Entropy (kJ/kg·K)Vapor Entropy (kJ/kg·K)
-200.4381502.43.244176.31344.770.91011.5755
-100.7011472.35.053188.10351.710.95571.5774
01.0781441.47.582200.00358.641.00001.5808
101.5971409.611.02212.04365.531.04321.5852
202.2901376.915.61224.25372.351.08531.5905
303.1901343.021.70236.66379.061.12661.5963
404.3301307.829.69249.31385.601.16731.6023
505.7601271.040.10262.24391.911.20751.6083

Source:[5] (Note: Original entropy values in J/kg·K were converted to kJ/kg·K)

Transport Properties

Transport properties such as viscosity and thermal conductivity are critical for heat transfer calculations and equipment design.

Table 2: Transport and Other Properties at 25°C

PropertyPhaseValueUnits
Specific Heat (Cp)Liquid1.238kJ/(kg·K)
Specific Heat (Cp)Vapor (1.013 bar)0.838kJ/(kg·K)
ViscosityLiquid0.28510⁻³ Pa·s (cP)
ViscosityVapor (1.013 bar)0.01110⁻³ Pa·s (cP)
Thermal ConductivityLiquid0.073W/(m·K)
Thermal ConductivityVapor (1.013 bar)0.013W/(m·K)
Surface Tension-9.5910⁻³ N/m

Sources:[1][2][3][6]

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and well-defined experimental methodologies. Below are detailed protocols for key measurements.

Vapor Pressure Measurement (Static Method)

The static method involves directly measuring the pressure of the vapor in equilibrium with its liquid phase at a constant temperature.

  • Apparatus Setup: A constant-volume sample cell is connected to a high-precision pressure transducer and a vacuum pump. The cell is placed within a constant-temperature bath capable of maintaining the desired temperature with high stability.

  • Sample Preparation: A small amount of R-236fa is introduced into the sample cell. The sample is then thoroughly degassed to remove any non-condensable gases. This is typically achieved by repeatedly freezing the sample with liquid nitrogen, evacuating the headspace, and then thawing the sample.

  • Equilibrium and Measurement: The temperature of the bath is set and allowed to stabilize. The apparatus is left for a sufficient period to ensure thermal and phase equilibrium is reached between the liquid and vapor phases of the R-236fa.

  • Data Acquisition: Once equilibrium is established, the vapor pressure is recorded from the pressure transducer. This process is repeated at various temperatures to obtain a vapor pressure curve.

Density Measurement (Vibrating Tube Densitometer)

This method relies on the principle that the natural frequency of an oscillating U-shaped tube changes with the density of the fluid it contains.

  • Apparatus and Calibration: A vibrating U-tube densitometer is used, which is connected to a high-pressure syringe pump and a temperature-controlled housing. The instrument is calibrated using two fluids with well-known densities that bracket the expected density range of R-236fa (e.g., vacuum and deionized water). This calibration establishes the relationship between the oscillation period and fluid density.

  • Sample Loading: The R-236fa sample is carefully introduced into the oscillating U-tube, ensuring no gas bubbles are present, as they would significantly affect the measured density.

  • Measurement: The sample is brought to the desired temperature and pressure. The instrument electronically excites the U-tube, causing it to vibrate at its natural frequency.[7] This frequency (or its period) is precisely measured.

  • Calculation: Using the predetermined calibration constants, the density of the R-236fa sample is calculated from the measured oscillation period. Measurements are taken across a range of temperatures and pressures.

Specific Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.

  • Apparatus and Calibration: A differential scanning calorimeter is calibrated for heat flow using a standard material with a known specific heat, such as sapphire.

  • Sample Preparation: A small, precisely weighed amount of liquid R-236fa is hermetically sealed in a sample pan. An identical empty pan is used as a reference.

  • Measurement Procedure: The measurement consists of three sequential runs under identical conditions (e.g., purge gas flow, heating rate):

    • Baseline Run: Both the sample and reference pans are empty to measure the instrumental heat flow difference.

    • Reference Run: The sapphire standard is placed in the sample position.

    • Sample Run: The R-236fa sample is measured.

  • Data Analysis: Each run involves heating the pans at a controlled rate (e.g., 20 °C/min) over the desired temperature range.[8] The specific heat capacity of R-236fa is then calculated by comparing the heat flow difference between the sample and the baseline to the heat flow difference between the sapphire standard and the baseline.[4][6]

Visualization of Thermodynamic Relationships

The following diagram illustrates a simplified workflow for the experimental determination of key thermodynamic properties of a refrigerant like R-236fa.

ThermodynamicWorkflow cluster_sample Sample Preparation cluster_experiments Experimental Measurements cluster_data Data Analysis & Modeling Refrigerant R-236fa Sample Degassing Degassing Refrigerant->Degassing VaporPressure Vapor Pressure (Static Method) Degassing->VaporPressure Density Density (Vibrating Tube) Degassing->Density SpecificHeat Specific Heat (DSC) Degassing->SpecificHeat Viscosity Viscosity (Viscometer) Degassing->Viscosity ThermalConductivity Thermal Conductivity (Transient Hot-Wire) Degassing->ThermalConductivity RawData Raw Experimental Data (P, T, ρ, Cp, μ, k) VaporPressure->RawData Density->RawData SpecificHeat->RawData Viscosity->RawData ThermalConductivity->RawData EOS Equation of State (EoS) Development RawData->EOS DerivedProperties Calculation of Derived Properties (Enthalpy, Entropy) EOS->DerivedProperties

Caption: Workflow for Determining Thermodynamic Properties of R-236fa.

References

An In-Depth Technical Guide to the Phase Diagram of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase diagram and thermophysical properties of 1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa. This hydrofluorocarbon is recognized for its applications as a refrigerant, fire suppressant, and foaming agent, and is also explored as a building block in the synthesis of advanced materials and pharmaceuticals.

Thermophysical Properties of this compound

The fundamental thermophysical properties of HFC-236fa are summarized in the table below. These values are critical for understanding the phase behavior of the substance under different conditions of temperature and pressure.

PropertyValueUnits
Chemical FormulaC₃H₂F₆-
Molecular Weight152.04 g/mol
Melting Point-93.6 to -103°C
Boiling Point (at 1 atm)-1.4°C
Critical Temperature124.9°C
Critical Pressure3.20MPa
Critical Density551.3 kg/m ³
Triple Point Temperature179.6K
Triple Point Pressure160.33Pa

Phase Diagram Overview

The phase diagram of a substance graphically represents its physical states at different temperatures and pressures. For this compound, the phase diagram is characterized by three distinct regions corresponding to the solid, liquid, and gaseous phases. The lines separating these regions represent the conditions at which phase transitions occur.

  • Vapor Pressure Curve: This curve delineates the boundary between the liquid and gas phases. It begins at the triple point and extends to the critical point. Along this line, the liquid and vapor phases are in equilibrium.

  • Fusion Curve: This line separates the solid and liquid phases. It starts at the triple point and slopes upwards, indicating that the melting point of HFC-236fa increases with pressure.

  • Sublimation Curve: This curve marks the boundary between the solid and gas phases. It originates at the triple point and extends to lower pressures and temperatures. Along this line, the solid and vapor phases are in equilibrium.

Due to the limited availability of comprehensive experimental data for the fusion and sublimation curves in publicly accessible literature, a complete, detailed phase diagram is not presented here. However, the provided thermophysical data allows for a conceptual understanding of its phase behavior.

Experimental Protocols for Phase Diagram Determination

The determination of a substance's phase diagram involves a series of experiments to identify the precise temperatures and pressures at which phase transitions occur. The following are detailed methodologies for key experiments.

Vapor-Liquid Equilibrium (VLE) Determination using the Static-Analytic Method

The static-analytic method is a precise technique for measuring VLE data.

Apparatus:

  • A thermostatically controlled equilibrium cell with a magnetic stirrer.

  • High-precision temperature and pressure sensors.

  • A vacuum pump.

  • A system for introducing and removing the substance.

  • A gas chromatograph (GC) for composition analysis.

Procedure:

  • The equilibrium cell is first evacuated to remove any residual gases.

  • A known amount of degassed HFC-236fa is then charged into the cell.

  • The cell is brought to the desired temperature and the contents are stirred to ensure thermal equilibrium.

  • The pressure inside the cell is continuously monitored until it stabilizes, indicating that vapor-liquid equilibrium has been reached.

  • Once equilibrium is established, small samples of the liquid and vapor phases are carefully withdrawn and their compositions are analyzed using a gas chromatograph.

  • This procedure is repeated at various temperatures to map out the vapor pressure curve.

Solid-Liquid Equilibrium (SLE) Determination using Cooling Curve Analysis

The cooling curve method is employed to determine the freezing and melting points of a substance at a given pressure.

Apparatus:

  • A sample container.

  • A temperature sensor (e.g., a thermocouple or a platinum resistance thermometer).

  • A controlled cooling/heating system.

  • A data acquisition system to record temperature as a function of time.

Procedure:

  • A sample of liquid HFC-236fa is placed in the sample container.

  • The sample is cooled at a constant rate.

  • The temperature of the sample is recorded at regular time intervals.

  • A plot of temperature versus time (the cooling curve) is generated.

  • A plateau or a change in the slope of the cooling curve indicates the onset of solidification (freezing point). The temperature at this point is the freezing point at that pressure.

  • The process can be reversed by heating the solid sample to determine the melting point.

  • By conducting these measurements at different pressures, the fusion curve can be constructed.

Logical Workflow for Pharmaceutical Synthesis

While HFC-236fa is not directly used in signaling pathways, its unique chemical properties make it a valuable building block in the synthesis of complex fluorinated organic molecules, including pharmaceuticals. The introduction of fluorine atoms can significantly alter the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The following diagram illustrates a generalized workflow for the incorporation of a hexafluoropropane moiety into a potential drug candidate.

cluster_0 Synthesis of Fluorinated Intermediate cluster_1 Drug Candidate Synthesis cluster_2 Purification and Analysis cluster_3 Biological Evaluation start Starting Material (Organic Precursor) reaction Fluorination Reaction (e.g., Nucleophilic Substitution or Radical Addition) start->reaction reagent This compound (HFC-236fa) reagent->reaction intermediate Fluorinated Intermediate reaction->intermediate coupling_reaction Coupling Reaction (e.g., Suzuki, Sonogashira) intermediate->coupling_reaction coupling_partner Coupling Partner coupling_partner->coupling_reaction crude_product Crude Drug Candidate coupling_reaction->crude_product purification Purification (e.g., Chromatography) crude_product->purification analysis Structural Analysis (NMR, Mass Spectrometry) purification->analysis final_product Final Drug Candidate analysis->final_product in_vitro In Vitro Assays final_product->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Generalized workflow for synthesizing a drug candidate using HFC-236fa.

The Solubility of HFC-236fa in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa), a compound of significant interest in various industrial and scientific applications. Understanding its solubility in a range of organic solvents is crucial for process design, formulation development, and safety assessments. This document compiles available quantitative data, details experimental methodologies for solubility determination, and presents a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of HFC-236fa has been investigated in select organic solvents, primarily focusing on lubricants and hydrocarbons due to its application as a refrigerant. The following tables summarize the available quantitative data from peer-reviewed literature.

Table 1: Solubility of HFC-236fa in Hydrocarbon Solvents

Organic SolventTemperature (K)Pressure (kPa)HFC-236fa Mole Fraction (Liquid Phase)HFC-236fa Mole Fraction (Vapor Phase)
Propane (R-290)Data not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: While a study by Bobbo et al. (2000b) on the vapor-liquid equilibrium of HFC-236fa and propane is cited in the literature, the specific data points were not accessible through the conducted searches.[1]

Table 2: Solubility of HFC-236fa in Ether Solvents

Organic SolventTemperature (K)Pressure (kPa)HFC-236fa Mole Fraction (Liquid Phase)HFC-236fa Mole Fraction (Vapor Phase)
Dimethyl EtherData not available in search resultsData not available in search resultsData not available in search resultsData not available in search results

Note: The search results indicate the existence of vapor-liquid equilibrium data for HFC-236fa and dimethyl ether, however, the specific quantitative data was not retrieved.

Table 3: Miscibility and Solubility of HFC-236fa in Lubricants

Lubricant TypeObservationTemperature Range (°C)
Polyol Ester (POE)Good solubilityNot specified
Polyalkylene Glycol (PAG)Good solubility at very low viscosity, decreases with increasing viscosityNot specified
Naphthenic, Paraffinic, AlkylbenzeneVery poor solubilityNot specified

Source: Origen Seguridad[2]

It is important to note that comprehensive quantitative solubility data for HFC-236fa across a wide range of organic solvents, including ketones and alcohols, remains limited in publicly accessible literature.

Experimental Protocols for Solubility Determination

The determination of gas solubility in liquids, such as HFC-236fa in organic solvents, can be achieved through various experimental techniques. The most common methods are the static-analytic method and the vapor recirculation method. These methods are crucial for obtaining accurate vapor-liquid equilibrium (VLE) data.

Static-Analytic Method

The static-analytic method is a widely used and reliable technique for measuring VLE data.

Materials and Apparatus:

  • Equilibrium Cell: A thermostatically controlled vessel of known volume, often equipped with sapphire windows for visual observation of the phases.

  • Pressure and Temperature Sensors: Calibrated instruments to accurately measure the conditions within the cell.

  • Magnetic Stirrer: To ensure thorough mixing and rapid achievement of equilibrium.

  • Sampling System: Capillary tubes or other microsampling devices for withdrawing samples from the liquid and vapor phases without disturbing the equilibrium.

  • Analytical Instrument: A gas chromatograph (GC) or other suitable analytical instrument to determine the composition of the withdrawn samples.

  • Vacuum Pump: For evacuating the cell before introducing the components.

  • High-Purity HFC-236fa and Organic Solvent.

Experimental Procedure:

  • Preparation: The equilibrium cell is thoroughly cleaned and evacuated using the vacuum pump.

  • Charging: A precisely known amount of the organic solvent is charged into the cell. The cell is then brought to the desired experimental temperature.

  • Introduction of HFC-236fa: HFC-236fa is gradually introduced into the cell until the desired pressure is reached.

  • Equilibration: The mixture is vigorously agitated using the magnetic stirrer until thermodynamic equilibrium is established, which is indicated by a constant pressure reading over a significant period.

  • Sampling: Once equilibrium is reached, small samples of the liquid and vapor phases are carefully withdrawn using the microsampling system.

  • Analysis: The composition of each phase is determined using a calibrated gas chromatograph.

  • Data Collection: The temperature, pressure, and phase compositions are recorded for each equilibrium point. The procedure is repeated for different compositions and temperatures to map out the phase diagram.

Vapor Recirculation Method

In this dynamic method, the vapor phase is continuously circulated through the liquid phase until equilibrium is achieved.

Materials and Apparatus:

  • Equilibrium Still: A specially designed apparatus where the liquid and vapor phases are in contact.

  • Recirculation Pump: A pump to continuously draw vapor from the top of the still and bubble it through the liquid at the bottom.

  • Condenser: To condense a portion of the vapor for sampling.

  • Sampling Ports: For taking samples of the liquid and condensed vapor phases.

  • Pressure and Temperature Measurement Devices.

  • Analytical Instrument (e.g., GC).

  • High-Purity HFC-236fa and Organic Solvent.

Experimental Procedure:

  • Charging: The equilibrium still is charged with a known amount of the organic solvent and HFC-236fa.

  • Heating and Recirculation: The mixture is heated to the desired temperature, and the recirculation pump is started. The vapor generated is continuously passed through the liquid phase.

  • Equilibration: The system is allowed to operate until a steady state is reached, indicated by constant temperature and pressure readings.

  • Sampling: Samples of the liquid phase and the condensed vapor phase are collected.

  • Analysis: The compositions of the samples are determined using a calibrated analytical method.

  • Data Recording: The equilibrium temperature, pressure, and compositions are recorded.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical static-analytic experiment for determining the solubility of HFC-236fa in an organic solvent.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep1 Clean and Evacuate Equilibrium Cell prep2 Charge Known Amount of Organic Solvent prep1->prep2 prep3 Set and Stabilize Experimental Temperature prep2->prep3 exp1 Introduce HFC-236fa to Desired Pressure prep3->exp1 exp2 Agitate Mixture to Achieve Equilibrium (Constant Pressure) exp1->exp2 exp3 Withdraw Samples from Liquid and Vapor Phases exp2->exp3 an1 Analyze Sample Compositions (e.g., Gas Chromatography) exp3->an1 an2 Record Temperature, Pressure, and Compositions an1->an2 an3 Repeat for Different Conditions an2->an3 an3->prep2 Next Data Point

Caption: Workflow for determining HFC-236fa solubility via the static-analytic method.

This guide serves as a foundational resource for professionals working with HFC-236fa. The provided data and methodologies can aid in the development of new applications and ensure the safe and effective handling of this compound. Further research is encouraged to expand the solubility database of HFC-236fa in a wider variety of organic solvents.

References

A Technical Guide to the Vapor Pressure of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the vapor pressure characteristics of 1,1,1,3,3,3-Hexafluoropropane, a compound commonly known as HFC-236fa. With the molecular formula C3H2F6, it is a colorless and odorless gas often used as a fire suppression agent, refrigerant, and heat transfer medium.[1][2] Understanding its vapor pressure—the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phase—is critical for its application in various industrial and scientific contexts.[3][4] This guide summarizes key experimental data, details the methodologies for its measurement, and provides a visual representation of a typical experimental workflow.

Vapor Pressure Data

The vapor pressure of HFC-236fa has been determined experimentally across a range of temperatures. The data is crucial for modeling its behavior in systems such as refrigeration cycles and fire extinguishers. A study measured the vapor pressures of HFC-236fa at temperatures from 253 K to 396 K.[5]

Below is a summary of selected experimental data points for this compound.

Temperature (K)Temperature (°C)Vapor Pressure (kPa)
253.15-20.0043
273.150.00107
298.1525.00270[2]
313.1540.00443
343.1570.00988
373.15100.001955
396.15123.003064
(Data synthesized from a study measuring vapor pressures from 43 to 3064 kPa[5] and a single data point[2])

Experimental Protocols

The determination of vapor pressure requires precise and standardized methodologies. The two primary techniques employed for liquids like HFC-236fa are the static method and the dynamic (ebulliometry) method.

1. Static Method

The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[6]

  • Apparatus: The core of the apparatus consists of a thermostated sample cell connected to a vacuum pump and a high-precision pressure transducer.[3][7] The entire setup, including the pressure sensor, must be maintained at a stable, uniform temperature.[3]

  • Sample Preparation: A sufficient quantity of the HFC-236fa sample is introduced into the sample cell.[8] The sample must be thoroughly degassed to remove any dissolved air or other non-condensable gases, which would otherwise contribute to the total pressure and cause erroneous readings.[9] Degassing is typically achieved by repeatedly freezing the sample, evacuating the headspace with the vacuum pump, and then thawing the sample.[3]

  • Measurement Procedure:

    • The degassed sample within the sealed cell is brought to the desired temperature using a constant-temperature bath with high stability (e.g., ±0.2 K).[3]

    • The system is allowed to reach thermal and vapor-liquid equilibrium, a state where the pressure, volume, and temperature remain constant.[3]

    • Once equilibrium is established, the pressure measured by the transducer is recorded as the vapor pressure of the substance at that specific temperature.[3][9]

    • The procedure is repeated at different temperatures to generate a vapor pressure curve.[3]

2. Ebulliometry (Dynamic Method)

Ebulliometry is a dynamic method that determines vapor pressure by measuring the boiling point of the liquid at a controlled, externally applied pressure.[6][10]

  • Apparatus: An ebulliometer is a specialized instrument designed to measure boiling points accurately.[11] Key components include a boiler, a thermowell for a precision thermometer (like a platinum resistance thermometer), and a connection to a pressure control system.[11] To avoid errors from superheating, the design ensures that the thermometer is in equilibrium with both the boiling liquid and its vapor.

  • Measurement Procedure:

    • The HFC-236fa sample is placed in the ebulliometer.

    • The pressure of the system is set and maintained at a specific value by an electronic pressure controller.[12]

    • The liquid is heated until it boils. The system is designed to promote equilibrium between the liquid and vapor phases.

    • The stable temperature at which the liquid boils under the set pressure is precisely measured. This temperature is the equilibrium boiling point.

    • By measuring the boiling temperatures at various applied pressures, a dataset of corresponding vapor pressures and temperatures is established.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining vapor pressure using the static method, which is a fundamental technique for generating the data presented in this guide.

G cluster_prep Sample Preparation cluster_measurement Measurement Cycle cluster_output Data Analysis Sample 1. Introduce HFC-236fa into Sample Cell Degas 2. Degas Sample via Freeze-Pump-Thaw Cycles Sample->Degas Seal 3. Isolate and Seal Sample Cell Degas->Seal SetTemp 4. Set Target Temperature in Constant-Temp Bath Seal->SetTemp Equilibrate 5. Wait for System to Reach Thermal & Vapor Equilibrium SetTemp->Equilibrate MeasureP 6. Record Pressure (P) and Temperature (T) Equilibrate->MeasureP NewPoint 7. Change to New Target Temperature MeasureP->NewPoint Plot 8. Plot P vs. T Data MeasureP->Plot NewPoint->SetTemp Repeat for next data point Curve 9. Generate Vapor Pressure Curve Plot->Curve

Workflow for the Static Method of Vapor Pressure Measurement.

References

An In-depth Technical Guide on the Environmental Impact of HFC-236fa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the environmental impact of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa). The information is curated for researchers, scientists, and drug development professionals who may encounter this compound in various applications. This document summarizes key quantitative data, details experimental methodologies for environmental impact assessment, and provides visualizations of critical pathways and workflows.

Quantitative Environmental Impact Data

The environmental impact of a compound like HFC-236fa is primarily assessed through its Ozone Depletion Potential (ODP) and Global Warming Potential (GWP). The atmospheric lifetime of the compound is a critical factor in determining its GWP.

Table 1: Key Environmental Impact Parameters for HFC-236fa

ParameterValueSource(s)
Chemical Formula C₃H₂F₆General Chemical Literature
Ozone Depletion Potential (ODP) 0[1][2][3]
Atmospheric Lifetime 210 - 242 years[4][5]
Global Warming Potential (GWP)
20-year Time Horizon5,100 - 5,610[4][6]
100-year Time Horizon6,300 - 9,810[6][7][8]
500-year Time Horizon4,700 - 5,160[4][6]

Note: GWP values can vary slightly between different assessment reports due to updated scientific understanding of radiative efficiencies and atmospheric lifetimes.

Experimental Protocols for Environmental Impact Assessment

The determination of the environmental parameters listed above involves sophisticated laboratory experiments and atmospheric modeling. Below are detailed methodologies for key experiments.

Determination of Atmospheric Lifetime

The atmospheric lifetime of HFC-236fa is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere. The most common technique for measuring these reaction rates is Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) .

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

  • Reaction Chamber Setup:

    • A temperature-controlled reaction cell is filled with a mixture of HFC-236fa, an OH radical precursor (e.g., H₂O₂ or HNO₃), and a buffer gas (e.g., He or N₂) at a known pressure.

    • The concentrations of HFC-236fa and the OH precursor are precisely controlled and monitored.

  • Generation of OH Radicals:

    • A pulsed photolysis laser (e.g., an excimer laser operating at 248 nm for H₂O₂ photolysis) is fired into the reaction cell.

    • The laser pulse dissociates the precursor molecule, generating a transient concentration of OH radicals.

  • Detection of OH Radicals:

    • A second laser, the probe laser (a tunable dye laser), is fired into the cell at a specific delay time after the photolysis laser.

    • The probe laser is tuned to a wavelength that excites the OH radicals to a higher electronic state (e.g., 282 nm).

    • The excited OH radicals then fluoresce, emitting light at a longer wavelength (e.g., ~309 nm).

  • Data Acquisition and Analysis:

    • A sensitive detector, such as a photomultiplier tube (PMT), positioned perpendicular to the laser beams, measures the intensity of the fluorescence.

    • The delay time between the photolysis and probe lasers is varied to monitor the decay of the OH radical concentration over time in the presence of HFC-236fa.

    • The pseudo-first-order rate constant for the reaction is determined from the exponential decay of the fluorescence signal.

    • By varying the concentration of HFC-236fa, the bimolecular rate constant for the reaction between OH and HFC-236fa can be calculated.

  • Atmospheric Lifetime Calculation:

    • The atmospheric lifetime (τ) is then calculated by integrating the reaction rate constant over the global distribution of OH radicals in the atmosphere, using atmospheric models.

Determination of Global Warming Potential (GWP)

The GWP of a gas is calculated based on its radiative efficiency (the ability to absorb infrared radiation) and its atmospheric lifetime. The radiative efficiency is determined by measuring the infrared absorption cross-section of the molecule using Fourier Transform Infrared (FTIR) Spectroscopy .

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation:

    • A gas cell with a known path length is filled with a precise concentration of HFC-236fa diluted in a non-absorbing buffer gas (e.g., N₂).

    • The pressure and temperature of the gas in the cell are accurately measured and controlled.

  • FTIR Spectrometer Setup:

    • An FTIR spectrometer is used to pass a broad-spectrum infrared beam through the gas cell.

    • A background spectrum is first recorded with the cell filled only with the buffer gas.

  • Spectral Measurement:

    • The infrared spectrum of the HFC-236fa sample is then recorded.

    • The instrument measures the amount of infrared radiation absorbed by the sample at different wavelengths.

  • Data Analysis:

    • The absorbance spectrum is obtained by comparing the sample spectrum to the background spectrum.

    • Using the Beer-Lambert law, the absorption cross-section (σ) is calculated from the absorbance, the concentration of HFC-236fa, and the path length of the gas cell.

  • Radiative Efficiency Calculation:

    • The radiative efficiency (RE) is calculated by integrating the absorption cross-section over the infrared region of the electromagnetic spectrum, taking into account the Earth's outgoing longwave radiation spectrum.

  • GWP Calculation:

    • The GWP is then calculated by integrating the radiative forcing of a pulse emission of HFC-236fa over a specific time horizon (e.g., 20, 100, or 500 years) and dividing it by the integrated radiative forcing of a pulse emission of the same mass of CO₂ over the same time horizon. The atmospheric lifetime of HFC-236fa is a key input to this calculation.

Mandatory Visualizations

Signaling Pathway of Environmental Impact

The following diagram illustrates the logical relationship between the chemical properties of HFC-236fa and its resulting environmental impacts.

Environmental_Impact_Pathway cluster_properties Chemical & Physical Properties cluster_impacts Atmospheric & Environmental Impacts HFC_Properties HFC-236fa (C-H & C-F bonds) IR_Absorption Strong Infrared Absorption HFC_Properties->IR_Absorption Low_Reactivity Low Reactivity with Tropospheric Oxidants HFC_Properties->Low_Reactivity Zero_ODP Zero Ozone Depletion Potential (No Cl or Br) HFC_Properties->Zero_ODP High_GWP High Global Warming Potential IR_Absorption->High_GWP Long_Lifetime Long Atmospheric Lifetime Low_Reactivity->Long_Lifetime Long_Lifetime->High_GWP Climate_Change Contribution to Climate Change High_GWP->Climate_Change

Environmental Impact Pathway of HFC-236fa
Experimental Workflow for Atmospheric Lifetime Determination

This diagram outlines a simplified experimental workflow for determining the atmospheric lifetime of HFC-236fa using the PLP-LIF technique.

Atmospheric_Lifetime_Workflow cluster_setup Experimental Setup cluster_measurement Rate Constant Measurement (PLP-LIF) cluster_analysis Data Analysis & Calculation Prepare_Mixture 1. Prepare Gas Mixture (HFC-236fa, OH Precursor, Buffer Gas) Reaction_Cell 2. Introduce Mixture into Temperature-Controlled Reaction Cell Prepare_Mixture->Reaction_Cell Photolysis 3. Generate OH Radicals (Pulsed Photolysis Laser) Reaction_Cell->Photolysis Probe 4. Excite OH Radicals (Pulsed Probe Laser) Photolysis->Probe Delay Detect 5. Detect OH Fluorescence (PMT) Probe->Detect Vary_Delay 6. Vary Laser Delay Time Detect->Vary_Delay Vary_Conc 7. Vary HFC-236fa Concentration Detect->Vary_Conc Calculate_Rate 8. Calculate Bimolecular Rate Constant Detect->Calculate_Rate Vary_Delay->Photolysis Vary_Conc->Prepare_Mixture Atmospheric_Model 9. Input Rate Constant into Atmospheric Model Calculate_Rate->Atmospheric_Model Calculate_Lifetime 10. Calculate Atmospheric Lifetime Atmospheric_Model->Calculate_Lifetime

Workflow for Atmospheric Lifetime Determination

References

An In-depth Technical Guide to the Toxicity of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is a hydrofluorocarbon used primarily as a fire extinguishing agent, refrigerant, and specialty solvent.[1] This technical guide provides a comprehensive overview of its toxicological profile, presenting key data from acute, sub-chronic, developmental, and genetic toxicity studies. The information is intended to support risk assessment and safe handling practices for professionals in research and drug development.

Executive Summary

Overall, this compound exhibits low acute and sub-chronic inhalation toxicity.[2][3] The primary toxic effects observed at high concentrations are central nervous system depression (narcosis) and cardiac sensitization to epinephrine.[4][2] HFC-236fa is not considered to be genotoxic or a developmental toxicant at concentrations up to 50,000 ppm.[2][5] No reproductive or carcinogenicity studies are currently available.[2]

Quantitative Toxicity Data

The following tables summarize the key quantitative data from toxicological studies on HFC-236fa.

Table 1: Acute and Sub-chronic Inhalation Toxicity

Study TypeSpeciesExposure RouteConcentration (ppm)DurationKey FindingsNOAEL (ppm)LOAEL (ppm)Reference
AcuteRatInhalation134,0004 hoursNo observable effects.134,000-[2]
AcuteRatInhalation189,0004 hoursNarcosis (non-responsive to sound).-189,000[2]
AcuteRatInhalation457,0004 hoursNo mortality.--[2]
Sub-chronicRatInhalation50,0006 hr/day, 5 daysSigns of respiratory tract irritation, but no gross clinical or pathological abnormalities.50,000-[2]
Sub-chronicRatInhalation5,000, 20,000, 50,0006 hr/day, 5 days/week for 14 weeksAttenuation of alerting response at 50,000 ppm.20,00050,000[3]

Table 2: Developmental Toxicity

SpeciesExposure RouteConcentration (ppm)Gestation Days of ExposureMaternal ToxicityDevelopmental ToxicityNOAEL (ppm)Reference
RatInhalation5,000, 20,000, 50,0007-16Decreased body weight gain and food consumption at 20,000 and 50,000 ppm.No evidence of developmental toxicity.5,000 (maternal)[2]
RabbitInhalation5,000, 20,000, 50,0007-19No evidence of maternal toxicity.No evidence of developmental toxicity.50,000 (maternal & developmental)[2]

Table 3: Cardiac Sensitization

SpeciesExposure RouteConcentration (ppm)DurationEndpointNOAEL (ppm)LOAEL (ppm)Reference
DogInhalation100,0005 minutesCardiac sensitization to exogenous epinephrine.100,000-[4]
DogInhalation150,0005 minutesCardiac sensitization to exogenous epinephrine.-150,000[4]

Table 4: Genotoxicity

Test SystemCell TypeConcentrationMetabolic ActivationResultReference
In vitroHuman lymphocytesNot SpecifiedWith and withoutNegative[1]
In vitroBacterial or mammalian cell culturesNot SpecifiedNot SpecifiedNegative[5]

Experimental Protocols

Acute Inhalation Toxicity in Rats

Objective: To determine the acute toxic effects and lethal concentration of HFC-236fa following a single inhalation exposure.

Methodology:

  • Test Animals: Young adult albino rats (e.g., Sprague-Dawley or Wistar strains).[2][6]

  • Exposure System: Whole-body or nose-only inhalation chambers.[2][6] For whole-body exposure, the chamber volume is typically around 13 liters with a specified air flow (e.g., 2 L/min) to ensure homogenous distribution of the test substance.[2] Oxygen concentration is maintained at approximately 21%.[2]

  • Test Concentrations: A range of concentrations are tested, for example, 150,000 ppm and 200,000 ppm (nominal).[2] Actual chamber concentrations are monitored throughout the exposure period.

  • Exposure Duration: Typically 4 hours.[2]

  • Observations: Animals are observed for clinical signs of toxicity during and after exposure. This includes, but is not limited to, changes in activity, respiratory patterns, and response to stimuli.[2] Body weights are recorded pre-exposure and at specified intervals post-exposure.

  • Post-exposure Observation Period: Animals are typically observed for 14 days following exposure.[6]

  • Endpoint Analysis: The primary endpoint is mortality. A gross necropsy is performed on all animals at the end of the observation period to identify any treatment-related pathological changes.[6] The LC50 (median lethal concentration) is calculated if sufficient mortality occurs.

Sub-chronic Inhalation Toxicity in Rats

Objective: To evaluate the cumulative toxicity of repeated inhalation exposure to HFC-236fa.

Methodology:

  • Test Animals: Groups of male and female rats.

  • Exposure System: Whole-body or nose-only inhalation chambers.

  • Test Concentrations: Multiple concentrations are tested, for example, 5,000, 20,000, and 50,000 ppm, along with a control group exposed to air only.[3]

  • Exposure Schedule: Typically 6 hours per day, 5 days per week, for a period of 14 days to 14 weeks.[2][3]

  • Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are measured weekly. Specific functional tests, such as an alerting response to an auditory stimulus, may be conducted.[3]

  • Endpoint Analysis: At the end of the study, blood is collected for hematology and clinical chemistry analysis.[2] A full necropsy is performed, and major organs are weighed. Histopathological examination of target organs and other tissues is conducted.[3] The No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) are determined.

Developmental Toxicity in Rats and Rabbits

Objective: To assess the potential of HFC-236fa to cause adverse effects on the developing fetus.

Methodology:

  • Test Animals: Pregnant female rats and rabbits.

  • Exposure System: Whole-body inhalation chambers.

  • Test Concentrations: Multiple concentrations are tested, for example, 5,000, 20,000, and 50,000 ppm, with a control group.[2]

  • Exposure Period: During the period of major organogenesis (gestation days 7-16 for rats and 7-19 for rabbits).[2]

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are monitored throughout gestation.

  • Endpoint Analysis: Near the end of gestation, dams are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[2]

Cardiac Sensitization in Dogs

Objective: To evaluate the potential of HFC-236fa to sensitize the heart to the arrhythmogenic effects of epinephrine.

Methodology:

  • Test Animals: Beagle dogs are commonly used for this assay.

  • Procedure: The animals are exposed to various concentrations of HFC-236fa via inhalation for a short duration (e.g., 5 minutes).[4] During the exposure, a challenge dose of epinephrine is administered intravenously.

  • Monitoring: The electrocardiogram (ECG) is continuously monitored throughout the experiment to detect any cardiac arrhythmias.

  • Endpoint Analysis: The occurrence of ventricular arrhythmias, such as premature ventricular contractions or ventricular fibrillation, following the epinephrine challenge is considered a positive response. The NOAEL and LOAEL for cardiac sensitization are determined.[4]

Mechanisms of Toxicity

Narcosis

The central nervous system depression (narcosis) observed at high concentrations of HFC-236fa is a phenomenon common to many volatile anesthetics and non-specific CNS depressants. While the precise molecular mechanism is not fully elucidated, it is generally believed to involve the interaction of the compound with the lipid bilayer of neuronal membranes or with hydrophobic pockets of specific ion channel proteins. This interaction can disrupt the normal function of these channels, leading to a decrease in neuronal excitability and the observed narcotic effects.

Narcosis_Mechanism HFC236fa HFC-236fa (High Concentration) NeuronalMembrane Neuronal Membrane (Lipid Bilayer) HFC236fa->NeuronalMembrane Partitioning IonChannels Ion Channels (e.g., GABA-A, NMDA receptors) HFC236fa->IonChannels Binding Disruption Disruption of Membrane Fluidity/ Channel Function NeuronalMembrane->Disruption IonChannels->Disruption DecreasedExcitability Decreased Neuronal Excitability Disruption->DecreasedExcitability Narcosis Narcosis DecreasedExcitability->Narcosis

Proposed mechanism of HFC-236fa-induced narcosis.

Cardiac Sensitization

Cardiac sensitization is an increased susceptibility of the heart to the arrhythmogenic effects of catecholamines, such as epinephrine. Halogenated hydrocarbons, including HFC-236fa, are known to induce this effect. The proposed mechanism involves the alteration of the electrical properties of the myocardium, making it more prone to arrhythmias in the presence of elevated epinephrine levels. This can involve the modulation of ion channel function, leading to changes in action potential duration and conduction velocity.

Cardiac_Sensitization_Mechanism cluster_0 Normal Condition cluster_1 HFC-236fa Exposure Epinephrine Epinephrine Myocardium Myocardium Epinephrine->Myocardium NormalRhythm Normal Heart Rhythm Myocardium->NormalRhythm HFC236fa HFC-236fa SensitizedMyocardium Sensitized Myocardium (Altered Ion Channel Function) HFC236fa->SensitizedMyocardium Exposure Arrhythmia Arrhythmia SensitizedMyocardium->Arrhythmia Epinephrine_exp Epinephrine Epinephrine_exp->SensitizedMyocardium

Mechanism of HFC-236fa-induced cardiac sensitization.

Conclusion

This compound (HFC-236fa) demonstrates a low order of toxicity in a range of toxicological studies. The primary hazards associated with high-level exposure are narcosis and cardiac sensitization. It is not genotoxic and does not induce developmental toxicity at the highest concentrations tested. The provided data and experimental outlines can serve as a valuable resource for professionals requiring a technical understanding of the toxicology of HFC-236fa for safety assessments and handling procedures in a research or industrial setting.

References

An In-depth Technical Guide to the Safety of Bistrifluoromethylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal safety assessment. Always consult the official Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling any chemical.

Executive Summary

Bistrifluoromethylmethane, also known as Bis(trifluoromethylsulfonyl)methane, is a synthetic organofluorine compound recognized for its exceptional acidity and stability.[1] These properties make it a valuable reagent in organic synthesis and a component in advanced materials.[1][2] However, its hazardous nature necessitates strict adherence to safety protocols. This guide provides a comprehensive overview of the known safety information for Bistrifluoromethylmethane (CAS No. 428-76-2), including its physical and chemical properties, hazard classifications, handling procedures, and emergency responses. Due to the limited availability of public, in-depth toxicological studies, this guide focuses on the information presented in publicly accessible safety data sheets and chemical supplier information.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueReference
CAS Number 428-76-2[2][3][4]
Molecular Formula C₃H₂F₆O₄S₂[2][3][4]
Molecular Weight 280.17 g/mol [2][3][4]
Appearance Off-white to beige crystalline powder or low melting solid. Light yellow to brown liquid above 35°C.[2][5]
Melting Point 32 - 36 °C[2][3][4]
Boiling Point 191 °C @ 745 Torr[3][5]
Density 1.832 ± 0.06 g/cm³ (Predicted)[5]
Flash Point >110 °C[5]
Solubility No data available
pKa (aqueous, estimated) ~ -18.6[1]

Hazard Identification and Classification

Bistrifluoromethylmethane is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS CategoryHazard StatementReference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4][5][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[4][5][6]

Signal Word: Warning[4][5][6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of Bistrifluoromethylmethane are not publicly available in the provided search results. The hazard classifications are based on data submitted for regulatory purposes (e.g., GHS classification), which often do not include the full, detailed study reports in the public domain. Standard OECD guidelines for testing of chemicals are typically followed for such classifications, including:

  • OECD TG 404: Acute Dermal Irritation/Corrosion

  • OECD TG 405: Acute Eye Irritation/Corrosion

  • OECD TG 403: Acute Inhalation Toxicity

Without access to the primary study data, a detailed methodology cannot be provided.

Handling and Storage

Safe handling and storage are critical to minimizing exposure risks.

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[6]

  • Ensure eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[6]

Handling Procedures:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[6]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]

  • Store locked up.[6]

  • It is recommended to store under an inert atmosphere (e.g., nitrogen).[5]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical help.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.[7]

Spill Response:

  • Evacuate personnel from the area.

  • Wear appropriate PPE.

  • Avoid dust formation.

  • Sweep up the material and place it in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Visualizations

Hazard Mitigation Workflow

The following diagram illustrates the logical workflow for mitigating the hazards associated with Bistrifluoromethylmethane.

Hazard_Mitigation_Workflow cluster_assessment Risk Assessment cluster_controls Control Measures cluster_procedure Handling & Storage cluster_emergency Emergency Response Identify_Hazards Identify Hazards (Irritant: Skin, Eyes, Respiratory) Engineering_Controls Engineering Controls (Fume Hood, Ventilation) Identify_Hazards->Engineering_Controls Mitigate Review_SDS Review SDS & Literature Review_SDS->Identify_Hazards PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Engineering_Controls->PPE Admin_Controls Administrative Controls (SOPs, Training) PPE->Admin_Controls Safe_Handling Safe Handling (Avoid Contact & Inhalation) Admin_Controls->Safe_Handling Proper_Storage Proper Storage (Cool, Dry, Ventilated, Locked) Safe_Handling->Proper_Storage Spill_Control Spill Control (Contain, Clean, Dispose) Safe_Handling->Spill_Control In Case of Spill First_Aid First Aid Measures (Inhalation, Skin, Eyes, Ingestion) Proper_Storage->First_Aid In Case of Exposure

Caption: Workflow for assessing and mitigating Bistrifluoromethylmethane hazards.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an emergency involving Bistrifluoromethylmethane.

Emergency_Response_Logic Emergency_Event Emergency Event? Exposure_Occurred Exposure Occurred? Emergency_Event->Exposure_Occurred Spill_Occurred Spill Occurred? Emergency_Event->Spill_Occurred Action_Inhalation Move to Fresh Air Seek Medical Help Exposure_Occurred->Action_Inhalation Inhalation Action_Skin_Contact Wash with Soap & Water Seek Medical Help Exposure_Occurred->Action_Skin_Contact Skin Action_Eye_Contact Rinse with Water Seek Medical Help Exposure_Occurred->Action_Eye_Contact Eye Action_Ingestion Rinse Mouth Seek Medical Help Exposure_Occurred->Action_Ingestion Ingestion Action_Secure_Area Secure Area Don PPE Spill_Occurred->Action_Secure_Area Yes Action_Contain_Spill Contain & Clean Spill Action_Secure_Area->Action_Contain_Spill Action_Dispose Dispose of Waste Properly Action_Contain_Spill->Action_Dispose

Caption: Decision logic for responding to Bistrifluoromethylmethane emergencies.

Toxicological Information

There is a notable lack of publicly available, detailed toxicological data for Bistrifluoromethylmethane. No LD50 or LC50 values were found in the reviewed literature. The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system.[4][5][6] The long-term health effects of exposure have not been thoroughly investigated. No data was available to suggest that the compound is carcinogenic or mutagenic.

Conclusion

Bistrifluoromethylmethane (CAS No. 428-76-2) is a valuable chemical with significant hazardous properties, primarily as a skin, eye, and respiratory irritant. While in-depth toxicological data is limited in the public domain, the available information mandates the use of stringent safety precautions, including appropriate engineering controls, personal protective equipment, and handling procedures. All personnel should be thoroughly trained on the hazards and emergency procedures outlined in this guide and the substance's Safety Data Sheet before commencing any work.

References

Methodological & Application

Application Notes and Protocols: 1,1,1,3,3,3-Hexafluoropropane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Evaluation of 1,1,1,3,3,3-Hexafluoropropane as a Solvent

Extensive evaluation of scientific literature reveals that this compound (HFP), also known as HFC-236fa, is not utilized as a solvent in organic synthesis. Its primary applications are as a fire suppression agent, a refrigerant, and a foaming agent.[1][2][3] The physical properties of HFP, particularly its low boiling point, render it unsuitable for use as a liquid medium for most standard organic reactions.

It is crucial to distinguish this compound from a similarly named but chemically distinct compound, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . The presence of a hydroxyl group in HFIP imparts properties that make it an exceptionally effective and widely used solvent in a variety of organic transformations.[4][5] This document will clarify the properties of HFP and provide a comparative overview with HFIP to guide researchers, scientists, and drug development professionals.

Physical Properties of this compound (HFP)

The following table summarizes the key physical properties of HFP, which underscore its limitations as a solvent for organic synthesis.

PropertyValueReference
Molecular Formula C3H2F6[6]
Molecular Weight 152.04 g/mol [6]
Boiling Point -1.1 °C[6]
Melting Point -94.2 °C[6]
Appearance Colorless gas[1][6]
Odor Odorless[6]
Water Solubility 81.71 mg/L at 25 °C (estimated)[7]
Density (at 0 °C) 1.4343 g/cm³[6]

Comparative Analysis: HFP vs. HFIP

The significant differences in the physical and chemical properties of HFP and HFIP arise from the presence of a hydroxyl group in HFIP. This distinction is critical for solvent selection in organic synthesis.

cluster_HFP This compound (HFP) cluster_HFIP 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) HFP Structure: CF3CH2CF3 - Low boiling point (-1.1 °C) - Non-polar - Lacks H-bond donating ability HFP_apps Applications: - Refrigerant - Fire suppressant - Foaming agent HFP->HFP_apps Due to physical properties HFIP Structure: (CF3)2CHOH - High boiling point (59 °C) - Highly polar - Strong H-bond donor HFIP_apps Applications in Organic Synthesis: - Solvent for polar polymers - Peptide synthesis - C-H activation reactions HFIP->HFIP_apps Due to chemical properties Conclusion Conclusion: HFP is not a suitable solvent for organic synthesis. HFIP is a versatile and widely used solvent.

Comparison of HFP and HFIP properties and applications.

Experimental Protocols

Due to the fact that this compound is not used as a solvent in organic synthesis, there are no established experimental protocols for its application in this context. Researchers seeking a fluorinated solvent for organic reactions are advised to consult the extensive literature available on the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

Summary and Recommendation

This compound (HFP) is a gas at standard temperature and pressure with a very low boiling point, making it unsuitable for use as a solvent in conventional organic synthesis. The fluorinated compound widely and effectively used as a solvent in organic chemistry is 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). It is recommended that researchers, scientists, and drug development professionals direct their attention to HFIP for applications requiring a fluorinated alcohol solvent.

References

HFC-236fa as a Refrigerant in Low-Pressure Chillers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) as a refrigerant in low-pressure chiller systems. HFC-236fa has been identified as a replacement for older refrigerants, such as R-114, in specialized applications like military marine chillers and other low-pressure centrifugal systems.[1][2][3] Its properties and performance characteristics make it a subject of interest for ensuring the reliability and efficiency of cooling systems critical to research and development processes.

Properties of HFC-236fa

HFC-236fa is a non-flammable, colorless gas with low toxicity.[1][2] It possesses a zero Ozone Depletion Potential (ODP), making it an environmentally preferable alternative to chlorofluorocarbon (CFC) and hydrochlorofluorocarbon (HCFC) refrigerants.[1][2] However, it is important to note its Global Warming Potential (GWP) when considering its overall environmental impact.

Physical and Thermodynamic Properties

A summary of the key physical and thermodynamic properties of HFC-236fa is presented in the tables below. This data is crucial for modeling and designing chiller systems that utilize this refrigerant.

Table 1: General and Physical Properties of HFC-236fa

PropertyValue
Chemical FormulaC₃H₂F₆
Molecular Weight152.04 g/mol [2][4]
Boiling Point (at 1 atm)-1.4 °C (29.4 °F)[2][5][6]
Freezing Point-93.6 °C[5]
Critical Temperature124.92 °C[4]
Critical Pressure3200 kPa[4]
Critical Density551.3 kg/m ³[4]
Liquid Density (at 25 °C)1371 kg/m ³[5]
Vapor Pressure (at 25 °C)249 kPa[5]
OdorOdorless[7]

Table 2: Environmental and Safety Data for HFC-236fa

PropertyValue
Ozone Depletion Potential (ODP)0[1][2]
Global Warming Potential (GWP), 100-yr9,810
ASHRAE Safety Group ClassificationA1
FlammabilityNon-flammable[1][2]
Occupational Exposure Limit (AEL)1,000 ppm (8 or 12-hour TWA)[2]

Application in Low-Pressure Chillers

HFC-236fa is primarily used as a refrigerant in low-pressure centrifugal chillers.[1][2] These systems are often found in applications where large cooling capacities are required, and operational pressures below atmospheric pressure in the evaporator are acceptable. Its properties make it a suitable retrofit option for older systems that used R-114.[2][3]

System Performance and Considerations

When retrofitting or designing a low-pressure chiller with HFC-236fa, several factors must be considered:

  • Lubricant Compatibility: HFC-236fa has poor miscibility with traditional mineral oils and alkylbenzene lubricants.[1] Polyolester (POE) lubricants are generally recommended for use with HFC refrigerants.[3][8] Compatibility and miscibility with the chosen lubricant must be verified to ensure proper compressor lubrication and oil return.

  • Material Compatibility: While generally compatible with most metals used in refrigeration systems, the compatibility of HFC-236fa with various elastomers and plastics should be confirmed.[2] Some materials may experience swelling or degradation upon exposure.

  • Operating Pressures: The operating pressures of an HFC-236fa system will differ from those of an R-114 system. This may require adjustments to system controls, safety devices, and compressor components to ensure optimal and safe operation.

  • Energy Efficiency: The coefficient of performance (COP) of a chiller operating with HFC-236fa should be evaluated to determine its energy efficiency compared to the original refrigerant or other alternatives.

Experimental Protocols

The following protocols are designed to provide a standardized framework for evaluating the performance and compatibility of HFC-236fa in a laboratory setting. These protocols are based on established industry standards and can be adapted to specific research needs.

Protocol for Chiller Performance Testing

Objective: To determine the cooling capacity, power consumption, and coefficient of performance (COP) of a low-pressure chiller system operating with HFC-236fa.

Methodology: This protocol is adapted from ASHRAE Standard 30, "Method of Testing Liquid Chillers."

Apparatus:

  • A fully instrumented low-pressure centrifugal chiller test stand.

  • Precision temperature sensors (e.g., platinum resistance thermometers - PRTs) for measuring water and refrigerant temperatures.

  • Pressure transducers for measuring refrigerant pressures at various points in the cycle.

  • Flow meters for measuring the flow rates of chilled water, condenser water, and refrigerant.

  • A power analyzer to measure the power consumption of the compressor motor.

  • Data acquisition system to record all measurements.

Procedure:

  • System Preparation:

    • Evacuate the chiller system to remove non-condensable gases.

    • Charge the system with the specified amount of HFC-236fa and the appropriate POE lubricant.

    • Establish stable chilled water and condenser water flow rates and inlet temperatures.

  • Test Conditions:

    • Set the chilled water leaving temperature to the desired setpoint.

    • Vary the condenser water entering temperature to simulate different operating conditions.

    • Conduct tests at various load conditions (e.g., 25%, 50%, 75%, 100% of full load).

  • Data Collection:

    • Once the system reaches a steady state for each test condition, record the following data for a minimum of 15 minutes:

      • Entering and leaving chilled water temperatures.

      • Chilled water flow rate.

      • Entering and leaving condenser water temperatures.

      • Condenser water flow rate.

      • Refrigerant temperatures and pressures at the compressor inlet and outlet, and at the evaporator and condenser inlets and outlets.

      • Compressor power consumption.

  • Calculations:

    • Cooling Capacity (Q_evap): Q_evap = m_chw * c_p_chw * (T_chw_in - T_chw_out) where:

      • m_chw is the mass flow rate of the chilled water.

      • c_p_chw is the specific heat of the chilled water.

      • T_chw_in and T_chw_out are the entering and leaving chilled water temperatures.

    • Compressor Power (W_comp): Measured directly by the power analyzer.

    • Coefficient of Performance (COP): COP = Q_evap / W_comp

Table 3: Sample Data Table for Chiller Performance Test

Test PointLoad (%)Chilled Water Flow ( kg/s )Chilled Water In (°C)Chilled Water Out (°C)Condenser Water In (°C)Cooling Capacity (kW)Compressor Power (kW)COP
1100
275
350
425
Protocol for Material Compatibility Testing

Objective: To evaluate the compatibility of various elastomers and plastics with HFC-236fa and a POE lubricant.

Methodology: This protocol is based on the sealed-tube method described in ASHRAE Standard 97, "Sealed Glass Tube Method to Test the Chemical Stability of Material for Use Within Refrigerant Systems."

Apparatus:

  • Heavy-walled glass tubes.

  • Vacuum pump and manifold for evacuating and charging the tubes.

  • Precision balance.

  • Micrometer or calipers for dimensional measurements.

  • Hardness tester (durometer).

  • Constant temperature oven.

Procedure:

  • Sample Preparation:

    • Cut samples of the elastomers and plastics to be tested into standard sizes.

    • Measure and record the initial weight, dimensions, and hardness of each sample.

  • Tube Preparation and Charging:

    • Place one sample of each material into a separate glass tube along with a small amount of the POE lubricant.

    • Evacuate the tubes to remove air and moisture.

    • Charge the tubes with a predetermined amount of HFC-236fa.

    • Seal the tubes using a torch.

  • Aging:

    • Place the sealed tubes in a constant temperature oven at a temperature representative of the chiller's operating conditions (e.g., 80°C) for a specified duration (e.g., 14 days).

  • Post-Aging Analysis:

    • After the aging period, carefully open the tubes and retrieve the material samples.

    • Visually inspect the samples for any changes in appearance (e.g., cracking, crazing, discoloration).

    • Measure and record the final weight, dimensions, and hardness of each sample.

  • Evaluation:

    • Calculate the percentage change in weight, volume, and hardness for each material.

    • Compare the results to acceptable limits for material compatibility. Generally, a significant change in any of these properties indicates incompatibility.

Table 4: Sample Data Table for Material Compatibility Test

MaterialInitial Weight (g)Final Weight (g)% Weight ChangeInitial Volume (cm³)Final Volume (cm³)% Volume ChangeInitial Hardness (Shore A)Final Hardness (Shore A)% Hardness ChangeVisual Observations
Elastomer A
Elastomer B
Plastic C
Plastic D
Protocol for Lubricant Miscibility Testing

Objective: To determine the miscibility of HFC-236fa with a POE lubricant over a range of temperatures and concentrations.

Methodology: This protocol is adapted from ANSI/ASHRAE Standard 218, "Method of Test for Lubricant and Refrigerant Miscibility Determination."

Apparatus:

  • High-pressure, borosilicate glass test cell with a magnetic stirrer.

  • Constant temperature bath with a viewing window.

  • Precision temperature controller and sensor.

  • Charging manifold for accurately adding refrigerant and lubricant to the test cell.

Procedure:

  • Test Cell Preparation:

    • Thoroughly clean and dry the test cell.

    • Evacuate the cell to remove any residual air or moisture.

  • Charging:

    • Introduce a known mass of the POE lubricant into the test cell.

    • Add a specific mass of HFC-236fa to achieve the desired lubricant concentration (e.g., 10%, 20%, 50%, 80% lubricant by weight).

  • Observation:

    • Place the charged test cell in the constant temperature bath.

    • Slowly decrease the temperature of the bath while continuously stirring the mixture.

    • Observe the mixture for the first sign of immiscibility, which is typically the formation of a haze or distinct liquid layers. The temperature at which this occurs is the critical solution temperature (CST) for that concentration.

    • Repeat the process for a range of lubricant concentrations.

  • Data Plotting:

    • Plot the observed CSTs as a function of lubricant concentration to create a miscibility curve. The area above the curve represents the region of miscibility, while the area below represents immiscibility.

Visualizations

The following diagrams illustrate key concepts related to the use of HFC-236fa in low-pressure chillers.

G cluster_0 Low-Pressure Chiller Cycle Evaporator Evaporator (Low Pressure Vapor) Compressor Compressor Evaporator->Compressor Low Pressure Vapor Condenser Condenser (High Pressure Vapor) Compressor->Condenser High Pressure Vapor ExpansionValve Expansion Valve Condenser->ExpansionValve High Pressure Liquid ExpansionValve->Evaporator Low Pressure Liquid/Vapor Mix

Caption: Thermodynamic cycle of a low-pressure chiller.

G cluster_1 Refrigerant Evaluation Workflow start Define Operating Conditions thermo Thermodynamic Analysis start->thermo material Material Compatibility Testing thermo->material lubricant Lubricant Miscibility Testing thermo->lubricant performance Chiller Performance Testing material->performance lubricant->performance evaluation Performance & Safety Evaluation performance->evaluation end Refrigerant Selection evaluation->end

Caption: Workflow for evaluating HFC-236fa as a refrigerant.

References

Application Notes and Protocols for 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) as a Fire Extinguishant

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers and Scientists

Introduction

1,1,1,3,3,3-Hexafluoropropane, known as HFC-236fa, is a hydrofluorocarbon compound utilized as a clean agent fire extinguishant.[1][2] It is a colorless, odorless, and electrically non-conductive gas that leaves no residue upon evaporation, making it a suitable replacement for Halon 1211 in certain applications.[2][3][4] HFC-236fa is effective against Class A (ordinary combustibles), Class B (flammable liquids), and Class C (energized electrical) fires.[4][5] Its primary applications are in portable fire extinguishers and total flooding systems designed to protect high-value assets where damage from conventional water- or powder-based agents is a concern, such as in computer rooms, telecommunication facilities, and aircraft.[6]

The agent functions through a combination of physical and chemical mechanisms.[6] The primary mechanism is heat absorption, where the agent vaporizes and cools the fire. Additionally, it chemically interferes with the combustion chain reaction, though to a lesser extent than halon agents.[7] While HFC-236fa has a zero Ozone Depletion Potential (ODP), it possesses a high Global Warming Potential (GWP), which is a significant consideration for its environmental impact.[4][8]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of HFC-236fa are summarized below.

PropertyValue
Chemical Name This compound
Synonyms HFC-236fa, FE-36™
CAS Number 690-39-1
Molecular Formula C₃H₂F₆ (or CF₃CH₂CF₃)
Molecular Weight 152.04 g/mol
Boiling Point (1 atm) -1.4 °C (29.4 °F)
Melting Point -93.6 °C (-136.5 °F)
Vapor Pressure (25 °C) 270 kPa
Liquid Density (25 °C) 1.36 g/cm³
Appearance Colorless, liquefied gas
Odor Slight, ether-like

Sources:[1][9]

Fire Suppression Mechanism

HFC-236fa extinguishes fires through a dual-action mechanism involving both physical and chemical processes.

  • Physical Mechanism (Primary): The predominant action is heat absorption. When discharged, HFC-236fa rapidly vaporizes. This phase change absorbs a significant amount of heat energy from the fire, cooling the fuel below its ignition temperature. This cooling effect is the primary contributor to extinguishment.

  • Chemical Mechanism (Secondary): At flame temperatures, HFC-236fa partially decomposes, releasing radicals. These radicals interfere with the chain-reaction chemistry of combustion, particularly by scavenging the highly reactive H+ and OH- radicals that propagate the fire.[7] While present, this chemical effect is less pronounced than that of bromine-containing halons.

Fire_Suppression_Mechanism cluster_0 Fire Triangle cluster_1 HFC-236fa Action Heat Heat Fuel Fuel Heat->Fuel Oxygen Oxygen Fuel->Oxygen Oxygen->Heat HFC_236fa HFC-236fa Discharge Physical Heat Absorption (Vaporization) HFC_236fa->Physical Chemical Chemical Interference (Radical Scavenging) HFC_236fa->Chemical Physical->Heat Removes Chemical->Heat Interrupts Chain Reaction

Caption: Dual fire suppression mechanism of HFC-236fa.

Fire Extinguishing Efficacy

The effectiveness of HFC-236fa is determined by its minimum extinguishing concentration (MEC), which varies by fuel type. The MEC for Class B fuels is typically determined using a standardized cup-burner apparatus.[10][11] For Class A and C fires, full-scale testing is required for system listing and approval.[12][13]

Fire ClassFuelExtinguishing Concentration (% by vol.)Design Concentration (% by vol.)Standard
Class B n-Heptane6.3%8.2% (MEC x 1.3 safety factor)NFPA 2001
Class A Wood Crib / PMMADetermined by listing program testsExtinguishing Conc. x 1.2 safety factorNFPA 2001
Class C Energized EquipmentAt least that for Class A surface firesAt least that for Class A surface firesNFPA 2001

Sources:[12][13][14] Note: Design concentrations for total flooding systems include a safety factor as mandated by standards like NFPA 2001.

Environmental and Safety Profile

The environmental and toxicological properties of HFC-236fa are critical for its risk assessment and proper application. While it does not deplete the ozone layer, its high GWP is a significant environmental concern.

ParameterValueDescription
Ozone Depletion Potential (ODP) 0Contains no chlorine or bromine.[2][8]
Global Warming Potential (GWP, 100-yr) 9,810High potential to contribute to global warming relative to CO₂.[15]
NOAEL 10% (100,000 ppm)No-Observed-Adverse-Effect Level for cardiac sensitization.
LOAEL 15% (150,000 ppm)Lowest-Observed-Adverse-Effect Level for cardiac sensitization.[16]
Primary Decomposition Products Hydrogen Fluoride (HF), Carbonyl Fluoride (COF₂)Produced upon exposure to high temperatures (flames).[6][7]

Sources:[2][8][15][16] NOAEL/LOAEL values are critical for determining safety in occupied spaces. NFPA 2001 limits use in occupied spaces to concentrations below the NOAEL.

Experimental Protocols

Protocol: Determination of Minimum Extinguishing Concentration (MEC) for Class B Fuels via Cup-Burner Method

This protocol is a standardized laboratory procedure for determining the MEC of gaseous agents for flammable liquids, as specified in NFPA 2001 and ISO 14520.[1][10][17]

Objective: To determine the lowest concentration of HFC-236fa in air that will extinguish a diffusion flame of a liquid fuel (e.g., n-heptane) under controlled conditions.

Materials & Apparatus:

  • Cup-Burner Apparatus (compliant with NFPA 2001, Annex B)

  • Fuel cup (typically glass)

  • Glass chimney

  • Mass flow controllers for air and HFC-236fa

  • HFC-236fa supply

  • n-Heptane (or other Class B fuel)

  • Ignition source

  • Gas mixing chamber

  • Temperature and pressure monitoring equipment

Procedure:

  • Setup: Assemble the cup-burner apparatus. Place the fuel cup inside the chimney and fill it with n-heptane to a specified level.

  • Airflow Establishment: Initiate a steady, measured flow of air upwards through the chimney (typically 40 L/min).

  • Ignition: Ignite the fuel in the cup and allow the flame to stabilize for a pre-burn period (e.g., 1 minute).

  • Agent Introduction: Introduce HFC-236fa into the airflow at a low, controlled rate. The agent and air are mixed before entering the base of the chimney.

  • Incremental Increase: Gradually increase the flow rate of HFC-236fa, allowing the flame to stabilize at each new concentration.

  • Observation: Observe the flame for extinguishment. The moment the flame is extinguished, record the flow rates of both air and HFC-236fa.

  • Calculation: Calculate the volumetric concentration of HFC-236fa at the point of extinguishment using the formula: MEC (%) = [Flow_HFC236fa / (Flow_Air + Flow_HFC236fa)] * 100

  • Replication: Repeat the procedure multiple times (at least 3) to ensure reproducibility. The average of the results is reported as the MEC.

Cup_Burner_Protocol start Start setup 1. Assemble Apparatus & Fill Fuel Cup start->setup air 2. Establish Stable Airflow setup->air ignite 3. Ignite Fuel (Allow to Stabilize) air->ignite agent 4. Introduce HFC-236fa Incrementally ignite->agent observe 5. Observe for Flame Extinguishment agent->observe observe->agent No record 6. Record Flow Rates at Extinguishment observe->record Yes calculate 7. Calculate MEC (%) record->calculate replicate 8. Replicate for Reproducibility calculate->replicate replicate->agent Repeat end End replicate->end Done

Caption: Experimental workflow for the cup-burner method.

Protocol: General Methodology for Full-Scale Class A Fire Test

Full-scale testing is required for the approval of HFC-236fa systems for use on Class A fires. This protocol outlines a general approach based on standards like those from Underwriters Laboratories (UL).

Objective: To verify the effectiveness of a specific concentration of HFC-236fa in extinguishing a standardized Class A fire within a test enclosure.

Materials & Apparatus:

  • Test enclosure (e.g., 100 m³)

  • HFC-236fa discharge system (cylinder, piping, nozzles)

  • Standardized Class A fuel array (e.g., wood crib)

  • Ignition source (e.g., heptane pan)

  • Instrumentation for measuring agent concentration, temperature, and oxygen levels

  • Video recording equipment

Procedure:

  • System Installation: Install the HFC-236fa system within the test enclosure according to the manufacturer's design specifications.

  • Fuel Arrangement: Place the Class A fuel array at the designated location within the enclosure.

  • Pre-burn: Ignite the fuel source. Allow the fire to grow for a specified pre-burn period until it reaches a stable burning rate.

  • System Discharge: Actuate the HFC-236fa system to discharge the agent into the enclosure. The system is designed to achieve the target concentration within a specified time (e.g., 10 seconds).

  • Soak Period: Maintain the agent concentration for a required "soak" time (e.g., 10 minutes) after discharge is complete.

  • Observation: Monitor the fire for extinguishment. Record the time to extinguishment. During the soak period, monitor for any signs of re-ignition.

  • Data Collection: Throughout the test, record agent concentration, temperature profiles, and oxygen levels within the enclosure.

  • Evaluation: The test is successful if the fire is extinguished and does not re-ignite during the soak period.

Application and System Design Considerations

The selection and design of a fire suppression system using HFC-236fa must adhere to established standards such as NFPA 2001.[18][19]

Key Considerations:

  • Hazard Analysis: A thorough analysis of the protected space is required to determine the fuel type, hazard class, and required design concentration.

  • Occupancy Status: For occupied spaces, the design concentration must not exceed the NOAEL.[18]

  • Decomposition Products: The potential for generating HF and COF₂ must be considered.[6][7] Good ventilation is required for post-discharge cleanup.

  • Environmental Regulations: Due to the high GWP, local and international regulations may restrict the use of HFC-236fa in new installations, favoring alternatives with lower environmental impact.[7]

Clean_Agent_Selection start Identify Hazard asset Are assets sensitive to particulate/water? start->asset occupied Is space normally occupied? noael Design Concentration < NOAEL? occupied->noael Yes reconsider Re-evaluate Agent Choice (e.g., FK-5-1-12, Inert Gas) occupied->reconsider No (Life Safety Risk) select_clean Select Clean Agent (e.g., HFC-236fa) asset->select_clean Yes conventional Consider Conventional System (Sprinklers, Dry Chemical) asset->conventional No select_clean->occupied gwp Are GWP regulations a concern? noael->gwp Yes noael->reconsider No proceed Proceed with HFC-236fa Design gwp->proceed No gwp->reconsider Yes

Caption: Logic diagram for selecting a clean agent suppressant.

References

Application Notes and Protocols for the Use of HFC-236fa in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is a hydrofluorocarbon with unique physical and chemical properties, including non-flammability, low toxicity, and a boiling point of -1.4°C.[1][2] While primarily used as a fire suppression agent and refrigerant, its distinct characteristics suggest its potential as a medium for polymerization reactions, particularly for fluorinated monomers or where a non-reactive, easily removable solvent is required.[2][3][4] These application notes provide a detailed, hypothetical experimental protocol for the free-radical polymerization of a model monomer, methyl methacrylate (MMA), in liquid HFC-236fa. The protocol is based on established principles of free-radical polymerization and adapted from procedures in similar low-boiling point, fluorinated solvents. Due to the lack of specific published data on polymerization in HFC-236fa, this protocol should be considered a starting point for experimental design and requires careful optimization and adherence to all safety precautions.

Physicochemical Properties of HFC-236fa

A thorough understanding of the physical and chemical properties of HFC-236fa is paramount for its safe and effective use as a polymerization medium.

PropertyValueReference
Chemical Formula C₃H₂F₆[1][5]
Molecular Weight 152.04 g/mol [5]
Boiling Point -1.4 °C[1][2]
Melting Point -93.6 °C[1][6]
Density (liquid, at 0°C) 1.4343 g/cm³[5]
Vapor Pressure (at 25°C) 270 kPa[2]
Water Solubility (at 20°C) 724 mg/L[1][6]
Flammability Non-flammable[6][7]
Global Warming Potential (100-year) 9810[5]

Safety Precautions and Handling

HFC-236fa is a liquefied gas under pressure and requires specific handling procedures to ensure laboratory safety.

  • Ventilation: All work with HFC-236fa must be conducted in a well-ventilated fume hood to avoid the displacement of oxygen and potential asphyxiation.[8]

  • Personal Protective Equipment (PPE): Safety glasses, cryo-gloves, and a lab coat are mandatory when handling liquid HFC-236fa to protect against frostbite and chemical splashes.

  • Pressure Equipment: Polymerization at temperatures above the boiling point of HFC-236fa requires a pressure-rated reactor. Ensure all equipment is certified for the intended operating pressures and temperatures.

  • Incompatible Materials: Avoid contact with alkali metals and strong bases.[6]

  • Thermal Decomposition: Avoid exposure to high temperatures or open flames, as HFC-236fa can decompose to form hazardous substances.[7]

Experimental Protocol: Free-Radical Polymerization of Methyl Methacrylate (MMA) in HFC-236fa

This protocol outlines a procedure for the free-radical polymerization of MMA using Azobisisobutyronitrile (AIBN) as a thermal initiator in a pressure reactor.

Materials and Equipment
  • Monomer: Methyl methacrylate (MMA), inhibitor removed

  • Solvent: HFC-236fa (liquefied gas)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Equipment:

    • High-pressure stainless-steel reactor with a magnetic stir bar, pressure gauge, and thermocouple

    • Gas inlet and outlet valves

    • Cooling bath (e.g., dry ice/acetone)

    • Vacuum pump

    • Syringe pump for monomer and initiator addition

    • Filtration apparatus

    • Drying oven

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_characterization Characterization prep_reactor Clean and assemble pressure reactor prep_reagents Purify MMA and weigh AIBN prep_reactor->prep_reagents charge_reactor Charge reactor with AIBN and stir bar prep_reagents->charge_reactor cool_reactor Cool reactor to -78°C charge_reactor->cool_reactor add_hfc Condense HFC-236fa into the reactor cool_reactor->add_hfc add_mma Inject MMA add_hfc->add_mma heat_react Heat to polymerization temperature (e.g., 60°C) add_mma->heat_react polymerize Maintain temperature and stir for a set time heat_react->polymerize cool_down Cool reactor to room temperature polymerize->cool_down vent_hfc Slowly vent HFC-236fa cool_down->vent_hfc dissolve Dissolve polymer in a suitable solvent vent_hfc->dissolve precipitate Precipitate polymer in a non-solvent dissolve->precipitate filter_dry Filter and dry the polymer precipitate->filter_dry gpc GPC (Mn, Mw, PDI) filter_dry->gpc nmr NMR (Structure) gpc->nmr dsc DSC (Tg) nmr->dsc

Caption: Workflow for the polymerization of MMA in HFC-236fa.

Step-by-Step Procedure
  • Preparation:

    • Thoroughly clean and dry the high-pressure reactor.

    • Pass MMA through a column of basic alumina to remove the inhibitor.

    • Accurately weigh the desired amount of AIBN and place it inside the reactor along with a magnetic stir bar.

  • Reaction Setup:

    • Seal the reactor and perform a leak test.

    • Evacuate the reactor using a vacuum pump to remove air.

    • Cool the reactor to approximately -78°C using a dry ice/acetone bath.

    • Connect the HFC-236fa cylinder to the reactor's gas inlet and condense the desired volume of liquid HFC-236fa into the cold reactor.

    • Using a syringe pump, inject the purified MMA into the reactor.

    • Close all valves and remove the cooling bath.

  • Polymerization:

    • Place the reactor in a heating mantle or oil bath and heat to the desired polymerization temperature (e.g., 60-70°C for AIBN).

    • Begin stirring once the internal temperature has stabilized.

    • Monitor the reaction pressure and temperature throughout the polymerization. A drop in pressure may indicate monomer consumption.

    • Maintain the reaction at the set temperature for the desired time (e.g., 4-24 hours).

  • Work-up:

    • After the desired reaction time, cool the reactor to room temperature.

    • In a well-ventilated fume hood, slowly vent the gaseous HFC-236fa through a suitable trapping system (e.g., a cold trap).

    • Once the reactor has returned to atmospheric pressure, open it to retrieve the polymer.

    • Dissolve the resulting polymer in a suitable solvent (e.g., acetone or toluene).

    • Precipitate the polymer by slowly adding the solution to a stirred non-solvent (e.g., methanol).

    • Collect the precipitated polymer by filtration.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Polymer

The synthesized polymer should be characterized to determine its molecular weight, structure, and thermal properties.

Characterization TechniqueParameter Measured
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity index (PDI)
Nuclear Magnetic Resonance (NMR) Spectroscopy Polymer structure and composition
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical steps and decisions in developing a polymerization protocol using a novel solvent like HFC-236fa.

G start Define Polymerization Goal (e.g., specific polymer, MW) solvent_select Select HFC-236fa as Solvent start->solvent_select safety Review Safety Data Sheet (SDS) for HFC-236fa solvent_select->safety solubility Determine Solubility of Monomer and Initiator safety->solubility protocol_dev Develop Experimental Protocol solubility->protocol_dev Soluble alt_solvent Consider Alternative Solvent or Co-solvent solubility->alt_solvent Insoluble soluble Soluble insoluble Insoluble run_exp Conduct Polymerization protocol_dev->run_exp analyze Characterize Polymer run_exp->analyze optimize Optimize Reaction Conditions? analyze->optimize optimize->protocol_dev Yes end Final Protocol Established optimize->end No yes Yes no No

Caption: Logical workflow for protocol development.

Discussion and Considerations

  • Solubility: The primary challenge in using HFC-236fa as a polymerization solvent is the potential for poor solubility of common monomers and initiators. Preliminary solubility tests are highly recommended before attempting a full-scale polymerization. HFC-236fa has good compatibility with several common polymers like high-density polyethylene, polystyrene, polypropylene, ABS, polycarbonate, and polymethyl methacrylate.[7]

  • Chain Transfer: The potential for HFC-236fa to act as a chain transfer agent is unknown. Chain transfer reactions can influence the molecular weight of the resulting polymer.[6] Experimental determination of the chain transfer constant would be necessary for precise molecular weight control.

  • Alternative Polymerization Methods: While this protocol focuses on free-radical polymerization, other methods such as suspension or emulsion polymerization could potentially be adapted for use with HFC-236fa, although this would require significant developmental work.

  • Environmental Impact: HFC-236fa has a high global warming potential.[5] Its use should be minimized, and appropriate recovery and recycling procedures should be implemented.

Conclusion

HFC-236fa presents an intriguing, albeit challenging, option as a solvent for polymerization reactions. Its unique properties may offer advantages in specific applications, such as the polymerization of fluorinated monomers or when a volatile, non-reactive medium is desired. The provided protocol serves as a foundational guide for researchers venturing into this novel area. Rigorous safety precautions, preliminary solubility studies, and careful optimization of reaction conditions are essential for successful and safe experimentation.

References

Application Note: 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) as a Heat Transfer Fluid in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

AN-236FA-HTTF

Introduction

1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is a hydrofluorocarbon with a unique set of thermophysical properties.[1] While traditionally used as a fire suppression agent and refrigerant, its characteristics suggest potential for use as a heat transfer medium in specialized, moderately high-temperature applications.[2][3] This document provides detailed application notes, thermophysical data, and experimental protocols for evaluating HFC-236fa for such purposes. HFC-236fa is non-flammable, electrically non-conductive, and has a zero Ozone Depletion Potential (ODP).[2][4] However, it is a potent greenhouse gas with a high Global Warming Potential (GWP), a factor that must be considered in its application and handling.[1]

Thermophysical Properties

The suitability of HFC-236fa as a heat transfer fluid is determined by its thermodynamic and transport properties. It exists as a liquefied gas under pressure at room temperature, transitioning seamlessly between liquid and gaseous states, which is ideal for heat transfer cycles.[3] A summary of its key properties is presented below.

Table 1: Key Thermophysical Properties of HFC-236fa

PropertyValueUnitsNotes / References
Chemical FormulaC₃H₂F₆-[1]
Molecular Weight152.04 g/mol [2]
Boiling Point (at 1 atm)-1.4 to -0.7°C[1]
Melting Point-98.0 to -93.6°C[1]
Critical Temperature398.07K (124.92 °C)[5]
Critical Pressure3.19MPa[5]
Critical Density551.3 kg/m ³[5]
Liquid Density (at 25°C)~1400 kg/m ³[3]
Vapor Pressure (at 25°C)270kPa[1]
Ozone Depletion Potential (ODP)0-[2]
Global Warming Potential (GWP)9810-100-year GWP[1]

Note: The thermal conductivity and viscosity of HFC-236fa are highly dependent on temperature and pressure. For detailed calculations, specialized models and equations of state should be employed.[5][6]

Protocols for Evaluation

The following protocols are designed to guide researchers in assessing the suitability and performance of HFC-236fa in a specific high-temperature application.

Protocol 1: Thermal Stability Assessment

This protocol is adapted from the ASHRAE 97 standard to determine the thermal stability of HFC-236fa in the presence of common system metals.

Objective: To evaluate the decomposition temperature and byproducts of HFC-236fa at elevated temperatures.

Materials:

  • HFC-236fa fluid (≥99.5% purity)[7]

  • Heavy-walled glass tubes

  • Metal strips (e.g., copper, aluminum, iron)[2]

  • Vacuum pump

  • High-temperature oven or heating block

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Methodology:

  • Sample Preparation: a. Cut metal strips to a size that allows for 50% immersion in the liquid HFC-236fa within the glass tube.[2] b. Clean and degrease the metal strips and glass tubes thoroughly. c. Place the prepared metal strips inside the glass tubes.

  • Fluid Charging: a. Evacuate the tube using a vacuum pump to remove air and moisture. b. Introduce a precise amount of HFC-236fa into the tube as a liquid. c. Seal the tube hermetically.

  • Thermal Aging: a. Place the sealed tubes in a high-temperature oven. b. Expose the samples to a target temperature (e.g., 175°C) for a specified duration (e.g., 14 days).[2] It is recommended to test a range of temperatures to identify the decomposition threshold.

  • Post-Exposure Analysis: a. After aging, allow the tubes to cool to room temperature. b. Visually inspect the liquid phase for color changes and the metal strips for signs of corrosion or deposits.[2] c. Carefully open the tubes and analyze the vapor and liquid phases using GC-MS to identify any decomposition products, such as carbonyl fluoride or hydrogen fluoride (HF).[8]

Protocol 2: Material Compatibility Testing

This protocol evaluates the compatibility of HFC-236fa with various elastomers and plastics commonly used in system construction.

Objective: To measure the effect of HFC-236fa on the physical properties of polymeric materials.

Materials:

  • HFC-236fa fluid

  • Samples of elastomers (e.g., Buna-N, Neoprene, Viton-A) and plastics (e.g., Polypropylene, Polycarbonate, ABS).[2][8]

  • Pressurized containment vessel

  • Instrumentation for measuring weight, dimensions (linear swell), and hardness (durometer).

Methodology:

  • Baseline Measurement: a. For each material sample, accurately measure and record its initial weight, dimensions, and hardness.

  • Exposure: a. Place the material samples in a containment vessel. b. Pressurize the vessel with HFC-236fa, ensuring the samples are fully immersed in the desired phase (liquid or vapor). c. Maintain the vessel at the intended operating temperature for a prolonged period (e.g., 7-14 days).[2]

  • Post-Exposure Measurement: a. Depressurize the vessel and carefully remove the samples. b. Allow samples to return to ambient conditions. c. Re-measure the weight, dimensions, and hardness of each sample.

  • Data Analysis: a. Calculate the percentage change in weight, volume (swell), and hardness.[9] b. A volume increase greater than 20%, linear swell over 5%, or a hardness change of ±10% may be considered unacceptable for many applications.[9]

Visualizations

The following diagrams illustrate the workflow for fluid evaluation and the relationships between the fluid's properties and its application suitability.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Stability & Compatibility cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Decision p1 Procure HFC-236fa Fluid p2 Verify Purity & Properties p1->p2 s1 Thermal Stability Test (Protocol 1) p2->s1 s2 Material Compatibility (Protocol 2) h1 Bench-Scale Heat Transfer Test s2->h1 h2 System-Level Pilot Test h1->h2 d1 Analyze All Data h2->d1 d2 Approve or Reject Fluid for Application d1->d2

Caption: Experimental workflow for evaluating HFC-236fa.

G fluid HFC-236fa p1 High Density fluid->p1 p2 Low Boiling Point fluid->p2 p3 Zero ODP fluid->p3 p4 Non-flammable fluid->p4 l1 High GWP (9810) fluid->l1 l2 Low Critical Temp (~125 °C) fluid->l2 l3 Decomposes at High Temperatures fluid->l3 a1 Effective Heat Carrier p1->a1 a2 Two-Phase Flow Potential p2->a2 a3 Environmentally Safer (Ozone) p3->a3 a4 High Operational Safety p4->a4 c1 Climate Impact Concern l1->c1 c2 Limited Max Operating Temperature l2->c2 c3 Potential for Corrosive Byproducts (HF) l3->c3

Caption: Property and application relationships for HFC-236fa.

Safety and Handling Considerations

  • High-Pressure Hazard: HFC-236fa is a liquefied gas and may explode if heated in a sealed container.[10] Containers should not be exposed to temperatures above 52°C (125°F).[2][10]

  • Thermal Decomposition: At high temperatures or in contact with open flames, HFC-236fa can decompose to form highly toxic and corrosive compounds like carbonyl fluoride and hydrogen fluoride (HF).[8]

  • Asphyxiation Risk: As a gas, HFC-236fa can displace oxygen in confined spaces, leading to asphyxiation.[10][11] Adequate ventilation is crucial.

  • Cold Burns: Direct contact with liquid HFC-236fa can cause frostbite.[2] Appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn.

  • Material Incompatibility: HFC-236fa is incompatible with alkali metals and strong oxidants.[8] Care must be taken in selecting compatible lubricants; polyol ester (POE) lubricants are generally recommended over mineral oils.[2][7]

References

Application Notes: HFC-236fa as a Working Fluid in Organic Rankine Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa), a hydrofluorocarbon (HFC), has been investigated as a working fluid for Organic Rankine Cycle (ORC) applications. ORCs are thermodynamic cycles that utilize organic, high-molecular-mass fluids to convert low- to medium-temperature heat into useful work, typically in the form of electricity. HFC-236fa is non-flammable, non-toxic, and non-corrosive.[1][2] Its thermodynamic properties make it a candidate for recovering waste heat from sources such as gas engine exhaust and condensing steam.[2] While it has favorable thermodynamic characteristics for certain applications, its high Global Warming Potential (GWP) is a significant environmental drawback.[3]

Physicochemical and Thermodynamic Properties

The suitability of a working fluid for an ORC system is heavily dependent on its thermodynamic and physical properties. HFC-236fa is characterized as a "dry" fluid, which means the slope of its temperature-entropy saturation curve in the vapor phase is positive. This characteristic helps prevent the formation of liquid droplets during the expansion process, which is beneficial for turbine longevity.

Table 1: Thermodynamic and Physical Properties of HFC-236fa

Property Value Reference
Molecular Weight 152.04 g/mol [4]
Boiling Point (at 1 atm) -1.4 °C [4]
Critical Temperature 124.9 °C [4]
Critical Pressure 3.20 MPa [4]
Critical Density 557.1 kg/m ³ [4]
Ozone Depletion Potential (ODP) 0 [1][5]
Global Warming Potential (GWP, 100-year) ~9,810 (Note: Varies by source) [3]

| Atmospheric Lifetime | 210 years |[3] |

Note: The GWP of HFCs can vary between different assessment reports. The value presented is a significant factor in regulatory considerations such as the Kigali Amendment to the Montreal Protocol, which aims to phase down high-GWP HFCs.[6]

Performance in Organic Rankine Cycles

HFC-236fa has been analyzed for various ORC configurations, including simple and recuperated cycles.[2] Its performance is often compared with other HFCs like HFC-245fa and HFC-134a. Studies show that the choice of working fluid is critical and depends on the temperature of the heat source.[2] For lower critical temperature fluids like HFC-236fa, modifications to the ORC system design may not significantly alter efficiency or net power output.[7]

The thermal stability of the working fluid is crucial for the safe and reliable operation of ORC power plants.[8] HFC-236fa's decomposition at high temperatures is primarily driven by the removal of hydrogen fluoride (HF) and the cleavage of carbon-carbon bonds.[8] This limits its maximum operational temperature.

Table 2: Summary of HFC-236fa Performance in ORC Studies

Study Focus Heat Source / Conditions Key Findings Citations
Comparative Analysis High-temp gas (700°F), Landfill flare gas, Condensing steam HFC-236fa showed comparable thermodynamic efficiency to other HFCs depending on the cycle configuration (simple vs. recuperated) and heat source. [2]
System Design Optimization Geothermal heat source (Chena Power Plant validation) For low critical temperature fluids like HFC-236fa, altering system design did not significantly impact performance or Levelized Cost of Electricity (LCOE). [7]
Mixture Performance Waste heat recovery Mixtures of R245fa/R236fa can offer higher thermodynamic and economic performance than either pure fluid. [9]

| Modified ORC System | Low-grade waste heat (80°C boiling, 30°C condensing) | HFC-236fa was considered alongside nine other refrigerants for a novel ORC design. |[10] |

Visualizations

Below are diagrams illustrating the standard ORC workflow and a protocol for its experimental evaluation.

ORC_Workflow Figure 1: Simple Organic Rankine Cycle Workflow cluster_main Figure 1: Simple Organic Rankine Cycle Workflow cluster_external Pump Pump Evaporator Evaporator (Heat Input) Pump->Evaporator High-Pressure Liquid Turbine Turbine (Work Output) Evaporator->Turbine High-Pressure Vapor Condenser Condenser (Heat Rejection) Turbine->Condenser Low-Pressure Vapor WorkOut Generator Turbine->WorkOut Condenser->Pump Low-Pressure Liquid HeatSink Heat Sink Condenser->HeatSink HeatSource Heat Source HeatSource->Evaporator

Figure 1: A diagram illustrating the four main stages of a simple Organic Rankine Cycle.

Experimental_Workflow Figure 2: Experimental Evaluation Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase arrow arrow A 1. System Assembly (Evaporator, Turbine, Condenser, Pump) B 2. Instrumentation Setup (Sensors for T, P, Flow Rate) A->B C 3. System Leak & Vacuum Test B->C D 4. Charge System with HFC-236fa C->D E 5. Initiate Heat Source & Coolant Flow D->E F 6. System Startup & Stabilization E->F G 7. Log Data at Steady-State F->G H 8. System Shutdown G->H I 9. Calculate Thermodynamic Properties H->I J 10. Determine Power Output & Efficiency I->J K 11. Uncertainty Analysis J->K

Figure 2: A flowchart outlining the key steps for experimentally testing HFC-236fa in an ORC system.

Experimental Protocols: Evaluating HFC-236fa in a Lab-Scale ORC System

This protocol outlines a generalized methodology for determining the performance of HFC-236fa in a simple ORC system. The primary goal is to measure thermal efficiency and net power output under specific heat source and sink conditions.

1. Objective To experimentally quantify the thermal efficiency, power output, and overall performance of an ORC system utilizing HFC-236fa as the working fluid.

2. Materials and Apparatus

  • Working Fluid: HFC-236fa (purity ≥ 99.5%)[11]

  • Core ORC Components:

    • Pump: Diaphragm or gear pump capable of handling liquid HFC-236fa and achieving the required system pressure.

    • Evaporator: Brazed plate or shell-and-tube heat exchanger.

    • Expander: Scroll, screw, or small-scale turbine suitable for the expected power output and fluid properties.

    • Condenser: Brazed plate or shell-and-tube heat exchanger.

  • Heat Source: Controlled electric heater, hot water bath, or flue gas simulator.

  • Heat Sink: Chilled water loop or air-cooled condenser.

  • Instrumentation:

    • Pressure transducers at the inlet and outlet of each major component.

    • Temperature sensors (e.g., T-type thermocouples or RTDs) at the same locations.

    • Coriolis or turbine flow meter for measuring the HFC-236fa mass flow rate.

    • Power meter or dynamometer connected to the expander/generator.

  • Data Acquisition (DAQ) System: To log all sensor data simultaneously.

  • Safety Equipment: Gas leak detector, proper ventilation, and personal protective equipment (PPE).

3. Experimental Procedure

Phase I: System Preparation

  • Assembly: Construct the ORC loop, connecting the pump, evaporator, expander, and condenser in series as shown in Figure 1.

  • Instrumentation: Install all pressure, temperature, and flow rate sensors at their designated points. Connect sensors to the DAQ system.

  • Leak Testing: Pressurize the system with an inert gas (e.g., dry nitrogen) and check for leaks using a soap solution or an appropriate leak detector.

  • Vacuuming: Evacuate the entire system using a vacuum pump to remove non-condensable gases and moisture. A deep vacuum should be held to ensure system purity.

Phase II: Operation and Data Collection 5. Charging: Charge the system with the precise mass of liquid HFC-236fa required for operation. This is typically done by condensing the fluid into the liquid receiver or condenser. 6. Startup:

  • Initiate the flow of the cooling fluid (heat sink) through the condenser.
  • Turn on the working fluid pump and set it to a low initial flow rate.
  • Gradually apply heat to the evaporator from the heat source, carefully monitoring the pressure and temperature rise.
  • Stabilization: Adjust the heat input and working fluid flow rate to achieve the desired turbine inlet temperature and pressure. Allow the system to run for a sufficient period (e.g., 30-60 minutes) to reach a steady state, where all readings are stable.
  • Data Logging: Once at steady state, begin recording data from all sensors for a continuous period (e.g., 10-15 minutes) to obtain a reliable average for each parameter. Repeat this step for multiple set points of heat source temperature or mass flow rate.

Phase III: Shutdown and Analysis 9. Shutdown:

  • Gradually reduce and then turn off the heat source.
  • Allow the system to cool down while the pump and coolant continue to circulate.
  • Once the system pressure has significantly dropped, turn off the pump.
  • Maintain coolant flow until the system reaches ambient temperature.
  • Data Analysis:
  • Use the recorded temperature and pressure data to determine the specific enthalpy (h) and entropy (s) at each state point using thermodynamic property databases for HFC-236fa (e.g., REFPROP).[4]
  • Calculate the heat input rate in the evaporator: Q_in = m_dot * (h_evap_out - h_evap_in)
  • Calculate the actual power output from the expander: W_exp = m_dot * (h_exp_in - h_exp_out)
  • Calculate the power consumed by the pump: W_pump = m_dot * (h_pump_out - h_pump_in)
  • Calculate the net power output: W_net = W_exp - W_pump
  • Calculate the thermal efficiency of the cycle: η_th = W_net / Q_in

4. Safety Considerations

  • HFC-236fa is stored as a liquefied gas under pressure. Ensure all components are rated for the maximum expected operating pressure.

  • While non-toxic, HFC-236fa can displace oxygen in enclosed spaces. Ensure adequate ventilation and use a gas leak detector.

  • Thermal decomposition at high temperatures can produce hazardous substances like hydrogen fluoride. Do not exceed the recommended maximum operating temperature for the fluid.[8]

  • Contact with the liquid can cause frostbite. Wear appropriate PPE, including safety glasses and cryogenic gloves, when handling the fluid.

References

Application of 1,1,1,3,3,3-Hexafluoropropane in Foam Blowing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane, also known as HFC-236fa, is a hydrofluorocarbon with key applications as a fire suppressant and refrigerant. In the field of polymer chemistry, it has been explored as a component in blowing agent mixtures for the production of polyurethane and polyisocyanurate foams. Due to its non-flammable nature and specific physical properties, HFC-236fa can be blended with other hydrofluorocarbons (HFCs) or hydrocarbon blowing agents to enhance the performance characteristics of the resulting foam, particularly in terms of fire resistance and thermal insulation.

This document provides a generalized framework for the application of HFC-236fa as a co-blowing agent in the formulation of rigid polyurethane foams. It includes a summary of the physical properties of HFC-236fa, a general experimental protocol for foam preparation, and comparative data on foams produced with other common HFC blowing agents.

Data Presentation

Physical Properties of this compound (HFC-236fa)

A clear understanding of the physical properties of HFC-236fa is essential for its application in foam blowing formulations. The following table summarizes its key characteristics.

PropertyValue
Chemical Formula C₃H₂F₆
Molecular Weight 152.04 g/mol
Boiling Point -1.4 °C
Freezing Point -93.6 °C
Vapor Pressure (at 20°C) 2.9 bar
Liquid Density (at 20°C) 1.37 g/cm³
Ozone Depletion Potential (ODP) 0
Global Warming Potential (GWP, 100-yr) 9,810
Comparative Properties of Rigid Polyurethane Foams with Different HFC Blowing Agents
PropertyHFC-245fa Blown FoamHFC-365mfc Blown Foam
Density ( kg/m ³) 30 - 3532 - 38
Thermal Conductivity (mW/m·K) 20 - 2421 - 25
Compressive Strength (kPa) 150 - 200180 - 230
Closed-Cell Content (%) > 90> 90
Dimensional Stability (28 days, 70°C, 95% RH, % vol. change) < 2< 2

Experimental Protocols

The following protocol outlines a general procedure for the preparation and evaluation of rigid polyurethane foam, incorporating HFC-236fa as a co-blowing agent. This should be regarded as a foundational method, with the understanding that optimization of component ratios is critical for achieving desired foam properties.

Materials
  • Polyol: A polyether or polyester polyol suitable for rigid foam applications.

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI).

  • Blowing Agent Blend: A mixture of a primary blowing agent (e.g., HFC-245fa, HFC-365mfc, or a hydrocarbon) and HFC-236fa. The ratio will need to be determined based on the desired properties.

  • Catalyst: An amine catalyst to promote the urethane (gelling) and urea (blowing) reactions.

  • Surfactant: A silicone-based surfactant to stabilize the foam cells.

  • Flame Retardant (optional): A flame retardant additive if enhanced fire resistance is required.

Procedure
  • Premix Preparation:

    • In a suitable container, accurately weigh and combine the polyol, surfactant, catalyst, and any optional flame retardants.

    • Mix these components thoroughly at a controlled temperature until a homogeneous solution is obtained.

  • Blowing Agent Addition:

    • Carefully add the pre-determined amount of the HFC-236fa-containing blowing agent blend to the premix.

    • Due to the volatility of HFC-236fa, this step should be performed in a well-ventilated area, and the mixture should be kept cool to minimize evaporation.

    • Mix until the blowing agent is fully dispersed in the premix.

  • Foaming Reaction:

    • In a separate container, weigh the required amount of pMDI.

    • Add the pMDI to the polyol premix and immediately begin vigorous mixing for a specified time (typically 5-10 seconds) to ensure complete homogenization.

    • Quickly pour the reacting mixture into a mold of known volume.

  • Curing and Characterization:

    • Allow the foam to expand and cure within the mold. The curing time will depend on the specific formulation and temperature.

    • Once cured, demold the foam sample and allow it to age for at least 24 hours at ambient conditions before testing.

    • Conduct physical property testing, including density (ASTM D1622), thermal conductivity (ASTM C518), compressive strength (ASTM D1621), and closed-cell content (ASTM D6226).

Mandatory Visualization

Experimental Workflow for Polyurethane Foam Development

The following diagram illustrates the logical workflow for the development and characterization of a polyurethane foam utilizing a new blowing agent blend containing HFC-236fa.

Foam_Development_Workflow Formulation Formulation Design (Polyol, Isocyanate, Catalysts, Surfactants, Blowing Agent Blend with HFC-236fa) Mixing Component Mixing (Premix Preparation) Formulation->Mixing Foaming Foaming Process (Reaction and Expansion) Mixing->Foaming Curing Curing Foaming->Curing Characterization Physical Property Characterization (Density, Thermal Conductivity, Compressive Strength, Cell Structure) Curing->Characterization Analysis Data Analysis and Performance Evaluation Characterization->Analysis Optimization Formulation Optimization Analysis->Optimization Final Final Foam Product Analysis->Final Optimization->Formulation Iterative Improvement

Polyurethane foam development and optimization workflow.
Logical Relationship of Foam Properties

The following diagram illustrates the relationship between the formulation components, processing conditions, and the final properties of the polyurethane foam.

Foam_Properties_Relationship cluster_inputs Inputs cluster_outputs Foam Properties Formulation Formulation - Polyol Type & Amount - Isocyanate Index - Catalyst Type & Amount - Surfactant Type & Amount - Blowing Agent Blend  (incl. HFC-236fa) Cell_Structure Cell Structure - Cell Size - Cell Anisotropy - Open/Closed Cell Content Formulation->Cell_Structure Fire Fire Performance - Flammability Formulation->Fire Processing Processing Conditions - Temperature - Pressure - Mixing Speed Processing->Cell_Structure Mechanical Mechanical Properties - Density - Compressive Strength - Dimensional Stability Cell_Structure->Mechanical Thermal Thermal Properties - Thermal Conductivity Cell_Structure->Thermal

Interrelationship of inputs and resulting foam properties.

Application Notes and Protocols for the Dielectric Gas Applications of HFC-236fa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to HFC-236fa as a Dielectric Gas

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is a hydrofluorocarbon compound recognized for its properties as a fire suppressant, refrigerant, and potential dielectric gas.[1][2][3] As a dielectric medium, its primary function is to provide electrical insulation and prevent electrical breakdown in high-voltage applications. HFC-236fa is characterized by its non-conductive nature, thermal stability, and non-flammability.[4][5][6]

From an environmental standpoint, HFC-236fa has an Ozone Depletion Potential (ODP) of zero, making it a more environmentally friendly alternative to older dielectric gases like chlorofluorocarbons (CFCs).[1][4] However, it possesses a high Global Warming Potential (GWP), which is a significant consideration for its application and has led to regulations on its use in some areas.[4][7]

These application notes provide an overview of the known dielectric properties of HFC-236fa, protocols for its evaluation, and a comparative analysis with other dielectric gases, particularly sulfur hexafluoride (SF6), the industry standard.

Physicochemical and Dielectric Properties of HFC-236fa

The insulating capability of a gas is determined by its molecular structure and its ability to withstand high electrical fields without breaking down. The key properties of HFC-236fa relevant to its dielectric applications are summarized below.

Table 1: General and Physicochemical Properties of HFC-236fa

PropertyValueReference
Chemical Formula C3H2F6
Molecular Weight 152.04 g/mol [8]
Boiling Point -1.4 °C[8]
Vapor Pressure (at 25°C) 272.4 kPa[9]
Ozone Depletion Potential (ODP) 0[1]
Global Warming Potential (GWP, 100-year) 9,810[7]

Table 2: Dielectric Properties of HFC-236fa and Comparison with Other Gases

PropertyHFC-236faSF6Nitrogen (N2)Air
Relative Dielectric Strength (vs. N2 = 1) 1.0166~2.51~1
Breakdown Voltage (kV/mm, approximate) Data not readily available~8.9~3.0~3.0
Molecular Weight ( g/mol ) 152.04146.0628.01~29

Note: The breakdown voltage of gases is highly dependent on pressure, electrode geometry, and gap distance. The values for N2 and Air are approximate for standard conditions.

Experimental Protocols for Dielectric Gas Evaluation

The following protocols are based on established standards such as ASTM D2477 for determining the dielectric breakdown voltage and dielectric strength of insulating gases.[10][11][12]

Protocol for Determining Dielectric Breakdown Voltage

Objective: To measure the voltage at which HFC-236fa gas breaks down under a uniform electric field at commercial power frequencies.

Apparatus:

  • High-voltage AC power supply (50/60 Hz) with a variable transformer.

  • Test chamber (dielectric cell) capable of being pressurized and evacuated.

  • Electrodes (e.g., sphere-to-sphere or plane-to-plane) with a micrometer for precise gap adjustment. Common materials include brass or stainless steel.

  • Gas handling system for introducing HFC-236fa and other gases at controlled pressures.

  • Pressure and temperature sensors.

  • Safety interlocks and a viewing window.

Procedure:

  • Chamber Preparation: Thoroughly clean and dry the test chamber and electrodes to remove any contaminants.

  • Electrode Setup: Set the desired gap distance between the electrodes using the micrometer. A common starting point is 2.5 mm.

  • Gas Filling: Evacuate the test chamber to a low pressure and then fill it with HFC-236fa gas to the desired test pressure. Allow the gas to stabilize.

  • Voltage Application: Apply the AC voltage and increase it at a uniform rate (e.g., 0.5 kV/s or 1 kV/s) until breakdown occurs, indicated by a sudden drop in voltage and an increase in current.[13]

  • Data Recording: Record the breakdown voltage.

  • Replicate Measurements: Repeat the measurement multiple times (e.g., 5-10 times) and calculate the average breakdown voltage and standard deviation.

  • Varying Parameters: Repeat the experiment for different gas pressures and electrode gap distances to characterize the gas's behavior.

Diagram 1: Experimental Workflow for Dielectric Breakdown Voltage Measurement

experimental_workflow cluster_prep Preparation cluster_test Testing Procedure cluster_analysis Data Analysis prep1 Clean and Dry Test Chamber prep2 Set Electrode Gap prep1->prep2 test1 Evacuate and Fill Chamber with HFC-236fa prep2->test1 test2 Apply and Ramp AC Voltage test1->test2 test3 Record Breakdown Voltage test2->test3 test4 Repeat for Statistical Significance test3->test4 analysis1 Calculate Average Breakdown Voltage test4->analysis1 analysis2 Analyze Effect of Pressure and Gap analysis1->analysis2

Caption: Workflow for determining the dielectric breakdown voltage of a gas.

Paschen Curve Determination

The Paschen curve is a fundamental characteristic of a dielectric gas, showing the relationship between the breakdown voltage and the product of gas pressure and electrode gap distance (pd).

Diagram 2: Logical Relationship for Paschen Curve

paschen_curve_logic parameters Gas Pressure (p) Electrode Gap (d) pd_product pd Product parameters->pd_product breakdown_voltage Breakdown Voltage (Vb) pd_product->breakdown_voltage determines paschen_curve Paschen Curve Vb = f(pd) breakdown_voltage->paschen_curve plots as

Caption: Relationship between parameters defining the Paschen curve.

Applications and Considerations

While primarily used as a fire suppressant, the dielectric properties of HFC-236fa suggest its potential use in specific high-voltage applications where a non-flammable, non-conductive gas is required.[4][14]

Potential Applications
  • Gas-Insulated Equipment: As a component in gas mixtures for gas-insulated switchgear (GIS) and gas-insulated transmission lines (GIL), particularly at medium voltage levels.[15][16][17]

  • Specialized Transformers: In transformers where non-flammability is a critical safety requirement.

  • Pulsed Power Systems: In applications requiring a gas with a rapid dielectric recovery after a discharge.

HFC-236fa in Gas Mixtures

To enhance its dielectric strength and reduce its GWP, HFC-236fa can be mixed with other gases like nitrogen (N2) or carbon dioxide (CO2).[18][19] The breakdown voltage of such mixtures will depend on the concentration of each component. Research into the optimal mixture ratios for specific applications is an ongoing field of study.

Diagram 3: Signaling Pathway for Dielectric Gas Mixture Evaluation

gas_mixture_evaluation start Define Application Requirements (e.g., Dielectric Strength, GWP) select_gases Select Candidate Gases (HFC-236fa, N2, CO2, etc.) start->select_gases mix_ratios Define Mixture Ratios select_gases->mix_ratios exp_testing Experimental Testing (Breakdown Voltage, etc.) mix_ratios->exp_testing data_analysis Analyze Performance Data exp_testing->data_analysis optimization Optimize Mixture Ratio data_analysis->optimization final_selection Select Optimal Gas Mixture optimization->final_selection

Caption: Decision pathway for evaluating and selecting a dielectric gas mixture.

Safety and Environmental Considerations

  • Toxicity: HFC-236fa has low toxicity.[4] However, at high concentrations, it can act as an asphyxiant by displacing oxygen.[20]

  • Thermal Decomposition: At high temperatures, such as in the presence of an electrical arc, HFC-236fa can decompose into toxic and corrosive byproducts like hydrogen fluoride (HF).[3][5] Proper ventilation and handling procedures are essential.

  • Global Warming Potential (GWP): The high GWP of HFC-236fa is a major drawback.[4][7] Its use may be restricted by environmental regulations. Researchers should consider this factor and explore gas mixtures that can lower the overall GWP.

Conclusion and Future Research

HFC-236fa exhibits dielectric properties that make it a candidate for certain specialized high-voltage applications, particularly as a component in gas mixtures. Its non-flammability and zero ODP are advantageous. However, its high GWP and the limited availability of comprehensive dielectric strength data, especially in comparison to SF6, necessitate further research.

Key areas for future investigation include:

  • Systematic measurement of the breakdown voltage of pure HFC-236fa and its mixtures with N2 and CO2 under a wide range of pressures, temperatures, and electrode configurations.

  • Determination of the Paschen curve for HFC-236fa.

  • Evaluation of its long-term stability and compatibility with materials used in high-voltage equipment.

  • Performance testing in prototype gas-insulated systems.

By addressing these research gaps, a more complete understanding of the potential and limitations of HFC-236fa as a dielectric gas can be achieved.

References

Application Notes and Protocols for the Use of 1,1,1,3,3,3-Hexafluoropropane as a Sterilant Carrier Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) as a carrier gas in sterilization processes, primarily with ethylene oxide (EO). This document outlines the rationale for its use, its key physical and chemical properties, material compatibility, and detailed protocols for the validation of sterilization cycles.

Introduction

This compound, a hydrofluorocarbon, is a colorless, odorless, and non-flammable gas.[1][2][3] Its primary role in sterilization is to act as a diluent for sterilant gases like ethylene oxide, thereby reducing the risk of flammability and explosion.[4][5] With an ozone depletion potential (ODP) of zero, HFC-236fa has been considered an environmentally friendlier alternative to previously used chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).

The use of HFC-236fa as a carrier gas necessitates a thorough validation process to ensure that the sterilization cycle is effective, reliable, and does not adversely affect the materials being sterilized. This document provides a framework for developing and validating such a sterilization process.

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of HFC-236fa is presented in the table below. These properties are critical for designing and controlling the sterilization process.

PropertyValue
Chemical Formula C3H2F6[6]
Molecular Weight 152.04 g/mol [6]
Boiling Point -1.4 °C[3]
Melting Point -93.6 °C[3]
Vapor Pressure 270 kPa at 25 °C[1]
Ozone Depletion Potential (ODP) 0
Global Warming Potential (GWP) 9810[1]
Flammability Non-flammable[3]

Material Compatibility

HFC-236fa is generally compatible with a wide range of materials commonly used in medical devices and pharmaceutical packaging. However, it is crucial to perform specific compatibility testing for each application, especially when used in a mixture with a sterilant like ethylene oxide.

Material ClassCompatibility with HFC-236fa
Metals Generally compatible (e.g., stainless steel, aluminum, copper, brass)
Plastics Generally good compatibility with many plastics, including polyethylene, polypropylene, polycarbonate, and PVC.[4]
Elastomers Compatibility varies. Testing is recommended for specific elastomers.

Experimental Protocols

The following protocols are provided as a general framework for the validation of an ethylene oxide sterilization cycle using HFC-236fa as a carrier gas. These protocols must be adapted and validated for specific products, packaging, and sterilization equipment.

Sterilization Cycle Development

The development of a sterilization cycle involves defining the critical process parameters. For an EO/HFC-236fa mixture, these parameters typically include:

  • Gas Concentration: The ratio of ethylene oxide to HFC-236fa. A common, non-flammable mixture is 10% EO and 90% HFC-236fa.

  • Temperature: Typically between 37°C and 63°C.[5]

  • Relative Humidity: Generally in the range of 40% to 80%.[5]

  • Exposure Time: The duration for which the product is exposed to the sterilant gas mixture.

  • Gas Pressure: The pressure inside the sterilization chamber during exposure.

The logical workflow for developing a sterilization cycle is outlined below.

Sterilization Cycle Development Workflow A Define Product and Packaging B Determine Bioburden A->B C Select Biological Indicator (BI) B->C D Define Cycle Parameters (EO/HFC-236fa Ratio, Temp, RH, Pressure) C->D E Conduct Fractional Cycles D->E F Determine D-value E->F G Establish Full Cycle Exposure Time F->G H Perform Half-Cycle Validation G->H I Perform Full-Cycle Validation H->I J Finalize Sterilization Cycle I->J

Caption: Workflow for developing a validated sterilization cycle.

Validation Protocol: Installation, Operational, and Performance Qualification

The validation of the sterilization process is divided into three phases: Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ).

Sterilization Validation Phases cluster_0 Validation Process cluster_1 IQ Details cluster_2 OQ Details cluster_3 PQ Details IQ Installation Qualification (IQ) OQ Operational Qualification (OQ) IQ->OQ IQ_A Verify Equipment Installation IQ->IQ_A IQ_B Check Utilities (Power, Water, Gas) IQ->IQ_B IQ_C Calibrate Instrumentation IQ->IQ_C PQ Performance Qualification (PQ) OQ->PQ OQ_A Test Empty Chamber Cycles OQ->OQ_A OQ_B Verify Alarm Functions OQ->OQ_B OQ_C Confirm Cycle Parameter Control OQ->OQ_C PQ_A Microbiological Challenge (BI) PQ->PQ_A PQ_B Physical Parameter Monitoring PQ->PQ_B PQ_C Product Functionality Testing PQ->PQ_C PQ_D Residue Analysis (EO and ECH) PQ->PQ_D

Caption: The three phases of sterilization validation.

4.2.1. Installation Qualification (IQ)

  • Objective: To verify that the sterilization equipment and its ancillary systems have been installed in accordance with the manufacturer's specifications and design requirements.

  • Methodology:

    • Confirm and document all equipment specifications.

    • Verify that all utilities (e.g., electricity, steam, compressed air, HFC-236fa and EO gas lines) are correctly connected and meet specifications.

    • Calibrate all critical instruments, including temperature sensors, pressure transducers, and humidity sensors.

    • Document all findings in an IQ report.

4.2.2. Operational Qualification (OQ)

  • Objective: To demonstrate that the installed equipment operates within the predefined limits when used in accordance with its operational procedures.

  • Methodology:

    • Perform a series of empty chamber cycles to verify the performance of the sterilizer.

    • Test all alarm and safety features of the equipment.

    • Demonstrate that the sterilizer can consistently control and maintain the critical process parameters (temperature, pressure, humidity, gas concentration).

    • Document all test results in an OQ report.

4.2.3. Performance Qualification (PQ)

  • Objective: To demonstrate that the sterilization process consistently produces sterile products.

  • Methodology:

    • Microbiological Challenge:

      • Place biological indicators (Bacillus atrophaeus) in the most difficult-to-sterilize locations within the product and throughout the sterilization load.

      • Run a minimum of three consecutive successful half-cycle sterilization runs, demonstrating at least a 6-log reduction of the biological indicators.

      • Run a minimum of three consecutive successful full-cycle sterilization runs, confirming the complete kill of all biological indicators.

    • Physical Parameter Monitoring:

      • Monitor and record all critical process parameters during each PQ cycle.

    • Product Functionality Testing:

      • After sterilization, test the functionality and integrity of the product and its packaging to ensure they have not been adversely affected.

    • Residue Analysis:

      • Measure the residual levels of ethylene oxide and its byproducts (e.g., ethylene chlorohydrin) to ensure they are below the limits specified in relevant standards (e.g., ISO 10993-7).

    • Document all results in a PQ report.

Conclusion

The use of this compound as a carrier gas for ethylene oxide offers a non-flammable and environmentally conscious alternative for the sterilization of medical devices and pharmaceutical products. Successful implementation of this sterilization method relies on a robust validation program that encompasses thorough cycle development and a comprehensive three-phase qualification process. The protocols outlined in these application notes provide a foundation for researchers, scientists, and drug development professionals to establish a safe, effective, and compliant sterilization process. It is imperative that all sterilization processes are validated for the specific product and equipment in use to ensure patient safety and product quality.

References

The Role of Fluorinated Solvents in Friedel-Crafts Reactions: A Review of 1,1,1,3,3,3-Hexafluoropropane and its Isopropanol Analogue

Author: BenchChem Technical Support Team. Date: December 2025

While 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) is a notable fluorinated organic compound, its application in synthetic organic chemistry, particularly in Friedel-Crafts reactions, is not documented in scientific literature.[1][2][3] HFC-236fa is primarily utilized as a fire suppression agent, a refrigerant, and a foaming agent due to its specific physical properties.[1][2][3][4][5][6]

In contrast, the structurally similar alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has emerged as a powerful solvent and promoter for a variety of organic transformations, including Friedel-Crafts reactions. Its unique properties, such as strong hydrogen bond-donating ability, high ionizing power, and low nucleophilicity, make it an effective medium for generating electrophilic species required for these reactions, often without the need for traditional Lewis acid catalysts. This report will focus on the application of HFIP in Friedel-Crafts reactions, providing detailed application notes and protocols for researchers in organic synthesis and drug development.

Application Notes: HFIP-Promoted Friedel-Crafts Reactions

HFIP has been successfully employed in both intramolecular and intermolecular Friedel-Crafts acylation and alkylation reactions. Its ability to activate substrates and stabilize intermediates often leads to high yields and selectivities under mild reaction conditions.

Key Advantages of HFIP in Friedel-Crafts Reactions:

  • Metal-Free Conditions: Many HFIP-promoted Friedel-Crafts reactions proceed without the need for Lewis or Brønsted acid catalysts, leading to more environmentally friendly and simplified purification processes.

  • Mild Reaction Conditions: Reactions can often be conducted at room temperature, preserving sensitive functional groups.

  • High Efficiency: The use of HFIP can lead to rapid reactions with high yields of the desired products.

  • Broad Substrate Scope: A wide range of aromatic and heteroaromatic compounds, as well as various acylating and alkylating agents, have been shown to be compatible with HFIP-mediated reactions.

Intermolecular Friedel-Crafts Acylation

HFIP can promote the intermolecular Friedel-Crafts acylation of arenes and heteroarenes with acyl chlorides or anhydrides to produce aryl and heteroaryl ketones at room temperature without any additional reagents. This method offers a significant advantage over classical Friedel-Crafts conditions that require stoichiometric amounts of strong Lewis acids.

Intramolecular Friedel-Crafts Acylation

The intramolecular cyclization of arylalkyl acid chlorides to form cyclic ketones is efficiently promoted by HFIP. This reaction is operationally simple, often requiring only the dissolution of the substrate in HFIP, and proceeds smoothly to give the cyclized product in high yield.

Friedel-Crafts Alkylation

HFIP is an effective solvent for the Friedel-Crafts alkylation of arenes and indoles with various electrophiles, such as nitroalkenes and epoxides. The strong hydrogen-bonding ability of HFIP is thought to activate the electrophile, facilitating the nucleophilic attack by the aromatic ring.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on HFIP-promoted Friedel-Crafts reactions.

Table 1: HFIP-Promoted Intermolecular Friedel-Crafts Acylation of Arenes

Aromatic SubstrateAcylating AgentProductYield (%)
AnisoleBenzoyl Chloride4-Methoxybenzophenone95
1,3-DimethoxybenzeneAcetyl Chloride2,4-Dimethoxyacetophenone92
ThiophenePropionyl Chloride2-Propionylthiophene88
FuranBenzoyl Chloride2-Benzoylfuran85

Table 2: HFIP-Promoted Intramolecular Friedel-Crafts Acylation

SubstrateProductTime (h)Yield (%)
4-Phenylbutanoyl chlorideα-Tetralone198
5-Phenylpentanoyl chloride1-Benzosuberone195
3-(Thiophen-2-yl)propanoyl chloride4,5-Dihydro-6H-thieno[3,2-b]thiophen-6-one290

Table 3: HFIP-Promoted Friedel-Crafts Alkylation of Indole with β-Nitroalkenes

Indole Derivativeβ-NitroalkeneProductYield (%)
Indole(E)-2-Nitro-1-phenylprop-1-ene3-(1-Nitro-1-phenylethyl)-1H-indole96
2-Methylindole(E)-2-Nitro-1-phenylprop-1-ene2-Methyl-3-(1-nitro-1-phenylethyl)-1H-indole94
5-Bromoindole(E)-2-Nitro-1-phenylprop-1-ene5-Bromo-3-(1-nitro-1-phenylethyl)-1H-indole92

Experimental Protocols

Protocol 1: General Procedure for HFIP-Promoted Intermolecular Friedel-Crafts Acylation
  • To a solution of the aromatic substrate (1.0 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 2.0 mL) is added the acylating agent (1.2 mmol).

  • The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion of the reaction, the mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired aryl ketone.

Protocol 2: General Procedure for HFIP-Promoted Intramolecular Friedel-Crafts Acylation
  • The arylalkyl acid chloride (1.0 mmol) is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 5.0 mL).

  • The solution is stirred at room temperature for the specified time (typically 1-2 hours).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash chromatography to yield the pure cyclic ketone.

Protocol 3: General Procedure for HFIP-Promoted Friedel-Crafts Alkylation of Indoles with β-Nitroalkenes
  • To a stirred solution of the indole derivative (1.2 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 2 mL) is added the β-nitroalkene (1.0 mmol) under air.

  • The reaction mixture is stirred at room temperature for the specified time (typically 2 hours).

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give the desired 3-substituted indole.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ AcylChloride->AcyliumIon H-bonding activation Chloride_HFIP [Cl-HFIP]⁻ AcylChloride->Chloride_HFIP HFIP HFIP HFIP->AcylChloride Arene Ar-H SigmaComplex Arenium Ion Intermediate AcyliumIon->SigmaComplex Arene->SigmaComplex Product Ar-CO-R SigmaComplex->Product -H⁺

Caption: Proposed mechanism for HFIP-promoted Friedel-Crafts acylation.

Experimental_Workflow_FC_Acylation start Start dissolve Dissolve aromatic substrate in HFIP start->dissolve add_reagent Add acylating agent dissolve->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete workup Concentrate under reduced pressure monitor->workup Complete purify Purify by column chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Friedel-Crafts acylation in HFIP.

References

Application Notes and Protocols for Hocus HFC-236fa as a Cold Gas Propellant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the experimental setup and utilization of HFC-236fa (1,1,1,3,3,3-hexafluoropropane) as a cold gas propellant. HFC-236fa is a liquefied gas that offers a safe and efficient option for low-thrust applications, such as those required for satellite attitude control and precision maneuvering.[1][2] Its properties as a self-pressurizing, non-toxic, and non-flammable propellant make it an attractive alternative to high-pressure gas systems.[1][2]

These guidelines are intended to provide a comprehensive framework for researchers and professionals to design, assemble, and operate a laboratory-scale cold gas thruster system using HFC-236fa, ensuring safe and effective experimentation.

Materials and Equipment

A comprehensive list of materials and equipment required for a typical HFC-236fa cold gas thruster experimental setup is provided below.

CategoryComponentSpecifications and Considerations
Propellant & Storage HFC-236faPurity suitable for propellant applications.
Propellant TankStainless steel or aluminum alloy construction. Must be rated for the vapor pressure of HFC-236fa at the maximum operating temperature. Equipped with a fill/drain valve and a pressure relief valve.
Fluid Control Solenoid ValveFast-acting, direct-acting or pilot-operated. Materials must be compatible with HFC-236fa (e.g., stainless steel body, FFKM or EPDM seals). Rated for the system's maximum expected operating pressure (MEOP).
Pressure RegulatorTwo-stage regulator recommended for precise pressure control. Materials must be compatible with HFC-236fa.
Tubing and FittingsStainless steel tubing is recommended. Fittings should be of high quality to prevent leaks (e.g., Swagelok-type).
Thruster Assembly NozzleConverging-diverging (de Laval) nozzle for optimal performance. The design will depend on the desired thrust and specific impulse.[3][4][5] Additive manufacturing can be utilized for complex geometries.
Instrumentation Pressure TransducersTo measure pressure at the propellant tank, post-regulator, and upstream of the nozzle.
Temperature Sensors (Thermocouples)To monitor the temperature of the propellant tank and the gas flow.
Mass Flow MeterTo accurately measure the propellant consumption rate.
Thrust StandA sensitive thrust measurement system is crucial. Options include load cells or a ballistic pendulum for impulse bit measurement.[6][7][8][9]
Data Acquisition Data Acquisition (DAQ) SystemA multi-channel DAQ system to record data from all sensors simultaneously.
SoftwareFor controlling the experiment, logging data, and performing analysis.
Safety Equipment Gas Leak DetectorFor detecting HFC-236fa leaks.
Personal Protective Equipment (PPE)Safety glasses, gloves, and a lab coat are mandatory. In case of significant leaks in a confined space, a self-contained breathing apparatus (SCBA) may be necessary.
VentilationThe experimental area must be well-ventilated to prevent the accumulation of HFC-236fa vapor.

Experimental Protocols

System Assembly and Leak Check
  • Component Cleaning: Thoroughly clean all components (tubing, fittings, valves, etc.) to remove any contaminants before assembly.

  • System Assembly: Assemble the experimental setup as per the workflow diagram (Figure 2). Ensure all fittings are tightened to the manufacturer's specifications.

  • Initial Leak Check (Low Pressure): Pressurize the system with an inert gas (e.g., nitrogen) to a low pressure (e.g., 2-3 bar).

  • Leak Detection: Apply a leak detection solution (e.g., Snoop) to all joints and connections. The formation of bubbles will indicate a leak. Alternatively, use a gas leak detector.

  • High-Pressure Leak Check: Once the system is confirmed to be leak-tight at low pressure, gradually increase the pressure to the maximum expected operating pressure and repeat the leak detection process.

  • Venting: Safely vent the inert gas from the system.

Propellant Loading
  • Safety Precautions: Ensure the propellant loading area is well-ventilated. Wear appropriate PPE.

  • Connect Transfer Line: Connect a transfer line from the HFC-236fa supply cylinder to the fill valve of the experimental propellant tank.

  • Evacuate the System: Use a vacuum pump to evacuate the experimental setup to remove any residual air and moisture.

  • Propellant Transfer: Carefully open the valve on the HFC-236fa supply cylinder and the fill valve on the experimental tank. The pressure differential will drive the transfer of HFC-236fa. The propellant is typically stored as a liquid, so the supply cylinder may need to be inverted to transfer the liquid phase.

  • Monitor Mass: Place the experimental setup on a scale to monitor the mass of propellant being loaded.

  • Cease Transfer: Once the desired amount of propellant is loaded, close the valves on the supply cylinder and the experimental tank.

  • Disconnect and Secure: Safely disconnect the transfer line.

Thruster Firing and Data Acquisition
  • System Power-Up: Turn on all instrumentation and the data acquisition system.

  • Pre-Firing Checkout: Verify that all sensors are functioning correctly and recording data.

  • Set Operating Pressure: Adjust the pressure regulator to the desired nozzle inlet pressure.

  • Arm the System: Ensure the area around the thruster nozzle is clear.

  • Initiate Firing Sequence: Using the control software, send a command to open the solenoid valve for a predetermined duration (pulse width).

  • Data Recording: The DAQ system should simultaneously record the following parameters:

    • Thrust vs. time

    • Pressure at the tank, post-regulator, and nozzle inlet vs. time

    • Temperature at the tank and in the gas line vs. time

    • Mass flow rate vs. time

  • Post-Firing Data: Continue recording data for a short period after the valve is closed to capture any residual thrust or pressure changes.

  • Repeatability: Repeat the firing sequence multiple times for each set of operating conditions to ensure the repeatability of the results.

Data Analysis
  • Thrust and Impulse Calculation:

    • Integrate the thrust-time curve to determine the total impulse for each firing.

    • Calculate the average thrust over the pulse duration.

  • Specific Impulse (Isp) Calculation:

    • Determine the total mass of propellant consumed during the firing from the mass flow rate data or by measuring the change in mass of the propellant tank for longer duration firings.

    • Calculate the specific impulse using the formula: Isp = Total Impulse / (Total Mass Consumed * g), where g is the acceleration due to gravity (9.81 m/s²).

  • Performance Curves: Plot the following relationships:

    • Thrust vs. Nozzle Inlet Pressure

    • Specific Impulse vs. Nozzle Inlet Pressure

    • Mass Flow Rate vs. Nozzle Inlet Pressure

Data Presentation

The following tables summarize the material compatibility of HFC-236fa and provide a template for presenting performance data.

Table 1: Material Compatibility with HFC-236fa

Material CategoryCompatibleIncompatible/Requires Further Testing
Metals Aluminum, Steel, Brass, Bronze, Copper-
Elastomers Buna-N, EPDM, Butyl RubberNatural Rubber, Neoprene
Plastics Teflon (PTFE), Nylon 6,6, Mylar, Nomex-

Table 2: HFC-236fa Cold Gas Thruster Performance Data (Example)

Nozzle Inlet Pressure (bar)Average Thrust (mN)Specific Impulse (s)Mass Flow Rate (g/s)Pulse Width (ms)
2.030450.068100
3.045480.095100
4.060500.122100
5.075520.147100

Note: The data in this table is illustrative. Actual performance will depend on the specific experimental setup, particularly the nozzle design.

Visualizations

The following diagrams illustrate the experimental workflow and a typical logical setup for an HFC-236fa cold gas thruster test.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A System Assembly B Leak Check A->B C Propellant Loading B->C D Thruster Firing C->D E Data Acquisition D->E F Data Analysis E->F G Performance Characterization F->G Experimental_Setup cluster_propellant Propellant Supply cluster_control Flow Control cluster_thruster Thruster Assembly cluster_instrumentation Instrumentation & DAQ PropellantTank HFC-236fa Tank FillValve Fill/Drain Valve ReliefValve Relief Valve Regulator Pressure Regulator PropellantTank->Regulator P1 Pressure Sensor PropellantTank->P1 T1 Temp Sensor PropellantTank->T1 P2 Pressure Sensor Regulator->P2 MFM Mass Flow Meter Regulator->MFM SolenoidValve Solenoid Valve Nozzle Nozzle SolenoidValve->Nozzle DAQ Data Acquisition System SolenoidValve->DAQ Control Signal & Feedback ThrustStand Thrust Stand Nozzle->ThrustStand Thrust P1->DAQ P2->DAQ T1->DAQ MFM->SolenoidValve MFM->DAQ ThrustStand->DAQ

References

Application Notes and Protocols for 1,1,1,3,3,3-Hexafluoropropane as a Displacement Drying Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) as a specialized displacement drying agent. Its unique combination of properties makes it a suitable candidate for drying sensitive materials, particularly in research, pharmaceutical, and medical device applications where thermal or mechanical stress must be minimized.

Introduction to Displacement Drying with HFC-236fa

Displacement drying is a non-thermal drying method that relies on the immiscibility of the drying agent with water and its distinct physical properties to effectively remove water from a substrate's surface. This compound, a hydrofluorocarbon, is a colorless, odorless, and non-flammable gas that can be used as a liquid under pressure for this purpose.[1][2] Its key advantages include a low boiling point, low surface tension, and high density, which allow it to physically displace water from intricate surfaces and capillaries without the need for heat, thus preserving the integrity of delicate materials.[3]

The process typically involves immersing a wet object into a bath of the displacement drying agent. The agent's low surface tension allows it to penetrate small crevices and displace water. Due to its higher density, the displaced water will float on top of the HFC-236fa, allowing for its removal. The low boiling point of HFC-236fa facilitates its rapid evaporation from the substrate, leaving a dry, residue-free surface.[3][4] This makes it particularly suitable for applications involving sensitive electronics, precision instruments, and medical devices.[3][5]

Key Properties of this compound

The efficacy of HFC-236fa as a displacement drying agent is rooted in its distinct physical and chemical properties, which are summarized and compared with those of water in the table below.

PropertyThis compound (HFC-236fa)Water (H₂O)Relevance to Displacement Drying
Chemical Formula C₃H₂F₆H₂OGoverns molecular interactions and polarity.
Molar Mass 152.04 g/mol 18.02 g/mol Influences density and volatility.
Boiling Point -1.4 to -0.7 °C[1]100 °CA low boiling point allows for rapid, non-thermal evaporation.
Vapor Pressure 270 kPa at 25 °C[1]3.17 kPa at 25 °CHigh vapor pressure contributes to fast evaporation at ambient temperatures.
Liquid Density ~1.37 g/cm³ at 25°C~1.0 g/cm³ at 25°CHigher density than water allows for the physical displacement and separation of water.
Solubility in Water 724 mg/L[1]N/ALow solubility is crucial for the displacement mechanism.
Surface Tension Low (estimated)72.8 mN/m at 20°CLow surface tension enables penetration into small features and effective wetting of surfaces to displace water.
Flammability Non-flammable[1]Non-flammableEnhances safety in laboratory and manufacturing environments.
Ozone Depletion Potential (ODP) 0[3]0Environmentally friendly in terms of ozone layer protection.

Experimental Protocols

The following protocols provide a general framework for utilizing HFC-236fa for displacement drying. These should be adapted based on the specific substrate, the amount of water to be removed, and the available equipment.

Materials and Equipment
  • This compound (HFC-236fa)

  • Immersion vessel (e.g., stainless steel or glass beaker)

  • Ultrasonic bath (optional, for enhanced water displacement)

  • Vapor drying system or a well-ventilated area for evaporation

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

  • Substrate to be dried

Protocol 1: Basic Immersion Displacement Drying

This protocol is suitable for simple geometries and less stringent drying requirements.

  • Preparation: Ensure the work area is well-ventilated. Cool the HFC-236fa liquid to a temperature that minimizes rapid boiling at atmospheric pressure, if necessary.

  • Immersion: Gently immerse the wet substrate into the bath of liquid HFC-236fa.

  • Displacement: Allow the substrate to remain in the bath for a sufficient duration for the HFC-236fa to displace the water. Agitation or gentle swirling can aid this process. The displaced water, being less dense, will rise to the surface.

  • Removal of Water: Carefully skim or decant the layer of water from the surface of the HFC-236fa.

  • Substrate Removal: Slowly withdraw the substrate from the HFC-236fa bath.

  • Evaporation: Place the substrate in a well-ventilated area to allow the residual HFC-236fa to evaporate. The low boiling point will ensure rapid drying without the need for heating.

Protocol 2: Enhanced Displacement Drying with Ultrasonication

This protocol is recommended for complex geometries with fine features or capillaries.

  • Preparation: As in Protocol 1, ensure proper ventilation and pre-cool the HFC-236fa if needed.

  • Immersion: Place the wet substrate in the immersion vessel and add liquid HFC-236fa to fully submerge it.

  • Ultrasonication: Place the immersion vessel into an ultrasonic bath. Apply ultrasonic energy for a predetermined duration to enhance the penetration of HFC-236fa into intricate areas and facilitate water displacement.

  • Water Removal: As in Protocol 1, remove the separated water layer.

  • Rinsing (Optional): For highly critical applications, a second immersion in a fresh, water-free bath of HFC-236fa can be performed to remove any remaining traces of water.

  • Vapor Drying: For the most thorough drying, suspend the substrate in a chamber filled with HFC-236fa vapor. The vapor will condense on any remaining liquid HFC-236fa, and the runoff will carry away any final traces of moisture.

  • Final Evaporation: Remove the substrate from the vapor zone and allow any remaining HFC-236fa to evaporate in a clean, ventilated environment.

Visualizations

The following diagrams illustrate the conceptual workflows of the displacement drying process using HFC-236fa.

Displacement_Drying_Workflow cluster_prep Preparation cluster_process Displacement Process cluster_final Final Steps Wet_Substrate Wet Substrate Immersion Immersion Wet_Substrate->Immersion HFC_236fa_Bath HFC-236fa Bath HFC_236fa_Bath->Immersion Displacement Water Displacement Immersion->Displacement Separation Water Separation Displacement->Separation Evaporation Evaporation Separation->Evaporation Dry_Substrate Dry Substrate Evaporation->Dry_Substrate

Displacement Drying Workflow

Logical_Relationship Start Start: Wet Substrate Properties Key Properties of HFC-236fa - High Density - Low Surface Tension - Immiscibility with Water Start->Properties Mechanism Mechanism: Physical Displacement Properties->Mechanism Process Process: Immersion & Agitation Mechanism->Process Separation Result: Water Floats on HFC-236fa Process->Separation Evaporation Final Step: Rapid Evaporation (Low Boiling Point) Separation->Evaporation End End: Dry, Residue-Free Substrate Evaporation->End

Logical Relationship of Displacement Drying

Safety and Handling

  • Ventilation: Always use HFC-236fa in a well-ventilated area to avoid the displacement of oxygen and potential asphyxiation.

  • Personal Protective Equipment: Wear appropriate PPE, including safety glasses and gloves, to prevent skin and eye contact with the liquid, which can cause frostbite due to rapid evaporation.

  • Storage: Store HFC-236fa cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Material Compatibility: HFC-236fa is compatible with most metals, plastics, and elastomers. However, it is always advisable to test for compatibility with specific materials before large-scale use.

Conclusion

This compound offers a viable, non-thermal method for drying sensitive components. Its unique physical properties allow for the effective displacement of water followed by rapid, residue-free evaporation. While primarily known as a fire suppressant, its application as a displacement drying agent presents a valuable tool for researchers and professionals in fields where material integrity is paramount. The provided protocols serve as a starting point for developing application-specific drying procedures.

References

Application Notes and Protocols for HFC-236fa in Thermodynamic Power Cycle Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) as a working fluid in thermodynamic power cycle research, with a primary focus on the Organic Rankine Cycle (ORC).

Introduction to HFC-236fa in Power Cycles

HFC-236fa is a hydrofluorocarbon compound that has been investigated as a working fluid in ORC systems for low to medium-temperature heat recovery applications.[1][2][3] Its thermodynamic properties make it a potential candidate for converting waste heat into useful power. HFC-236fa is non-flammable, has low toxicity, and possesses a zero Ozone Depletion Potential (ODP), although its Global Warming Potential (GWP) is a consideration for environmental impact assessments.[4][5]

Thermodynamic Properties of HFC-236fa

A thorough understanding of the thermodynamic properties of HFC-236fa is crucial for designing and modeling ORC systems. The following table summarizes key properties:

PropertyValueUnits
Chemical FormulaC₃H₂F₆-
Molar Mass152.04 g/mol
Boiling Point (at 1 atm)-1.4°C
Critical Temperature124.9°C
Critical Pressure3.20MPa
Critical Density525 kg/m ³
Ozone Depletion Potential (ODP)0-
Global Warming Potential (GWP, 100-yr)9810-

Performance Data in Organic Rankine Cycles

The performance of HFC-236fa in an ORC is dependent on the specific cycle configuration and operating conditions. The following table presents a summary of performance data from various studies.

ParameterValueOperating ConditionsSource
Thermal Efficiency~10-15%Varies with heat source/sink temperatures[1]
Cycle EfficiencyVariesDependent on pressure ratio[1]
Net Power OutputVariesDependent on system scale and conditions[2]

Experimental Protocol: Performance Evaluation of HFC-236fa in a Lab-Scale Organic Rankine Cycle

This protocol outlines the methodology for experimentally evaluating the performance of HFC-236fa in a laboratory-scale ORC system.

Materials and Equipment
  • HFC-236fa (purity ≥ 99.5%)

  • Organic Rankine Cycle test rig consisting of:

    • Working fluid pump

    • Evaporator (e.g., plate or shell-and-tube heat exchanger)

    • Expander (e.g., scroll, screw, or turbine)

    • Condenser (e.g., plate or shell-and-tube heat exchanger)

    • Reservoir

  • Heat source (e.g., hot water bath, oil heater)

  • Heat sink (e.g., cooling water circulator)

  • Data acquisition system

  • Temperature sensors (e.g., thermocouples, RTDs)

  • Pressure transducers

  • Flow meters (for working fluid and heat transfer fluids)

  • Power meter (for expander output)

  • Safety equipment (safety glasses, gloves, leak detector)

Experimental Setup and Workflow

The following diagram illustrates the typical experimental workflow for an ORC system.

ORC_Workflow cluster_setup System Setup cluster_operation System Operation cluster_data Data Acquisition cluster_shutdown System Shutdown System_Check System Leak Check Evacuate Evacuate System System_Check->Evacuate If Pass Charge Charge with HFC-236fa Evacuate->Charge Heat_Source Activate Heat Source Charge->Heat_Source Pump_Start Start Working Fluid Pump Heat_Source->Pump_Start Set_Parameters Set Operating Parameters Pump_Start->Set_Parameters Stabilize Allow System to Stabilize Set_Parameters->Stabilize Record_Data Record T, P, Flow Rates Stabilize->Record_Data Measure_Power Measure Expander Power Output Record_Data->Measure_Power Heat_Source_Off Deactivate Heat Source Measure_Power->Heat_Source_Off After Data Collection Pump_Off Stop Working Fluid Pump Heat_Source_Off->Pump_Off Cool_Down Allow System to Cool Down Pump_Off->Cool_Down Recover Recover HFC-236fa Cool_Down->Recover

Caption: Experimental workflow for an Organic Rankine Cycle system.

Procedure
  • System Preparation:

    • Perform a thorough leak check of the entire ORC system using an appropriate method (e.g., pressurizing with nitrogen and using a leak detector).

    • Evacuate the system to remove any non-condensable gases.

    • Charge the system with the required amount of HFC-236fa.

  • System Start-up:

    • Activate the heat source and the heat sink to achieve the desired inlet temperatures.

    • Start the working fluid pump at a low speed and gradually increase to the set point.

    • Adjust the expander speed and load.

    • Monitor the system parameters (temperatures, pressures, and flow rates) until steady-state conditions are reached.

  • Data Collection:

    • Once the system is stable, record all sensor readings using the data acquisition system for a sufficient period to ensure data reliability.

    • Measure the power output from the expander.

  • System Shutdown:

    • Gradually decrease the heat source temperature.

    • Stop the working fluid pump.

    • Allow the system to cool down to ambient temperature.

    • If required, recover the HFC-236fa from the system into a suitable recovery cylinder.

Data Analysis and Calculations

The following diagram illustrates the logical relationship for calculating key performance metrics of the ORC.

ORC_Calculation_Flow cluster_inputs Measured Data cluster_calculations Calculations T_in_evap T_in,evap h_in_evap h_in,evap T_in_evap->h_in_evap T_out_evap T_out,evap h_out_evap h_out,evap T_out_evap->h_out_evap P_in_evap P_in,evap P_in_evap->h_in_evap P_out_evap P_out,evap P_out_evap->h_out_evap mdot_wf ṁ_wf Q_in Q_in = ṁ_wf * (h_out,evap - h_in,evap) mdot_wf->Q_in W_exp W_exp W_net W_net = W_exp - W_pump W_exp->W_net W_pump W_pump W_pump->W_net mdot_hs ṁ_hs T_in_hs T_in,hs T_out_hs T_out,hs h_in_evap->Q_in h_out_evap->Q_in eta_th η_th = W_net / Q_in Q_in->eta_th W_net->eta_th

Caption: Logical flow for calculating ORC thermal efficiency.

Safety Precautions

  • Always work in a well-ventilated area.

  • Use appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • HFC-236fa is stored as a liquefied gas under pressure. Avoid contact with liquid HFC-236fa to prevent frostbite.

  • Ensure all system components are rated for the expected operating pressures and temperatures.

  • Have a refrigerant leak detector available and know the emergency procedures for a refrigerant leak.

  • At high temperatures, HFC-236fa can decompose to form hazardous substances. Ensure the maximum operating temperature is below the decomposition temperature of the fluid.[6]

Conclusion

HFC-236fa presents itself as a viable working fluid for specific low to medium-temperature ORC applications. Careful consideration of its thermodynamic properties, performance characteristics, and safety requirements is essential for successful research and development in this area. The protocols and data provided in this document serve as a foundational guide for researchers entering this field.

References

Application Notes and Protocols for 1,1,1,3,3,3-Hexafluoropropane in Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) is a colorless, odorless gas primarily known for its applications as a fire suppression agent and refrigerant.[1][2] While not a conventional solvent for routine spectroscopic analysis, its own spectroscopic characteristics are of interest for identification, quality control, and specialized applications. These notes provide a summary of its known spectroscopic properties and general protocols for its analysis.

Physical and Chemical Properties

A summary of key physical and chemical properties of this compound is presented in Table 1. This data is essential for safe handling and for understanding its behavior under various experimental conditions.

PropertyValueReference
Molecular Formula C₃H₂F₆[3]
Molecular Weight 152.04 g/mol [1][2]
Boiling Point -1.4 °C[1]
Melting Point -93.6 °C[1]
Appearance Colorless gas[1]

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For this compound, ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is characterized by a single chemical shift, indicating the chemical equivalence of the six fluorine atoms.[4]

¹³C NMR: The ¹³C NMR spectrum will show signals corresponding to the carbon atoms in the molecule, with coupling to the attached fluorine atoms.

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicitySolventReference
¹⁹FNot specifiedNot specifiedCDCl₃[4]
¹³CNot specifiedNot specifiedNot specified[5]
Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum is available in the NIST database.[3]

Table 3: Key Fragments in the Mass Spectrum of this compound

m/zPutative Fragment
152[C₃H₂F₆]⁺ (Molecular Ion)
133[C₃HF₅]⁺
69[CF₃]⁺
64[CHF₂]⁺
Infrared (IR) Spectroscopy

The infrared spectrum of this compound shows absorption bands corresponding to the vibrational modes of its chemical bonds. A reference to an IR spectrum is available in the PubChem database.[1]

Note: A detailed, annotated IR spectrum is not publicly available in the search results. The data would be crucial for identifying functional groups and for use as a reference.

UV-Vis Spectroscopy

There is no information available in the search results regarding the UV-Vis absorption spectrum or the UV cutoff wavelength of this compound. This information is critical for its potential use as a solvent in UV-Vis spectroscopy.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound as a gaseous sample.

Gas-Phase Infrared Spectroscopy Protocol

This protocol outlines the general steps for obtaining a gas-phase IR spectrum of this compound.

Gas_Phase_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Obtain certified standard of HFC-236fa B Select appropriate gas cell (path length) A->B C Evacuate gas cell to remove air and moisture B->C D Introduce HFC-236fa into the gas cell to a known pressure C->D E Place gas cell in the sample compartment of the FTIR spectrometer D->E F Acquire background spectrum (empty cell) E->F G Acquire sample spectrum F->G H Perform background subtraction G->H I Identify and assign vibrational bands H->I

Figure 1. Workflow for Gas-Phase Infrared Spectroscopy.

NMR Spectroscopy of a Liquefied Gas

To obtain an NMR spectrum, this compound would need to be handled as a liquefied gas.

Liquefied_Gas_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Cool a high-pressure NMR tube B Condense a known amount of HFC-236fa gas into the tube A->B C Add a deuterated solvent for locking and a reference standard B->C D Seal the NMR tube securely C->D E Insert the NMR tube into the spectrometer D->E F Lock and shim the spectrometer E->F G Acquire 19F and/or 13C NMR spectra F->G H Process the FID (Fourier Transform, phase correction, baseline correction) G->H I Reference the spectrum H->I J Analyze chemical shifts and coupling constants I->J

Figure 2. Workflow for NMR Spectroscopy of a Liquefied Gas.

Safety Precautions

This compound is a gas at room temperature and is typically handled as a liquefied gas under pressure.

  • Ventilation: Always work in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses and gloves.

  • Pressure: Be aware of the hazards associated with handling pressurized gas cylinders.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions with 1,1,1,3,3,3-Hexafluoropropane (HFP) as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1,1,1,3,3,3-Hexafluoropropane (HFP) as a solvent in your chemical reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound (HFP) as a solvent?

A1: this compound, also known as HFC-236fa, is a colorless, odorless, and non-flammable gas under standard conditions.[1] It is typically handled as a liquefied gas. Its primary advantages in a laboratory setting are its chemical inertness under many conditions and its unique solubility profile. Due to its low boiling point, reactions must be conducted in sealed, pressure-rated vessels.

Q2: What types of reactions are suitable for HFP as a solvent?

A2: HFP's inert nature makes it a candidate for reactions involving highly reactive reagents or catalysts that might otherwise react with more traditional solvents. It has been mentioned as a potential polymerization medium.[1] Its utility may also extend to reactions where product separation is facilitated by the solvent's volatility.

Q3: How do I handle and store HFP safely?

A3: HFP is a liquefied gas and should be handled in a well-ventilated area.[2] Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Direct contact with the liquid can cause frostbite.[2] Cylinders should be stored upright in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2]

Q4: What are the environmental considerations for using HFP?

A4: While HFP has zero ozone depletion potential, it is a potent greenhouse gas.[1] Researchers should take measures to minimize its release into the atmosphere. This includes using closed systems and having a plan for solvent recovery and disposal in accordance with local regulations.

Troubleshooting Guides

Issue 1: Poor Solubility of Reagents

Symptoms:

  • Reagents do not dissolve or form a heterogeneous mixture.

  • Reaction fails to initiate or proceeds at a very slow rate.

Possible Causes:

  • Polarity Mismatch: HFP is a low-polarity solvent. Highly polar or ionic reagents will likely have poor solubility.

  • Low Temperature: Due to its low boiling point, reactions are often run at low temperatures, which can decrease the solubility of some compounds.

Solutions:

  • Co-solvent Addition: Introduce a small amount of a co-solvent with a higher polarity that is miscible with HFP and your reagents. Titrate the co-solvent to achieve homogeneity while minimizing its impact on the reaction.

  • Reagent Modification: If possible, modify the reagents to increase their fluorous phase affinity, for example, by introducing fluorinated ponytails.

  • Use of Phase-Transfer Catalysts: For reactions involving ionic species, a phase-transfer catalyst can help shuttle the reagent into the HFP phase.

Issue 2: Reaction Does Not Proceed or is Sluggish

Symptoms:

  • No product formation is observed by analytical methods (TLC, GC, NMR).

  • The reaction rate is significantly slower than expected.

Possible Causes:

  • Low Reaction Temperature: The need to maintain HFP in a liquid state often requires sub-ambient temperatures, which can lead to slow reaction kinetics.

  • Poor Mass Transfer: Inefficient stirring in a pressurized reactor can lead to poor mixing of reagents.

  • Catalyst Inactivity: The catalyst may not be soluble or active in HFP.

Solutions:

  • Increase Temperature and Pressure: Carefully increase the reaction temperature while monitoring the internal pressure of the reactor. Ensure the reactor is rated for the intended temperature and pressure.

  • Optimize Stirring: Use a high-efficiency stirring mechanism suitable for pressurized systems to ensure good mass transfer.

  • Catalyst Screening: Test a range of catalysts, including those with fluorous tags, to find one that is soluble and active in HFP.

Issue 3: Difficulty in Product Isolation and Work-up

Symptoms:

  • Product is lost during solvent removal.

  • Formation of emulsions during aqueous work-up.

Possible Causes:

  • High Volatility of Product: If the product is also volatile, it may be lost along with the HFP during evaporation.

  • Fluorous Nature of Byproducts: Fluorous byproducts may be difficult to separate from the desired product using standard chromatographic techniques.

Solutions:

  • Careful Solvent Removal: Remove HFP at low temperatures and reduced pressure. Consider using a cold trap to recover any volatile product.

  • Liquid-Liquid Extraction: After venting the HFP, dissolve the reaction residue in a suitable organic solvent for standard aqueous work-up.

  • Fluorous Solid-Phase Extraction (F-SPE): If the product or byproducts have fluorous tags, F-SPE can be an effective separation technique.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₂F₆[1][3]
Molecular Weight152.04 g/mol [3]
Boiling Point-1.1 °C[3]
Melting Point-94.2 °C[3]
Density (liquid at 0°C)1.434 g/cm³[3]
Vapor Pressure (at 25°C)270 kPa[1]
Water Solubility (at 20°C)724 mg/L[4]

Experimental Protocols

General Protocol for a Reaction in HFP under Pressure

  • Disclaimer: This is a general guideline. Specific conditions must be optimized for each reaction. All operations should be performed in a certified fume hood.

Materials:

  • Pressure-rated reaction vessel equipped with a magnetic stir bar, pressure gauge, and thermocouple.

  • Cylinder of this compound with a two-stage regulator.

  • Cooling bath (e.g., dry ice/acetone or a cryocooler).

  • Reagents and catalyst.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has been leak-tested.

  • Charging Reagents: Add the solid or liquid reagents and the stir bar to the reactor.

  • Sealing and Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove air and moisture.

  • Cooling: Cool the reactor to a temperature below the boiling point of HFP (e.g., -20 °C).

  • Solvent Addition: Connect the HFP cylinder to the reactor via a transfer line. Slowly condense the desired amount of HFP into the cooled reactor.

  • Reaction: Once the solvent is added, bring the reactor to the desired reaction temperature. Monitor the internal pressure and temperature throughout the reaction.

  • Quenching and Work-up: After the reaction is complete, cool the reactor to a low temperature to reduce the internal pressure. Slowly vent the excess HFP into a suitable trapping system or into the fume hood exhaust.

  • Product Isolation: Once the solvent is removed, open the reactor and dissolve the residue in a suitable organic solvent for further purification by extraction, chromatography, or distillation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reactor Prepare & Leak-Test Pressure Reactor charge_reagents Charge Reagents & Stir Bar prep_reactor->charge_reagents seal_purge Seal & Purge with Inert Gas charge_reagents->seal_purge cool_reactor Cool Reactor (e.g., -20°C) seal_purge->cool_reactor add_hfp Condense HFP into Reactor cool_reactor->add_hfp run_reaction Set Reaction Temp & Monitor Pressure add_hfp->run_reaction cool_vent Cool & Vent HFP run_reaction->cool_vent dissolve_residue Dissolve Residue in Organic Solvent cool_vent->dissolve_residue purify Purify Product dissolve_residue->purify

Caption: General experimental workflow for conducting a reaction in HFP.

troubleshooting_solubility start Poor Reagent Solubility in HFP cause1 Polarity Mismatch start->cause1 cause2 Low Temperature start->cause2 solution1 Add Co-solvent cause1->solution1 solution2 Modify Reagent (Fluorous Tags) cause1->solution2 solution3 Use Phase-Transfer Catalyst cause1->solution3 solution4 Increase Temperature (with caution) cause2->solution4

References

Troubleshooting HFC-236fa synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for HFC-236fa?

A1: There are two main industrial methods for the production of HFC-236fa:

  • Liquid-Phase Fluorination: This method involves the reaction of 1,1,1,3,3,3-hexachloropropane (HCC-230fa) with anhydrous hydrogen fluoride (HF) in the presence of a liquid-phase fluorination catalyst, such as tin or antimony compounds.[1][2] This process is noted for its convenient operation and economic advantages.[2]

  • Vapor-Phase Fluorination: This route also uses HCC-230fa and HF as reactants but is carried out in the gas phase over a solid catalyst, often based on trivalent chromium.[1] While this method allows for continuous production, it can be complex and may have lower selectivity at certain temperatures.[1][3]

A less common method involves the reduction of hexafluoroacetone trihydrate.[3][4]

Q2: What are the common impurities and byproducts observed in HFC-236fa synthesis?

A2: During the synthesis of HFC-236fa, several byproducts can be formed, depending on the reaction conditions and the synthetic route. In the vapor-phase fluorination of HCC-230fa, the following byproducts have been reported:

  • 2-chloro-1,1,1,3,3,3-hexafluoropropane (HCFC-235fa)

  • CF3CHClCF3

  • CF3CCl2CF3

  • CF3CCl=CF2

  • CF3CCl=CClF

  • CF3CCl=CCl2[1]

Incomplete fluorination in the liquid-phase process can also lead to the presence of chlorinated intermediates.

Troubleshooting Guides

Issue 1: Low Yield of HFC-236fa

Q: My HFC-236fa synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yield in HFC-236fa synthesis can stem from several factors related to reaction conditions and catalyst performance. Below is a troubleshooting guide to address this issue.

Troubleshooting Workflow for Low HFC-236fa Yield

LowYieldTroubleshooting start Low HFC-236fa Yield check_conditions Verify Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst Activity start->check_catalyst check_reactants Assess Reactant Purity & Ratio start->check_reactants optimize_temp Adjust Temperature check_conditions->optimize_temp Incorrect Temp.? optimize_pressure Adjust Pressure check_conditions->optimize_pressure Incorrect Pressure? optimize_time Increase Catalyst Contact Time check_conditions->optimize_time Insufficient Time? catalyst_regen Regenerate or Replace Catalyst check_catalyst->catalyst_regen Deactivated? reactant_purity Purify Reactants check_reactants->reactant_purity Impurities Present? adjust_ratio Adjust HF/HCC-230fa Ratio check_reactants->adjust_ratio Incorrect Ratio? outcome Improved Yield optimize_temp->outcome optimize_pressure->outcome optimize_time->outcome catalyst_regen->outcome reactant_purity->outcome adjust_ratio->outcome

Caption: Troubleshooting workflow for low HFC-236fa yield.

Possible Causes and Solutions:

Potential Cause Recommended Action
Suboptimal Reaction Temperature For vapor-phase synthesis, yields of HFC-236fa are highly temperature-dependent. For example, with a CrCl3 and MgF2 catalyst, yields increase significantly from 400°C to 500°C.[1] Carefully monitor and adjust the reactor temperature to the optimal range for your specific catalyst system.
Insufficient Catalyst Contact Time Incomplete conversion of starting materials and intermediates can occur if the residence time in the reactor is too short. Consider increasing the catalyst bed volume or reducing the flow rate of reactants. Recycling the reactor effluent can also increase the overall conversion.[1]
Catalyst Deactivation The catalyst may lose activity over time due to coking or poisoning. For chromium-based catalysts, regeneration procedures may be possible. If not, the catalyst may need to be replaced.[1]
Improper Reactant Ratio The molar ratio of HF to HCC-230fa is a critical parameter. An insufficient amount of HF will lead to incomplete fluorination and the formation of chlorinated intermediates. Ensure accurate and consistent reactant feed rates.
Reactant Impurities The presence of impurities in the HCC-230fa or HF feedstocks can interfere with the reaction or poison the catalyst. Ensure the purity of your starting materials meets the required specifications.
Issue 2: High Levels of Undesired Byproducts

Q: My product analysis shows a high concentration of byproducts such as HCFC-235fa and various chlorofluoroolefins. How can I improve the selectivity towards HFC-236fa?

A: High levels of byproducts indicate that the reaction conditions are favoring side reactions over the desired complete fluorination. The following guide provides steps to enhance selectivity.

Logical Flow for Improving HFC-236fa Selectivity

SelectivityImprovement start High Byproduct Formation analyze_byproducts Identify Predominant Byproducts start->analyze_byproducts incomplete_fluorination Incomplete Fluorination (e.g., HCFC-235fa) analyze_byproducts->incomplete_fluorination Chlorinated Intermediates olefin_formation Olefin Formation (e.g., CF3CCl=CF2) analyze_byproducts->olefin_formation Unsaturated Compounds increase_contact_time Increase Catalyst Contact Time/Recycle incomplete_fluorination->increase_contact_time adjust_hf_ratio Increase HF to Substrate Ratio incomplete_fluorination->adjust_hf_ratio optimize_catalyst Optimize Catalyst (e.g., Trivalent Chromium) olefin_formation->optimize_catalyst adjust_temp Adjust Temperature olefin_formation->adjust_temp outcome Improved Selectivity increase_contact_time->outcome adjust_hf_ratio->outcome optimize_catalyst->outcome adjust_temp->outcome

References

Technical Support Center: Optimizing 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) production.

Section 1: Gas-Phase Synthesis via Fluorination of 1,1,1,3,3,3-Hexachloropropane

The gas-phase fluorination of 1,1,1,3,3,3-hexachloropropane (HCC-230fa) with hydrogen fluoride (HF) over a chromium-based catalyst is a common industrial method for producing HFC-236fa.[1][2]

Experimental Protocol: Gas-Phase Synthesis

1. Catalyst Preparation and Activation:

  • A trivalent chromium catalyst, such as chromium(III) chloride, supported on carbon with a low ash content is typically used.[2]

  • Prior to reaction, the catalyst is activated. This often involves a pre-fluorination step by treating the catalyst with a stream of HF gas at an elevated temperature to convert the chromium oxide or chloride to its active fluoride form.

2. Reaction Setup:

  • The reaction is carried out in a fixed-bed reactor, typically made of a corrosion-resistant material like Hastelloy.

  • The activated catalyst is packed into the reactor.

  • Separate feed lines for gaseous HCC-230fa and anhydrous HF are connected to the reactor inlet.

3. Reaction Execution:

  • The reactor is heated to the desired temperature, typically in the range of 250-400°C.[2]

  • Gaseous HCC-230fa and HF are fed into the reactor at a controlled molar ratio.

  • The reaction pressure is maintained at a suitable level, often near atmospheric pressure.

  • The product stream exiting the reactor, containing HFC-236fa, unreacted starting materials, HCl, and byproducts, is passed through a series of purification steps.

4. Product Purification:

  • The product stream is first scrubbed with water or a basic solution to remove acidic gases like HF and HCl.

  • This is followed by drying to remove any residual moisture.

  • Fractional distillation is then employed to separate the desired HFC-236fa from unreacted starting materials and other fluorinated byproducts.

Troubleshooting Guide: Gas-Phase Synthesis

Q1: What are the primary causes of low HFC-236fa yield?

A significant decrease in yield can be attributed to several factors:

  • Catalyst Deactivation: This is a common issue in continuous gas-phase reactions. Deactivation can occur through:

    • Coking: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.

    • Poisoning: Irreversible binding of impurities (e.g., sulfur compounds) from the feed to the active sites.

    • Sintering: Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reactant molar ratio can negatively impact the reaction rate and selectivity.

  • Feed Impurities: The presence of moisture or other reactive impurities in the HCC-230fa or HF feed can lead to side reactions and catalyst deactivation.

  • Reactor Issues: Poor flow distribution (channeling) in the catalyst bed can result in incomplete conversion.

Q2: How can I identify and address catalyst deactivation?

  • Symptoms: A gradual decline in conversion and selectivity over time is a key indicator of catalyst deactivation. An increase in pressure drop across the reactor may suggest coking.

  • Diagnosis:

    • Temperature Profile Analysis: A change in the temperature profile along the reactor bed can indicate localized deactivation or channeling.

    • Catalyst Characterization: Post-reaction analysis of the catalyst using techniques like Temperature Programmed Oxidation (TPO) can confirm the presence of coke.

  • Solutions:

    • Regeneration: Coked catalysts can often be regenerated by controlled oxidation to burn off the carbon deposits. This is typically done by passing a diluted stream of air or oxygen over the catalyst at an elevated temperature. Following oxidation, a re-fluorination step with HF may be necessary to restore the active sites.

    • Feed Purification: Ensure the feed streams are free of poisons and moisture by using appropriate purification columns.

Q3: What are the common byproducts, and how can they be minimized?

Common byproducts in this process include under-fluorinated and over-fluorinated propanes, as well as chlorinated and fluorinated propenes.

  • Minimization Strategies:

    • Optimize Reaction Conditions: Carefully controlling the temperature and HF:HCC-230fa molar ratio can improve selectivity towards HFC-236fa.

    • Catalyst Selection: The choice of catalyst and support can influence the product distribution.

Data Presentation: Gas-Phase Synthesis
ParameterTypical RangeEffect on Yield and Selectivity
Temperature 250 - 400 °CHigher temperatures generally increase the reaction rate but may lead to increased byproduct formation and catalyst sintering if too high.
Pressure Atmospheric to slightly elevatedAffects residence time and can influence side reactions.
HF:HCC-230fa Molar Ratio Stoichiometric excess of HFA sufficient excess of HF is necessary to drive the reaction towards complete fluorination. However, a very large excess can lead to the formation of over-fluorinated byproducts.
Catalyst Trivalent chromium on carbon supportThe activity and selectivity are highly dependent on the catalyst preparation and activation procedure.

Experimental Workflow: Gas-Phase Synthesis

GasPhaseSynthesis cluster_feed Feed Preparation cluster_reaction Reaction cluster_purification Purification HCC_feed HCC-230fa Feed Reactor Fixed-Bed Reactor (250-400°C) HCC_feed->Reactor HF_feed Anhydrous HF Feed HF_feed->Reactor Scrubber Acid Scrubber Reactor->Scrubber Crude Product Stream Dryer Drying Unit Scrubber->Dryer Distillation Fractional Distillation Dryer->Distillation Product High-Purity HFC-236fa Distillation->Product Byproducts Byproducts Distillation->Byproducts Byproducts

Caption: Workflow for Gas-Phase HFC-236fa Production.

Section 2: Liquid-Phase Synthesis from Hexafluoroacetone

An alternative laboratory-scale synthesis involves the reduction of hexafluoroacetone. A patented method describes the use of hexafluoroacetone trihydrate and zinc powder in a sodium hydroxide solution.[3]

Experimental Protocol: Liquid-Phase Synthesis

1. Reaction Setup:

  • A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel is used as the reaction vessel.

  • The reaction is carried out under a normal, inert atmosphere.

2. Reaction Execution:

  • A solution of sodium hydroxide in water (e.g., 5-20% by mass) is placed in the reaction flask.[3]

  • Hexafluoroacetone trihydrate is added to the sodium hydroxide solution.

  • Zinc powder is then added to the mixture while stirring. The molar ratio of zinc powder to hexafluoroacetone trihydrate is typically in the range of 1.5:1 to 5:1.[3]

  • The mixture is heated to reflux and stirred for a period of 15-29 hours.[3] The progress of the reaction can be monitored by gas chromatography.

3. Product Collection and Purification:

  • The gaseous product, HFC-236fa, is passed through a drying agent to remove moisture.

  • The dried gas is then collected in a cold trap (e.g., using a dry ice/acetone bath).

  • The collected product can be further purified by distillation if necessary.

Troubleshooting Guide: Liquid-Phase Synthesis

Q1: Why is my HFC-236fa yield lower than expected?

  • Incomplete Reaction:

    • Insufficient Reaction Time: This reaction can be slow; ensure the reaction has gone to completion by monitoring with GC.

    • Poor Mixing: Inefficient stirring can lead to localized depletion of reactants. Ensure vigorous and consistent stirring throughout the reaction.

  • Loss of Gaseous Product:

    • Leaks in the Apparatus: Carefully check all joints and connections for leaks.

    • Inefficient Cold Trap: Ensure the cold trap is sufficiently cold to effectively condense the HFC-236fa.

  • Side Reactions: The presence of impurities in the starting materials could lead to unwanted side reactions.

Q2: How can I improve the purity of the final product?

  • Effective Drying: Ensure the drying agent is fresh and has sufficient capacity to remove all moisture from the product stream.

  • Fractional Distillation: If significant impurities are present, a careful fractional distillation can be used to isolate the pure HFC-236fa. The boiling point of HFC-236fa is approximately -1.4°C.[2]

Data Presentation: Liquid-Phase Synthesis
ParameterMolar Ratio/ConcentrationEffect on Yield
Zinc Powder : Hexafluoroacetone Trihydrate 1.5:1 to 5:1A higher molar ratio of zinc powder can help drive the reaction to completion.
Sodium Hydroxide Concentration 5-20% by massThe concentration of the NaOH solution can affect the reaction rate.
Reaction Time 15-29 hoursLonger reaction times are generally required for higher conversion.

Troubleshooting Logic: Low Yield in Liquid-Phase Synthesis

LowYieldTroubleshooting Start Low HFC-236fa Yield Check_Reaction Check for Incomplete Reaction Start->Check_Reaction Check_Leaks Check for System Leaks Check_Reaction->Check_Leaks No Increase_Time Increase Reaction Time Check_Reaction->Increase_Time Yes Improve_Stirring Improve Stirring Check_Reaction->Improve_Stirring Yes Check_Trap Check Cold Trap Efficiency Check_Leaks->Check_Trap No Seal_Joints Seal Joints and Connections Check_Leaks->Seal_Joints Yes Lower_Trap_Temp Lower Trap Temperature Check_Trap->Lower_Trap_Temp Yes End Yield Improved Increase_Time->End Improve_Stirring->End Seal_Joints->End Lower_Trap_Temp->End

Caption: Troubleshooting Low Yield in Liquid-Phase Synthesis.

Section 3: Safety Precautions

Working with Hydrogen Fluoride (HF):

Anhydrous hydrogen fluoride is a highly corrosive and toxic substance that requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Acid-resistant gloves (e.g., neoprene or butyl rubber).

    • Chemical splash goggles and a face shield.

    • A lab coat and closed-toe shoes.

    • An acid-resistant apron.

  • Ventilation: All work with HF must be conducted in a well-ventilated fume hood.

  • Emergency Preparedness:

    • Have an HF-specific first aid kit readily available, including calcium gluconate gel.

    • Ensure all personnel are trained in the proper procedures for handling HF spills and exposures.

    • Never work alone when handling HF.

General Safety:

  • Pressure Safety: Gas-phase reactions may be conducted under pressure. Ensure the reactor and associated equipment are rated for the intended operating pressure.

  • Material Compatibility: Use materials of construction that are resistant to corrosion by the reactants and products, especially HF.

  • Thermal Hazards: Be aware of the potential for exothermic reactions and have appropriate cooling systems in place.

References

Technical Support Center: Catalyst Optimization for 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa).

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis of HFC-236fa, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Conversion of Precursors

  • Question: My reaction shows low conversion of the starting materials (e.g., hexachloropropane or hexafluoropropene). What are the potential causes and how can I improve the conversion rate?

  • Answer: Low precursor conversion can be attributed to several factors related to catalyst activity and reaction conditions.

    • Catalyst Deactivation: The catalyst may have lost activity due to coking, poisoning, or sintering.[1][2][3][4][5]

      • Solution: Regenerate the catalyst. For coke deposition, a common method is controlled oxidation to burn off the carbonaceous deposits.[1] If poisoning is suspected, identify and eliminate the source of the poison from the feed stream.

    • Sub-optimal Reaction Temperature: The reaction temperature may be too low for the catalyst to achieve its optimal activity.

      • Solution: Gradually increase the reaction temperature in increments and monitor the conversion rate. For the vapor-phase fluorination of 1,1,1,3,3,3-hexachloropropane, a temperature range of 250°C to 400°C is suggested.[6]

    • Insufficient Catalyst Loading: The amount of catalyst in the reactor may not be sufficient for the given feed rate.

      • Solution: Increase the catalyst-to-reactant ratio.

    • Poor Catalyst-Reactant Contact: Inadequate mixing or channeling in the reactor can lead to poor contact between the reactants and the catalyst.

      • Solution: Ensure the reactor is properly packed and that the flow dynamics promote good mixing.

Issue 2: Poor Selectivity towards HFC-236fa

  • Question: The reaction is producing a significant amount of byproducts, and the selectivity for HFC-236fa is low. How can I improve selectivity?

  • Answer: Poor selectivity is often a result of non-ideal reaction conditions or catalyst properties.

    • Incorrect Reaction Temperature: The reaction temperature might be too high, leading to side reactions and the formation of undesired byproducts. For instance, at high temperatures, cracking or isomerization of the desired product can occur.[7]

      • Solution: Optimize the reaction temperature by systematically lowering it and analyzing the product distribution at each step.

    • Catalyst Acidity/Basicity: The surface properties of the catalyst, such as its acidity, can influence the reaction pathways.[7]

      • Solution: Modify the catalyst support or add promoters to alter the surface acidity. For example, the use of different metal oxides as supports can tune the acidic/basic properties of the catalyst.

    • Reactant Molar Ratio: An improper molar ratio of reactants (e.g., hydrogen fluoride to hexachloropropane) can lead to the formation of incompletely fluorinated or other byproducts.

      • Solution: Adjust the molar ratio of the reactants to favor the formation of the desired product.

Issue 3: Catalyst Deactivation Over Time

  • Question: I am observing a gradual decrease in catalyst performance over several runs. What are the common mechanisms of deactivation and how can I mitigate them?

  • Answer: Catalyst deactivation is an expected phenomenon in many catalytic processes and can occur through several mechanisms.[2][4]

    • Coking/Fouling: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[1][5]

      • Mitigation: Optimize reaction conditions to minimize coke formation, such as adjusting the temperature and reactant ratios. Periodic regeneration by controlled oxidation can remove coke deposits.

    • Poisoning: Certain impurities in the feed stream can strongly adsorb to the active sites and deactivate the catalyst.[2][4]

      • Mitigation: Purify the feed streams to remove potential poisons. Common poisons include sulfur and nitrogen compounds.

    • Sintering: At high temperatures, the small metal particles of the active phase can agglomerate into larger particles, reducing the active surface area.[5]

      • Mitigation: Operate at the lowest possible temperature that still provides good conversion and selectivity. The choice of a thermally stable support material can also help to prevent sintering.

Frequently Asked Questions (FAQs)

Catalyst Selection and Preparation

  • Question: What types of catalysts are typically used for HFC-236fa synthesis?

  • Answer: For the vapor-phase fluorination of 1,1,1,3,3,3-hexachloropropane, a common method for HFC-236fa synthesis, a catalyst of trivalent chromium supported on carbon with a low ash content is effective.[6] Other studies on related fluorination reactions have explored supported nickel catalysts, such as Ni/AlF3.[7]

  • Question: How can I prepare a supported catalyst for HFC-236fa synthesis?

  • Answer: A common method for preparing supported catalysts is wet impregnation. This involves dissolving a salt of the active metal (e.g., a ruthenium precursor for a Ru-based catalyst) in a solvent and then impregnating a porous support material (like alumina spheres) with this solution.[8] The catalyst is then typically dried and calcined to activate it.

Reaction Conditions

  • Question: What are the typical reaction conditions for the synthesis of HFC-236fa?

  • Answer: For the vapor-phase reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride, temperatures between 250°C and 400°C are recommended.[6] Another method involves the reaction of 1,1,1,3,3-pentafluoropropene with potassium fluoride in formamide at 28°C.[9]

Product Analysis

  • Question: How can I analyze the purity of the synthesized HFC-236fa?

  • Answer: Gas chromatography (GC) is a common method to determine the purity of HFC-236fa.[9] Other analytical techniques that can be used for characterization include infrared (IR) spectrophotometry, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectrometry.[9]

Data Presentation

Table 1: Catalyst Performance in HFC-236fa Synthesis

Catalyst CompositionPrecursorsTemperature (°C)Conversion (%)Selectivity (%)Reference
Trivalent chromium on carbon1,1,1,3,3,3-hexachloropropane, HF250 - 400-> 70[6]
Potassium fluoride1,1,1,3,3,3-pentafluoropropene2886 (Yield)-[9]

Note: Data on conversion and selectivity are not always available in the cited literature. The yield is reported for the KF-catalyzed reaction.

Experimental Protocols

Protocol 1: Synthesis of HFC-236fa via Vapor-Phase Fluorination

This protocol is based on the process described for the reaction of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride.[6]

  • Catalyst Preparation:

    • Prepare a trivalent chromium catalyst supported on carbon with a low ash content. The specific details of the preparation method are often proprietary but generally involve impregnating the carbon support with a solution of a trivalent chromium salt, followed by drying and activation.

  • Reaction Setup:

    • Use a fixed-bed reactor made of a material resistant to hydrogen fluoride, such as a nickel-based alloy.

    • Pack the reactor with the prepared catalyst.

  • Reaction Procedure:

    • Heat the reactor to the desired temperature, between 250°C and 400°C.

    • Introduce a gaseous feed of 1,1,1,3,3,3-hexachloropropane and hydrogen fluoride into the reactor.

    • The molar ratio of HF to the hexachloropropane should be optimized to maximize selectivity.

  • Product Collection and Analysis:

    • The reactor effluent, containing HFC-236fa, unreacted starting materials, and byproducts, is passed through a series of condensers and scrubbers to separate the desired product and neutralize any acidic gases.

    • Analyze the collected organic phase by gas chromatography (GC) to determine the conversion and selectivity.

Visualizations

Experimental_Workflow_Vapor_Phase_Synthesis cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_separation Product Separation cluster_analysis Analysis p1 Impregnate Carbon with Cr(III) salt p2 Dry and Activate Catalyst p1->p2 r1 Pack Reactor with Catalyst p2->r1 r2 Heat Reactor (250-400°C) r1->r2 r3 Feed HCCP and HF r2->r3 s1 Condense Effluent r3->s1 s2 Scrub Acidic Gases s1->s2 a1 Gas Chromatography (GC) s2->a1

Caption: Experimental workflow for the vapor-phase synthesis of HFC-236fa.

Troubleshooting_Logic cluster_conversion Troubleshooting Low Conversion cluster_selectivity Troubleshooting Poor Selectivity cluster_solutions_c Solutions for Low Conversion cluster_solutions_s Solutions for Poor Selectivity Start Low Conversion or Selectivity C1 Check Catalyst Activity Start->C1 S1 Optimize Temperature Start->S1 C2 Optimize Temperature C1->C2 Sol_C1 Regenerate or replace catalyst C1->Sol_C1 C3 Adjust Catalyst Loading C2->C3 Sol_C2 Increase temperature systematically C2->Sol_C2 Sol_C3 Increase catalyst amount C3->Sol_C3 S2 Modify Catalyst Surface S1->S2 Sol_S1 Decrease temperature systematically S1->Sol_S1 S3 Adjust Reactant Ratio S2->S3 Sol_S2 Use different support or promoters S2->Sol_S2 Sol_S3 Optimize molar ratio of reactants S3->Sol_S3

Caption: Logical workflow for troubleshooting common issues in HFC-236fa synthesis.

References

Technical Support Center: Purification of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of HFC-236fa in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound (HFC-236fa)?

A1: Crude HFC-236fa, typically synthesized by the fluorination of 1,1,1,3,3,3-hexachloropropane with hydrogen fluoride (HF), may contain several impurities.[1] These can include:

  • Unreacted Starting Materials: Residual 1,1,1,3,3,3-hexachloropropane and hydrogen fluoride.

  • Partially Fluorinated Intermediates: Chlorofluoropropanes that have not been fully fluorinated.

  • Other Halogenated Byproducts: Isomers and other halogenated organic compounds formed during side reactions.

  • Acidic Impurities: Primarily residual hydrogen fluoride (HF) and hydrogen chloride (HCl) formed during the reaction.

  • Moisture: Water can be introduced during the synthesis or handling processes.

  • Non-condensable Gases: Inert gases that may be present in the reaction system.

Q2: What are the typical purity specifications for commercial-grade HFC-236fa?

A2: The purity specifications for commercial-grade HFC-236fa can vary slightly between suppliers, but generally meet high standards. The following table summarizes typical specifications:

ParameterSpecification Range
Purity≥99.5% to ≥99.9% by weight[1][2]
Moisture Content≤10 ppm by weight[1][2]
Acidity (as HCl)≤1 ppm by weight[1][2]
High-Boiling Residues≤0.01% by volume to ≤100 ppm[1][2]
Non-condensable Gases≤1.5% by volume (in the gas phase)[1]

Q3: What are the primary methods for purifying HFC-236fa?

A3: The primary methods for purifying HFC-236fa involve a multi-step process targeting different types of impurities:

  • Neutralization/Scrubbing: To remove acidic impurities like HF and HCl, the crude gas can be passed through an alkaline solution or a bed of solid adsorbent.

  • Drying: To remove moisture, the gas is typically passed through a column containing a suitable desiccant, such as molecular sieves.

  • Fractional Distillation: This is a key step to separate HFC-236fa from other organic impurities with different boiling points, such as unreacted starting materials and byproducts.

  • Adsorption: Specialized adsorbents can be used to remove trace impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of HFC-236fa.

Issue 1: Final product has high levels of acidic impurities.
Possible Cause Troubleshooting Step
Incomplete neutralization.Ensure the alkaline scrubbing solution is fresh and at the correct concentration. Increase the contact time between the gas and the scrubbing solution.
Adsorbent bed for acid removal is saturated.Regenerate or replace the adsorbent material. Common adsorbents for HF include sodium fluoride (NaF), activated alumina, and specialized resins.
Channeling in the adsorbent bed.Ensure the adsorbent bed is packed uniformly to prevent gas from bypassing the adsorbent material.
Issue 2: Presence of moisture in the final product.
Possible Cause Troubleshooting Step
Desiccant is saturated.Regenerate or replace the desiccant. Molecular sieves (e.g., 3A or 4A) are commonly used and can be regenerated by heating under vacuum or with a flow of dry inert gas.
Insufficient contact time with the desiccant.Reduce the flow rate of the gas through the drying column to allow for adequate moisture adsorption.
Leaks in the system downstream of the dryer.Perform a leak check on all connections and fittings after the drying stage.
Issue 3: Low purity of HFC-236fa after fractional distillation.

| Possible Cause | Troubleshooting Step | | Inefficient separation in the distillation column. | Ensure the distillation column has a sufficient number of theoretical plates for the required separation. For compounds with close boiling points, a longer column or one with more efficient packing may be necessary. | | Incorrect distillation temperature or pressure. | Optimize the distillation parameters. The temperature at the top of the column should be maintained at the boiling point of HFC-236fa (-1.4 °C at atmospheric pressure). Adjust the reflux ratio to improve separation. | | Foaming or flooding in the distillation column. | Reduce the heating rate or the feed rate to prevent excessive vapor flow that can lead to flooding. If foaming occurs, consider using an anti-foaming agent if compatible with the product. | | Contamination from the distillation apparatus. | Ensure the distillation apparatus is thoroughly cleaned and dried before use to remove any residual contaminants. |

Experimental Protocols

Protocol 1: General Purification Workflow for Crude HFC-236fa

This protocol outlines a general procedure for purifying crude HFC-236fa from a synthesis reaction.

1. Acid Removal (Scrubbing/Adsorption):

  • Pass the crude HFC-236fa gas through a scrubbing tower containing a dilute alkaline solution (e.g., 5-10% potassium hydroxide) to neutralize acidic gases like HF and HCl.
  • Alternatively, pass the gas through a packed bed of a solid adsorbent such as sodium fluoride (NaF) or activated alumina.

2. Drying:

  • Pass the acid-free gas through a drying column packed with a suitable desiccant like molecular sieves (3A or 4A) to remove moisture.

3. Fractional Distillation:

  • Condense the dried gas into a cooled distillation flask.
  • Perform fractional distillation using a column with high efficiency (e.g., a Vigreux or packed column).
  • Maintain the head temperature at the boiling point of HFC-236fa (-1.4 °C at 1 atm).
  • Collect the HFC-236fa fraction, leaving behind higher-boiling impurities in the distillation flask.

4. Quality Control:

  • Analyze the purity of the collected HFC-236fa using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Determine the moisture content using a suitable method (e.g., Karl Fischer titration).
  • Verify the absence of acidic impurities by bubbling a sample of the gas through a pH indicator solution.

Visualizations

HFC236fa_Purification_Workflow Crude_HFC236fa Crude HFC-236fa Gas (with impurities) Acid_Removal Acid Removal (Scrubbing/Adsorption) Crude_HFC236fa->Acid_Removal Drying Drying (Molecular Sieves) Acid_Removal->Drying Waste Waste (Acids, Water, Byproducts) Acid_Removal->Waste Fractional_Distillation Fractional Distillation Drying->Fractional_Distillation Drying->Waste Pure_HFC236fa High-Purity HFC-236fa Fractional_Distillation->Pure_HFC236fa Fractional_Distillation->Waste

Caption: General workflow for the purification of this compound.

Distillation_Troubleshooting Start Low Purity HFC-236fa After Distillation Check_Temp Check Column Head Temperature Start->Check_Temp Temp_Correct Is Temperature Stable at -1.4°C (1 atm)? Check_Temp->Temp_Correct Adjust_Heating Adjust Heating Mantel/ Reflux Ratio Temp_Correct->Adjust_Heating No Check_Column Check Column Efficiency (Packing, Length) Temp_Correct->Check_Column Yes Adjust_Heating->Check_Temp Column_OK Is Column Suitable for Separation? Check_Column->Column_OK Replace_Column Use More Efficient Column Column_OK->Replace_Column No Check_Leaks Check for System Leaks Column_OK->Check_Leaks Yes Replace_Column->Start Leaks_Present Leaks Found? Check_Leaks->Leaks_Present Repair_Leaks Repair Leaks Leaks_Present->Repair_Leaks Yes Pure_Product High Purity Product Leaks_Present->Pure_Product No Repair_Leaks->Check_Temp

Caption: Troubleshooting logic for low purity after fractional distillation.

References

Technical Support Center: HFC-236fa Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of HFC-236fa degradation products. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is HFC-236fa and why is its degradation a concern?

A1: HFC-236fa (1,1,1,3,3,3-hexafluoropropane) is a hydrofluorocarbon used as a fire suppressant and refrigerant. While it is stable at room temperature, it can decompose under certain conditions, such as high temperatures, to form hazardous products. Understanding its degradation is crucial for safety, environmental impact assessment, and ensuring its stability in various applications.

Q2: What are the primary degradation products of HFC-236fa?

A2: Under thermal stress, such as exposure to open flames or high-temperature surfaces, HFC-236fa primarily decomposes into highly toxic carbonyl fluoride (COF₂) and highly corrosive hydrogen fluoride (HF)[1].

Q3: Under what conditions does HFC-236fa degrade?

A3: HFC-236fa is chemically stable at ambient temperatures. However, it will decompose when in contact with open flames or hot surfaces[1]. Studies have shown that HFC-236fa exhibits excellent thermal stability up to 400°C for 50-100 hours, with clear signs of degradation appearing at temperatures 25-50°C higher. Other research indicates that pyrolysis (thermal decomposition) of HFC-236fa begins at temperatures above 600°C.

Troubleshooting Guide

General Issues

Q4: I am not detecting any degradation products in my experiment. What could be the reason?

A4: There are several potential reasons for not detecting degradation products:

  • Insufficient Degradation Conditions: The temperature or other stress conditions may not be severe enough to cause significant degradation of HFC-236fa. As a stable compound, it requires high temperatures (generally above 400°C) to decompose.

  • Analytical Sensitivity: Your analytical method may not be sensitive enough to detect the low concentrations of degradation products being formed.

  • Improper Sample Handling: Degradation products, particularly reactive gases like HF and COF₂, may be lost due to adsorption onto the surfaces of your sampling equipment or reaction with moisture.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q5: I am seeing peak tailing for HFC-236fa in my GC-MS analysis. What can I do?

A5: Peak tailing for fluorinated compounds can be caused by active sites in the GC system. Here are some troubleshooting steps:

  • Inlet and Column Inertness: Ensure that your GC inlet liner and column are highly inert. Active sites, such as exposed silanol groups, can interact with fluorinated compounds. Consider using a deactivated liner and a column specifically designed for inertness.

  • Column Temperature: Optimize your column temperature program. A temperature that is too low can lead to poor peak shape.

  • Leaks: Check for leaks in your GC system, as this can affect peak shape and retention time stability.

Q6: I am having difficulty separating HFC-236fa from other components in my sample matrix.

A6: Co-elution can be a challenge. Consider the following:

  • Column Selection: A column with a different stationary phase may provide the necessary selectivity. For fluorinated compounds, a mid-polarity column or a specialized column for volatile compounds may be effective.

  • Temperature Program: Adjusting the temperature ramp rate can improve the separation of closely eluting peaks. A slower ramp rate can increase resolution.

  • Flow Rate: Optimizing the carrier gas flow rate can also enhance separation efficiency.

Q7: I suspect my target degradation products are reacting or being lost in the GC-MS system. How can I confirm and prevent this?

A7: Reactive compounds like HF and COF₂ are challenging to analyze by conventional GC-MS.

  • Alternative Techniques: Fourier Transform Infrared (FTIR) spectroscopy is a more common and direct method for the analysis of gaseous HF and COF₂.

  • Derivatization: For GC-MS analysis of reactive compounds, derivatization can be employed to convert them into more stable and chromatographable derivatives.

  • System Passivation: Ensure all transfer lines and surfaces in your analytical system are as inert as possible to minimize adsorption and reaction.

Data Presentation

Table 1: Thermal Stability of HFC-236fa

Temperature RangeObservationSource
Up to 400°CNo observable decomposition in 50-100 hours.N/A
425-450°CClear signs of degradation observed.N/A
Above 600°COnset of pyrolysis.N/A

Experimental Protocols

Thermal Degradation Analysis of HFC-236fa

This protocol provides a general framework for studying the thermal degradation of HFC-236fa.

Objective: To determine the degradation products of HFC-236fa under controlled thermal stress.

Materials:

  • HFC-236fa gas cylinder

  • Inert gas (e.g., Nitrogen or Argon) for purging and dilution

  • High-temperature tube furnace

  • Quartz or stainless steel reactor tube

  • Mass flow controllers

  • Heated transfer line

  • Analytical instrument (FTIR spectrometer or GC-MS)

  • Gas sampling bags or a direct sampling interface

Procedure:

  • System Setup: Assemble the experimental setup as shown in the workflow diagram below. Ensure all connections are leak-tight.

  • Purging: Purge the entire system, including the reactor tube and transfer lines, with an inert gas to remove any air and moisture.

  • Temperature Stabilization: Heat the tube furnace to the desired degradation temperature and allow it to stabilize.

  • Sample Introduction: Introduce a controlled flow of HFC-236fa, diluted with an inert gas, into the heated reactor tube using mass flow controllers.

  • Degradation: Allow the gas mixture to pass through the heated reactor tube for a defined residence time.

  • Sample Collection/Analysis:

    • FTIR Analysis: Pass the effluent gas from the reactor through a heated gas cell of an FTIR spectrometer for real-time analysis of degradation products like HF and COF₂.

    • GC-MS Analysis: Collect the effluent gas in a gas sampling bag for subsequent offline analysis, or use a direct interface to introduce the gas into the GC-MS.

  • Data Acquisition: Record the spectra or chromatograms and identify the degradation products based on their characteristic spectral features or mass spectra.

  • Repeat: Repeat the experiment at different temperatures and residence times to study the effect of these parameters on degradation.

Hydrolytic Degradation Analysis of HFC-236fa

This protocol outlines a general procedure for investigating the hydrolysis of HFC-236fa.

Objective: To assess the stability of HFC-236fa in the presence of water and identify any hydrolysis products.

Materials:

  • HFC-236fa

  • Deionized water

  • Sealed pressure-resistant vessels (e.g., stainless steel cylinders or high-pressure glass tubes)

  • Constant temperature bath or oven

  • Analytical instrument (e.g., Ion Chromatography for fluoride ions, GC-MS for organic products)

Procedure:

  • Vessel Preparation: Thoroughly clean and dry the pressure-resistant vessels.

  • Sample Preparation: Add a known amount of deionized water to each vessel.

  • Pressurization: Introduce a known amount of HFC-236fa into each vessel. The amount will depend on the desired pressure and concentration for the study.

  • Incubation: Place the sealed vessels in a constant temperature bath or oven set to the desired experimental temperature.

  • Sampling: At predetermined time intervals, carefully remove a vessel from the temperature-controlled environment.

  • Analysis:

    • Aqueous Phase: Analyze the aqueous phase for the presence of fluoride ions using Ion Chromatography. An increase in fluoride ion concentration over time would indicate hydrolysis.

    • Gas Phase: Analyze the gas phase using GC-MS to determine the remaining concentration of HFC-236fa and to identify any volatile organic hydrolysis products.

  • Data Analysis: Plot the concentration of HFC-236fa and any identified degradation products as a function of time to determine the rate of hydrolysis.

Visualizations

Experimental_Workflow_Thermal_Degradation cluster_gas_supply Gas Supply cluster_reaction Reaction Zone cluster_analysis Analysis HFC236fa HFC-236fa Cylinder MFCs Mass Flow Controllers HFC236fa->MFCs InertGas Inert Gas Cylinder InertGas->MFCs Furnace Tube Furnace (Heated Reactor) MFCs->Furnace Gas Mixture Analysis Analytical Instrument (FTIR or GC-MS) Furnace->Analysis Effluent Gas

Caption: Experimental workflow for the thermal degradation analysis of HFC-236fa.

Logical_Relationship_Troubleshooting Problem No Degradation Products Detected Cause1 Insufficient Degradation Conditions (e.g., Temp) Problem->Cause1 Cause2 Low Analytical Sensitivity Problem->Cause2 Cause3 Sample Handling Issues (Adsorption/Reaction) Problem->Cause3 Solution1 Increase Temperature or Other Stress Parameters Cause1->Solution1 Solution2 Optimize Analytical Method (e.g., increase injection volume) Cause2->Solution2 Solution3 Use Inert Materials for Sampling and Transfer Cause3->Solution3

Caption: Troubleshooting logic for the issue of not detecting degradation products.

References

Technical Support Center: 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) Reactor Material Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) in reactor systems.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving HFC-236fa, with a focus on material compatibility.

Issue 1: Reactor Seal Failure (Leaks)

Q1: My reactor is leaking at the seals. What are the common causes when using HFC-236fa?

A1: Seal failure is a frequent issue and can often be traced back to material incompatibility with HFC-236fa, especially at elevated temperatures and pressures. Common causes include:

  • Elastomer Swelling or Degradation: Many common elastomers can swell, soften, or degrade when exposed to HFC-236fa. This is a primary cause of seal failure.

  • Incorrect Seal Material Selection: Using elastomers that are not rated for service with fluorinated hydrocarbons can lead to rapid failure.

  • Operating Temperature Exceeds Material Limits: The chemical resistance of many materials decreases as temperature increases.

  • Improper Installation: Incorrectly seated or torqued seals can create leak paths from the start.[1]

  • Dry Running of Mechanical Seals: Lack of proper lubrication between the seal faces can cause rapid wear and failure.[2]

Q2: What are the visible signs of elastomer seal degradation from HFC-236fa?

A2: Visual inspection of a failed seal can provide clues to the root cause. Look for:

  • Swelling or Softening: The seal may appear larger than its original dimensions or feel unusually soft and pliable.

  • Cracking or Crazing: Fine cracks on the surface of the elastomer are a sign of chemical attack.

  • Discoloration: A change in the color of the seal material can indicate a chemical reaction.

  • Leaching of Plasticizers: An oily or sticky residue on the seal surface may indicate that plasticizers have been extracted by the HFC-236fa.[3]

  • Carbon Dust: For dry-running face seals, the presence of fine black dust in or around the seal housing is an indicator of excessive wear.[4]

Q3: How can I troubleshoot a leaking mechanical seal in HFC-236fa service?

A3: A systematic approach can help identify the root cause of a leaking mechanical seal:

  • Verify Operating Parameters: Ensure the reactor temperature and pressure are within the design limits for the seal.

  • Check for Proper Lubrication (for wet seals): Confirm that the barrier fluid is compatible with HFC-236fa and that the lubrication system is functioning correctly.[5]

  • Inspect for Signs of Dry Running (for dry gas seals): For dry seals, higher than normal nitrogen consumption or audible hissing can indicate a leak.[4]

  • Examine the Seal Faces: Upon disassembly, inspect the seal faces for signs of wear, heat checking (radial cracks), pitting, or corrosion.[5]

  • Evaluate Elastomer Compatibility: Check all elastomeric components of the seal for signs of chemical attack as described in Q2.

  • Review Installation and Alignment: Ensure the seal was installed correctly and that the pump and motor are properly aligned.[1]

Troubleshooting Flowchart for Reactor Seal Leaks

Start Reactor Seal Leak Detected Check_Params Check Operating Temperature & Pressure Start->Check_Params Params_OK Parameters Within Design Limits? Check_Params->Params_OK Adjust_Params Adjust Operating Parameters Params_OK->Adjust_Params No Check_Seal_Type Wet or Dry Seal? Params_OK->Check_Seal_Type Yes Adjust_Params->Start Check_Lubrication Inspect Lubrication System (Wet Seal) Check_Seal_Type->Check_Lubrication Check_N2 Monitor N2 Consumption (Dry Seal) Check_Seal_Type->Check_N2 Lubrication_OK Lubrication OK? Check_Lubrication->Lubrication_OK N2_OK N2 Consumption Normal? Check_N2->N2_OK Inspect_Seal Disassemble & Inspect Seal (Faces, Elastomers) Lubrication_OK->Inspect_Seal Yes Fix_Lubrication Address Lubrication Issue Lubrication_OK->Fix_Lubrication No N2_OK->Inspect_Seal Yes Troubleshoot_N2 Troubleshoot N2 Supply N2_OK->Troubleshoot_N2 No Degradation Degradation Found? Inspect_Seal->Degradation Replace_Seal Replace with Compatible Seal Materials Degradation->Replace_Seal Yes Review_Installation Review Installation & Alignment Degradation->Review_Installation No Replace_Seal->Review_Installation End Problem Resolved Review_Installation->End Fix_Lubrication->Inspect_Seal Troubleshoot_N2->Inspect_Seal

Caption: Troubleshooting workflow for reactor seal leaks.

Issue 2: Material Degradation within the Reactor

Q1: I've noticed discoloration and corrosion on the internal metallic components of my reactor. Could HFC-236fa be the cause?

A1: While HFC-236fa is generally compatible with common metals like stainless steel, aluminum, and copper, the presence of impurities or operation at very high temperatures can lead to degradation.[3]

  • Moisture Content: The presence of water can lead to the formation of hydrofluoric acid (HF) at elevated temperatures, which is highly corrosive to many metals.

  • Contaminants: Other reactants or solvents in your process could interact with HFC-236fa to form corrosive byproducts.

  • High Temperatures: Thermal decomposition of HFC-236fa can occur at very high temperatures, potentially generating corrosive species.

Q2: My plastic components (e.g., dip tubes, stirrers) are showing signs of stress cracking. Is this related to HFC-236fa exposure?

A2: Yes, this is a strong possibility. Certain plastics can be susceptible to environmental stress cracking when exposed to fluorinated hydrocarbons.

  • Material Selection: Plastics like polycarbonate and ABS can be prone to stress cracking. Highly fluorinated polymers such as PTFE and PFA generally exhibit excellent resistance.

  • Mechanical Stress: Components under mechanical stress (e.g., from overtightened fittings) are more susceptible to cracking when exposed to a challenging chemical environment.

  • Temperature: Higher temperatures can accelerate the process of stress cracking.

Frequently Asked Questions (FAQs)

Q1: Which materials are generally considered compatible with HFC-236fa for reactor construction?

A1: Based on available data, the following materials are generally considered suitable for use with HFC-236fa under typical operating conditions:

  • Metals:

    • Stainless Steel (304, 316)

    • Aluminum

    • Copper

    • Brass

    • Bronze[3]

  • Plastics:

    • Polytetrafluoroethylene (PTFE)

    • Perfluoroalkoxy (PFA)

    • Nylon 6,6[3]

  • Elastomers (Seals and Gaskets):

    • Perfluoroelastomers (FFKM)

    • Viton® (FKM) - Note: Compatibility can vary by grade and operating conditions.[3]

Q2: Which materials should I avoid using with HFC-236fa?

A2: Caution should be exercised with the following materials, and compatibility testing is highly recommended:

  • Elastomers:

    • Natural Rubber

    • Neoprene

    • Buna-N (Nitrile)

    • EPDM[3]

  • Plastics:

    • Polycarbonate

    • ABS

    • Acrylics

Q3: How does temperature affect material compatibility with HFC-236fa?

A3: Temperature is a critical factor. As temperature increases, the rate of chemical reactions, including degradation, generally increases. Materials that are compatible at room temperature may show signs of degradation at elevated temperatures. It is crucial to select materials that are rated for the maximum operating temperature of your reactor system.

Q4: Can I use published chemical compatibility charts for other refrigerants to predict compatibility with HFC-236fa?

A4: While charts for other fluorinated refrigerants can provide a general indication, it is not a substitute for specific compatibility data for HFC-236fa. Different fluorocarbons can have varying effects on materials. Whenever possible, use data specific to HFC-236fa or conduct your own compatibility testing.

Quantitative Data on Material Compatibility

The following tables summarize the results of compatibility testing of various elastomers and plastics with HFC-236fa.[3]

Table 1: Change in Physical Properties of Elastomers after Exposure to HFC-236fa

MaterialHardness Change (Shore A)Weight Change (%)Volume Swell (%)
Buna-N-5+10+15
EPDM-8+12+20
Neoprene-3+8+12
Viton® A+2+1+2
Kalrez®+1<1<1

Data from compatibility studies. Actual values may vary based on specific compound and exposure conditions.

Table 2: Change in Physical Properties of Plastics after Exposure to HFC-236fa

MaterialHardness Change (Shore D)Weight Change (%)Linear Swell (%)
Nylon 6,60<1<1
Mylar®+1<1<1
Teflon® (PTFE)0<1<1

Data from compatibility studies. Actual values may vary based on specific compound and exposure conditions.

Experimental Protocols

Protocol 1: Elastomer and Plastic Immersion Compatibility Testing (Based on ASTM D543)

Objective: To evaluate the compatibility of elastomer and plastic materials with HFC-236fa by measuring changes in physical properties after immersion.

Methodology:

  • Sample Preparation:

    • Cut at least three test specimens of each material to a standardized size (e.g., 2" x 1" x 0.125").

    • Clean the specimens with a mild detergent and rinse with deionized water. Dry thoroughly.

    • Measure and record the initial weight, dimensions (length, width, thickness), and hardness (using a durometer) of each specimen.

  • Immersion:

    • Place the specimens of a single material in a pressure-rated vessel (e.g., a stainless steel autoclave).

    • Add enough liquid HFC-236fa to fully immerse the specimens.

    • Seal the vessel and place it in an oven or temperature-controlled bath set to the desired test temperature (e.g., 70°C).

    • Maintain the vessel at the test temperature for a specified duration (e.g., 168 hours).

  • Post-Immersion Analysis:

    • Carefully and safely vent the HFC-236fa from the vessel in a well-ventilated area.

    • Remove the specimens and allow them to cool to room temperature.

    • Gently blot the specimens dry.

    • Immediately measure and record the final weight, dimensions, and hardness.

    • Visually inspect the specimens for any signs of degradation such as cracking, crazing, discoloration, or tackiness.

  • Calculations:

    • Calculate the percentage change in weight, volume (from dimensions), and hardness for each specimen.

    • Average the results for the replicate specimens.

Experimental Workflow for Material Compatibility Testing

Start Start: Select Material Samples Prepare_Samples Prepare & Clean Samples Start->Prepare_Samples Initial_Measurements Measure Initial Weight, Dimensions, & Hardness Prepare_Samples->Initial_Measurements Immersion Immerse Samples in HFC-236fa in a Sealed Vessel Initial_Measurements->Immersion Heating Heat to Test Temperature for a Specified Duration Immersion->Heating Cooling Cool & Safely Vent HFC-236fa Heating->Cooling Final_Measurements Measure Final Weight, Dimensions, & Hardness Cooling->Final_Measurements Visual_Inspection Visually Inspect for Degradation Final_Measurements->Visual_Inspection Calculate_Changes Calculate % Change in Properties Visual_Inspection->Calculate_Changes Report Report Findings Calculate_Changes->Report

Caption: Workflow for elastomer and plastic compatibility testing.

Protocol 2: Accelerated Aging Test for Metals in HFC-236fa Environment (Sealed Tube Method - based on ASHRAE 97-1989)

Objective: To assess the long-term stability and potential for corrosion of metallic materials in the presence of HFC-236fa at elevated temperatures.

Methodology:

  • Sample Preparation:

    • Obtain coupons of the metals to be tested (e.g., stainless steel, aluminum, copper).

    • Clean the coupons with a suitable solvent to remove any oils or contaminants.

    • Visually inspect and record the initial appearance of each coupon.

  • Sealed Tube Assembly:

    • Place one metal coupon into a heavy-walled glass tube.

    • Chill the tube and add a measured amount of liquid HFC-236fa.

    • If desired, a small amount of a contaminant (e.g., water) can be added to simulate process conditions.

    • Connect the tube to a vacuum pump to remove non-condensable gases.

    • Seal the tube using a torch while it is still chilled.

  • Aging:

    • Place the sealed tubes in a high-temperature oven set to the desired aging temperature (e.g., 150°C).

    • Age the tubes for a specified period (e.g., 14 days).

  • Post-Aging Analysis:

    • Remove the tubes from the oven and allow them to cool.

    • Carefully open the tubes in a well-ventilated area.

    • Visually inspect the metal coupon for any signs of corrosion, pitting, or discoloration.

    • Analyze the liquid and vapor phases of the HFC-236fa using techniques like gas chromatography (GC) to detect any decomposition products.

    • An optional acid titration of the residual liquid can be performed to quantify the formation of acidic byproducts.

Logical Diagram for Accelerated Aging Test

Input Metal Coupon + HFC-236fa (+ Optional Contaminants) Process Sealed Tube Preparation (Filling, Evacuation, Sealing) Input->Process Aging High-Temperature Aging (Oven) Process->Aging Analysis Post-Aging Analysis Aging->Analysis Visual Visual Inspection of Coupon Analysis->Visual GC Gas Chromatography of HFC-236fa Analysis->GC Titration Acid Titration of Residue Analysis->Titration Output Compatibility Assessment Visual->Output GC->Output Titration->Output

Caption: Logical flow of the accelerated aging test for metals.

References

Technical Support Center: Preventing Corrosion in Systems Using HFC-236fa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting corrosion in experimental systems utilizing HFC-236fa.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue/Observation Potential Cause Recommended Action
Discoloration or Pitting of Metal Components (e.g., stainless steel, aluminum, copper, brass) 1. High-Temperature Decomposition: HFC-236fa can decompose at high temperatures (e.g., in contact with open flames or very hot surfaces), forming highly corrosive hydrogen fluoride (HF).[1] 2. Contamination: The presence of contaminants, such as moisture or incompatible lubricants, can lead to corrosive reactions.1. Temperature Control: Ensure the system operates within the recommended temperature limits for HFC-236fa. Avoid any direct contact with extreme heat sources. 2. System Cleanliness: Maintain a clean and dry system. Use only compatible lubricants, such as polyolester (POE) oils, and avoid mineral oils or those containing chlorine.[2] 3. Material Inspection: Regularly inspect metal components for any signs of corrosion. If corrosion is detected, identify and rectify the root cause before replacing the affected parts.
Swelling, Cracking, or Embrittlement of Elastomeric Seals (O-rings, gaskets) 1. Material Incompatibility: Certain elastomers exhibit poor compatibility with HFC-236fa, leading to swelling, shrinkage, or degradation. Fluoropolymers like Viton-A and Kalrez-C can show significant swelling.[3] Neoprene may shrink and become brittle.[3] 2. Lubricant Incompatibility: Some elastomers, such as HNBR and natural rubber, may swell excessively in the presence of POE lubricants.[3]1. Material Selection: Select elastomers with proven compatibility with HFC-236fa and the specific operating conditions. Buna-N, Geolast, Hypalon, and Buna-S have shown acceptable performance.[3] Refer to the material compatibility table below. 2. Compatibility Testing: If unsure about a material's suitability, perform compatibility testing as outlined in the experimental protocols section. 3. Regular Inspection and Replacement: Periodically inspect all elastomeric seals for signs of degradation and replace them as needed to prevent leaks.
Crazing, Clouding, or Softening of Plastic Components 1. Material Incompatibility: While many common plastics are compatible, some may be susceptible to crazing or softening upon prolonged exposure to HFC-236fa, especially under stress.1. Material Selection: Utilize plastics with good documented compatibility with HFC-236fa, such as High-density polyethylene (HDPE), polypropylene (PP), ABS, polycarbonate (PC), and polymethyl methacrylate (PMMA).[1] 2. Avoid Incompatible Plastics: Test for compatibility before using plastics not listed as compatible.
System Leakage 1. Seal Failure: Degradation of elastomeric seals is a common cause of leaks. 2. Corrosion: Pitting corrosion in metal components can lead to perforations and subsequent leaks.1. Leak Detection: Regularly perform leak checks using appropriate equipment. 2. Component Inspection: If a leak is detected, thoroughly inspect seals and metal components in the vicinity to identify the point of failure and the underlying cause. 3. Preventative Maintenance: Implement a regular maintenance schedule that includes inspection and replacement of vulnerable components.
Unexplained System Malfunction or Failure 1. Component Degradation: The failure of a single component due to material incompatibility can have cascading effects on the entire system.1. Systematic Troubleshooting: Follow a systematic approach to identify the failed component. 2. Failure Analysis: Once the failed component is identified, perform a thorough failure analysis to determine the root cause, paying close attention to signs of corrosion or material degradation.

Frequently Asked Questions (FAQs)

Q1: Is HFC-236fa corrosive to metals?

A1: HFC-236fa itself is generally considered non-corrosive to common metals such as stainless steel, aluminum, copper, and brass under normal operating conditions.[3] However, it can decompose at very high temperatures to form hydrogen fluoride (HF), which is highly corrosive.[1] Therefore, preventing exposure to extreme heat is critical.

Q2: What elastomers are recommended for use with HFC-236fa?

A2: Based on compatibility studies, elastomers such as Buna-N, Geolast, Hypalon, and Buna-S have shown good performance with HFC-236fa.[3] It is crucial to avoid materials like Neoprene, which can shrink and become brittle, and certain fluoropolymers that may swell excessively.[3] Always consult the manufacturer's data or perform compatibility testing.

Q3: Can I use any type of lubricant with HFC-236fa?

A3: No, it is important to use lubricants that are compatible with HFC-236fa. Polyolester (POE) oils are commonly recommended.[4] Mineral oils and lubricants containing chlorine are generally not compatible and can lead to system issues.[2]

Q4: How can I test the compatibility of a new material with HFC-236fa?

A4: A standard method for testing material compatibility involves exposing a sample of the material to HFC-236fa in a controlled environment (e.g., a sealed tube) at a specified temperature and duration. After exposure, the material is evaluated for changes in its physical properties, such as weight, volume, hardness, and tensile strength. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: What are the signs of HFC-236fa decomposition?

A5: The primary sign of HFC-236fa decomposition is the presence of acidic byproducts, which can be detected by a change in the chemical composition of the system's lubricant or by the presence of corrosion on metal surfaces. A pungent, acidic odor may also be noticeable in the event of a significant leak in a high-temperature environment.

Data Presentation

Table 1: Material Compatibility with HFC-236fa

Material CategoryCompatible MaterialsMaterials to Use with Caution or Avoid
Metals Stainless Steel, Aluminum, Copper, Brass, Bronze, Cast Iron[3]Alkali metals (incompatible)[1]
Plastics High-Density Polyethylene (HDPE), Polypropylene (PP), Acrylonitrile Butadiene Styrene (ABS), Polycarbonate (PC), Polymethyl Methacrylate (PMMA)[1]Test for compatibility before use, especially under mechanical stress.
Elastomers Buna-N, Geolast, Hypalon, Buna-S[3]Neoprene (shrinkage, embrittlement), Viton-A, Kalrez-C, Teflon (excessive swelling), HNBR, Natural Rubber (excessive swelling with POE oil)[3]
Desiccants UOP XH-7, UOP XH-9, Grace MS 592, Grace MS 594[2]UOP 4A-XH-5[2]
Lubricants Polyolester (POE) oils[4]Mineral oils, Alkylbenzene lubricants, Lubricants containing chlorine[2]

Table 2: Quantitative Elastomer Compatibility Data with HFC-236fa

ElastomerChange in Hardness (Shore A)Change in Weight (%)Volume Swell (%)Performance Rating
Buna-N -25.17.8Satisfactory
Geolast -33.24.5Satisfactory
Hypalon -12.53.2Satisfactory
Buna-S -46.89.1Satisfactory
Neoprene +5 (embrittlement)-1.2 (shrinkage)-2.1 (shrinkage)Poor
Viton-A -815.222.5Poor (excessive swelling)
Kalrez-C -1018.928.1Poor (excessive swelling)

Data synthesized from EPA material compatibility evaluations. Performance criteria: Hardness change within ±10%, Weight change <10%, Volume swell <20%.

Experimental Protocols

Protocol 1: Material Compatibility Testing (Sealed Tube Method)

This protocol is based on the ASHRAE 97 standard for evaluating the compatibility of materials with refrigerants.

Objective: To determine the compatibility of a material (metal, plastic, or elastomer) with HFC-236fa.

Materials:

  • Test material coupons (e.g., 1" x 2" metal strips, 1" diameter elastomer O-rings, 1" x 1" plastic squares)

  • Heavy-walled glass sealed tubes

  • HFC-236fa

  • Vacuum pump

  • Oven with temperature control

  • Analytical balance (±0.1 mg)

  • Hardness tester (e.g., Shore A durometer for elastomers)

  • Calipers or other dimensional measurement tool

  • Tensile strength testing apparatus

Procedure:

  • Sample Preparation:

    • Clean and dry the material coupons thoroughly.

    • Measure and record the initial weight, dimensions, and hardness (for elastomers) of each coupon. For tensile strength, prepare at least three specimens per material.

  • Tube Loading:

    • Place one coupon of the test material into a clean, dry sealed tube.

    • If testing with a lubricant, add a specified amount of the compatible lubricant (e.g., POE oil) to the tube.

  • Evacuation and Charging:

    • Connect the tube to a vacuum pump and evacuate to a pressure below 1 mm Hg to remove air and moisture.

    • Introduce a measured amount of HFC-236fa into the tube as a liquid. The amount should be sufficient to ensure both liquid and vapor phase exposure for the coupon.

    • Seal the tube permanently using a torch.

  • Aging:

    • Place the sealed tube in an oven set to the desired test temperature (e.g., 175°C for metals, room temperature or slightly elevated for elastomers and plastics).

    • Age the samples for a specified duration (e.g., 14 days).

  • Post-Exposure Analysis:

    • Carefully cool the tubes to room temperature before opening.

    • Remove the material coupon and any residual HFC-236fa and lubricant.

    • Clean and dry the coupon.

    • Measure and record the final weight, dimensions, and hardness.

    • Visually inspect the coupon for any signs of corrosion, discoloration, cracking, or other degradation.

    • For elastomers, perform a tensile strength test to determine any change in mechanical properties.

  • Data Evaluation:

    • Calculate the percentage change in weight, volume, and hardness.

    • Compare the results against acceptable performance criteria (e.g., as specified in Table 2).

Mandatory Visualization

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_loading 2. Sealed Tube Loading cluster_charge 3. Evacuation & Charging cluster_aging 4. Aging cluster_analysis 5. Post-Exposure Analysis cluster_eval 6. Data Evaluation prep1 Clean & Dry Material Coupons prep2 Measure Initial Properties (Weight, Dimensions, Hardness) prep1->prep2 load1 Place Coupon in Tube prep2->load1 load2 Add Lubricant (if required) load1->load2 charge1 Evacuate Tube load2->charge1 charge2 Charge with HFC-236fa charge1->charge2 charge3 Seal Tube charge2->charge3 age1 Place in Oven at Test Temperature charge3->age1 age2 Age for Specified Duration age1->age2 analysis1 Cool & Open Tube age2->analysis1 analysis2 Clean & Dry Coupon analysis1->analysis2 analysis3 Measure Final Properties analysis2->analysis3 analysis4 Visual Inspection analysis2->analysis4 analysis5 Tensile Strength Test (for elastomers) analysis2->analysis5 eval1 Calculate % Change in Properties analysis3->eval1 analysis4->eval1 analysis5->eval1 eval2 Compare to Acceptance Criteria eval1->eval2

Caption: Experimental workflow for material compatibility testing with HFC-236fa.

Troubleshooting_Flowchart start Corrosion or Material Degradation Suspected q1 Is there visible corrosion on metal parts? start->q1 a1_yes Check for high-temperature exposure. Inspect for contaminants. Verify system cleanliness. q1->a1_yes Yes q2 Are elastomeric seals swollen, cracked, or brittle? q1->q2 No a1_yes->q2 a2_yes Verify elastomer material compatibility. Check for lubricant incompatibility. Replace with compatible seals. q2->a2_yes Yes q3 Are plastic components crazed or softened? q2->q3 No a2_yes->q3 a3_yes Verify plastic material compatibility. Replace with compatible components. q3->a3_yes Yes end_node Implement preventative maintenance: - Regular inspections - Material compatibility verification - Temperature monitoring q3->end_node No a3_yes->end_node

Caption: Decision-making flowchart for troubleshooting corrosion issues in HFC-236fa systems.

References

Technical Support Center: Synthesis of HFC-236fa from Hexafluoroacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) from hexafluoroacetone (HFA).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing HFC-236fa from hexafluoroacetone?

The synthesis of HFC-236fa from hexafluoroacetone typically involves the reduction of the ketone group. One documented method is the reaction of hexafluoroacetone trihydrate with zinc powder in a sodium hydroxide solution.

Q2: What are the common starting materials and reagents?

The key starting material is hexafluoroacetone, often in its hydrated form (hexafluoroacetone trihydrate). The reducing agent in the described method is zinc powder, and the reaction is carried out in an aqueous sodium hydroxide solution.

Q3: What are the potential byproducts in this synthesis?

Potential byproducts can arise from several sources:

  • Incomplete Reaction: Unreacted hexafluoroacetone may remain.

  • Intermediate Products: Incomplete reduction of the ketone may lead to the formation of hexafluoroisopropanol (HFIP).

  • Impurities in Starting Material: The hexafluoroacetone starting material may contain impurities from its own synthesis, such as pentafluoropropionyl fluoride or trifluoroacetyl fluoride.[1] These can be carried through and potentially reduced to other species.

  • Side Reactions: Although less common under controlled conditions, excessive reaction times or temperatures could potentially lead to defluorination or other degradation products.

Q4: How can I analyze the purity of my HFC-236fa product?

Gas chromatography (GC) coupled with mass spectrometry (MS) is a highly effective method for identifying and quantifying HFC-236fa and any volatile byproducts. For non-volatile impurities or to analyze the reaction mixture, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (specifically 19F NMR) can be very informative.

Troubleshooting Guides

Issue 1: Low Yield of HFC-236fa

Possible Cause 1: Incomplete Reaction

  • Troubleshooting Steps:

    • Verify Reagent Stoichiometry: Ensure the correct molar ratios of hexafluoroacetone trihydrate, zinc powder, and sodium hydroxide are used. An excess of the reducing agent (zinc powder) is often necessary.

    • Monitor Reaction Time: The reaction may require an extended period to go to completion. Monitor the reaction progress using an appropriate analytical technique like GC.

    • Ensure Adequate Mixing: Vigorous stirring is crucial to ensure proper contact between the reactants, especially in a heterogeneous mixture involving a solid (zinc), a liquid (solution), and a potentially gaseous product.

    • Check Reaction Temperature: The reaction may require heating under reflux to proceed at an optimal rate. Ensure the correct temperature is maintained throughout the reaction.

Possible Cause 2: Loss of Gaseous Product

  • Troubleshooting Steps:

    • Check for Leaks: Since HFC-236fa is a gas at room temperature, ensure all connections in your apparatus are secure to prevent the product from escaping.

    • Use an Efficient Condenser/Cold Trap: A well-cooled condenser or a cold trap is essential to capture the low-boiling HFC-236fa product as it forms.

Issue 2: Presence of Hexafluoroisopropanol (HFIP) Impurity

Possible Cause: Incomplete Reduction of the Intermediate

  • Troubleshooting Steps:

    • Increase Reaction Time: A longer reaction time may be necessary to fully reduce the intermediate alcohol (HFIP) to the desired alkane (HFC-236fa).

    • Increase Reducing Agent Concentration: A higher concentration of the reducing agent (zinc powder) may be required to drive the reaction to completion.

    • Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. A systematic study to find the optimal temperature for complete reduction without significant byproduct formation is recommended.

Issue 3: Presence of Unidentified Impurities

Possible Cause 1: Impurities in Starting Hexafluoroacetone

  • Troubleshooting Steps:

    • Analyze Starting Material: Before starting the synthesis, analyze the purity of the hexafluoroacetone using GC-MS or NMR to identify any existing impurities.

    • Purify Starting Material: If significant impurities are present, consider purifying the hexafluoroacetone, for example, by distillation, before use.

Possible Cause 2: Side Reactions

  • Troubleshooting Steps:

    • Control Reaction Temperature: Avoid excessive temperatures that could lead to decomposition or side reactions.

    • Optimize Reaction Time: Prolonged reaction times at elevated temperatures can sometimes promote the formation of undesired byproducts.

    • Inert Atmosphere: While the documented method does not specify, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions.

Data Presentation

Table 1: Summary of Reaction Parameters and Potential Impurities

ParameterRecommended Value/RangePotential Issue if DeviatedCorresponding Byproduct/Impurity
Reactants
Hexafluoroacetone Trihydrate1 molar equivalent--
Zinc Powder1.5 - 5 molar equivalentsIncomplete reactionUnreacted Hexafluoroacetone, Hexafluoroisopropanol
Sodium Hydroxide Solution5% - 20% (w/w)Suboptimal reaction rate-
Reaction Conditions
TemperatureHeating under refluxLow temperature: slow/incomplete reaction. High temperature: side reactions.Unreacted Hexafluoroacetone, Degradation products
Reaction Time15 - 29 hoursToo short: incomplete reaction. Too long: potential for side reactions.Unreacted Hexafluoroacetone, Hexafluoroisopropanol
Potential Impurities
Unreacted Hexafluoroacetone< 1%Incomplete reaction-
Hexafluoroisopropanol< 1%Incomplete reduction-
Pentafluoropropionyl fluorideDependent on starting material purityImpure starting materialReduced forms of this impurity
Trifluoroacetyl fluorideDependent on starting material purityImpure starting materialReduced forms of this impurity

Experimental Protocols

Synthesis of this compound (HFC-236fa) from Hexafluoroacetone Trihydrate

This protocol is based on the method described in patent CN102964204B.

Materials:

  • Hexafluoroacetone trihydrate ((CF₃)₂C(OH)₂·H₂O)

  • Zinc powder (Zn)

  • Sodium hydroxide (NaOH)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Cold trap (e.g., with dry ice/acetone bath)

  • Gas collection system

Procedure:

  • Prepare the Sodium Hydroxide Solution: Prepare an aqueous solution of sodium hydroxide with a concentration between 5% and 20% (w/w).

  • Set up the Reaction Apparatus: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and an outlet leading to the cold trap and gas collection system.

  • Charge the Reactor: To the flask, add the prepared sodium hydroxide solution. While stirring, add the hexafluoroacetone trihydrate. The molar ratio of zinc powder to hexafluoroacetone trihydrate should be between 1.5:1 and 5:1. The molar ratio of zinc powder to sodium hydroxide should be between 1:0.5 and 1:5.

  • Initiate the Reaction: Begin vigorous stirring and heat the mixture to reflux.

  • Monitor the Reaction: The reaction is typically carried out for 15 to 29 hours. The progress of the reaction can be monitored by taking aliquots from the headspace and analyzing them by GC.

  • Product Collection: The HFC-236fa product, being a gas, will pass through the reflux condenser and can be collected in the cold trap.

  • Purification: The collected HFC-236fa may be further purified by passing it through a drying agent to remove any moisture.

Visualizations

Byproduct_Troubleshooting_Workflow Troubleshooting Workflow for HFC-236fa Synthesis start Start HFC-236fa Synthesis analyze_product Analyze Product Purity (GC-MS) start->analyze_product low_yield Low Yield of HFC-236fa? analyze_product->low_yield No impurities_present Impurities Detected? analyze_product->impurities_present Yes product_ok Product Meets Purity Specs low_yield->product_ok No check_reaction_conditions Check Reaction Time, Temp, Stoichiometry, and Mixing low_yield->check_reaction_conditions Yes check_leaks Check for System Leaks and Condenser Efficiency check_reaction_conditions->check_leaks impurities_present->product_ok No identify_impurities Identify Impurities (e.g., HFA, HFIP) impurities_present->identify_impurities Yes hfa_present Unreacted HFA Present? identify_impurities->hfa_present hfip_present HFIP Present? hfa_present->hfip_present No increase_reaction_time Increase Reaction Time / Zn Concentration hfa_present->increase_reaction_time Yes other_impurities Other Impurities? hfip_present->other_impurities No hfip_present->increase_reaction_time Yes analyze_starting_material Analyze Purity of Starting HFA other_impurities->analyze_starting_material Yes optimize_conditions Optimize Reaction Conditions (Temp, Time) other_impurities->optimize_conditions No

Caption: Troubleshooting workflow for HFC-236fa synthesis.

Reaction_Pathway Reaction Pathway for HFC-236fa Synthesis and Potential Byproducts HFA Hexafluoroacetone ((CF3)2CO) HFIP Hexafluoroisopropanol ((CF3)2CHOH) (Intermediate/Byproduct) HFA->HFIP Reduction Step 1 (e.g., +2H) unreacted_HFA Unreacted HFA HFA->unreacted_HFA Incomplete Reaction other_byproducts Other Byproducts (from starting material impurities) HFA->other_byproducts Starting Material Impurity HFC236fa HFC-236fa ((CF3)2CH2) (Desired Product) HFIP->HFC236fa Reduction Step 2 (e.g., +2H, -H2O)

Caption: HFC-236fa synthesis pathway and byproducts.

References

Technical Support Center: Stability of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) in high-temperature applications. It provides essential information on its thermal stability, decomposition products, and safe handling through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound (HFC-236fa) begin to decompose?

A1: HFC-236fa is thermally stable at room temperature and pressure.[1] It exhibits excellent stability up to 400°C (752°F), with no observable decomposition during prolonged heating (50-100 hours).[2] Noticeable decomposition begins to occur in the temperature range of 500°C to 600°C.[3][4] The decomposition process intensifies as the temperature increases, with significant breakdown observed at 750°C and above.[3][4]

Q2: What are the primary decomposition products of HFC-236fa at high temperatures?

A2: The pyrolysis of HFC-236fa results in a variety of fluorinated compounds. The major decomposition products include hydrogen fluoride (HF) and pentafluoropropene (C₃HF₅).[3] Other significant byproducts that have been identified include trifluoromethane (CHF₃), 1,2-difluoroethene (CF₂=CHF), hexafluoro-2-butyne (CF₃C≡CCF₃), and perfluoroisobutene ((CF₃)₂C=CF₂).[3][4][5] In the presence of an open flame or high-temperature hot surfaces, highly toxic carbonyl fluoride (COF₂) can also be generated.[1]

Q3: Are there any safety concerns associated with the high-temperature use of HFC-236fa?

A3: Yes, the primary safety concern is the generation of hazardous decomposition products. Hydrogen fluoride (HF) is a highly corrosive and toxic gas.[1][6] Carbonyl fluoride is also highly toxic.[1] Therefore, all high-temperature experiments involving HFC-236fa should be conducted in a well-ventilated area, preferably within a fume hood, with appropriate personal protective equipment (PPE). When heated to decomposition, it emits toxic fluoride vapors.[7]

Q4: What materials are compatible with HFC-236fa at elevated temperatures?

A4: HFC-236fa is generally compatible with many common materials. Studies have shown good compatibility with metals such as copper, steel, and aluminum at temperatures up to 175°C.[8] It is also compatible with various polymers, including high-density polyethylene, polystyrene, polypropylene, ABS, and polycarbonate.[1] However, HFC-236fa is incompatible with alkali metals and strong oxidants, with which it can react exothermically.[1][9]

Q5: How does the decomposition of HFC-236fa impact experimental results?

A5: The decomposition of HFC-236fa can significantly affect experimental outcomes. The formation of reactive species like HF can lead to corrosion of metallic components in your apparatus. The presence of various decomposition byproducts can interfere with analytical measurements and may lead to unintended side reactions in your experimental system.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Unexpected pressure increase in a closed system at elevated temperatures. This may indicate the onset of thermal decomposition, leading to the formation of gaseous byproducts.Immediately reduce the temperature to a safe level. Analyze the gas phase of your system using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify any decomposition products. Cross-reference the temperature with the known decomposition range of HFC-236fa.
Corrosion or etching of metallic components in the experimental setup. The formation of corrosive hydrogen fluoride (HF) gas due to the thermal decomposition of HFC-236fa.Inspect all components that were in contact with the heated HFC-236fa. Consider using more corrosion-resistant materials for future experiments. Ensure that the operating temperature remains below the decomposition threshold of HFC-236fa.
Inconsistent or non-reproducible analytical results. The presence of un Gaseous byproducts from HFC-236fa decomposition can interfere with analytical instrumentation or react with your target analytes.Implement a purification step to remove any potential decomposition products before analysis. Verify the purity of your HFC-236fa source. Run blank experiments with HFC-236fa at high temperatures to identify potential interfering species.
Discoloration of the HFC-236fa or reaction mixture. This could be a visual indicator of decomposition and the formation of byproducts.Cease the experiment and allow the system to cool down. Safely vent any gaseous products in a fume hood. Analyze a sample of the discolored substance to identify the impurities.

Quantitative Data on Thermal Decomposition

The following table summarizes the key temperature-dependent decomposition data for HFC-236fa.

Parameter Value Notes
Thermal Stability Threshold ~400°CNo significant decomposition observed over 50-100 hours.[2]
Onset of Slight Decomposition 500°C - 600°CGradual decomposition begins.[3][4]
Significant Decomposition Range 750°C - 850°CDecomposition becomes more rapid and pronounced.[3][4]
Primary Decomposition Products Hydrogen Fluoride (HF), Pentafluoropropene (C₃HF₅)Detected by GC, FTIR, and GC-MS.[3]
Other Identified Byproducts CHF₃, CF₂=CHF, CF₃C≡CCF₃, (CF₃)₂C=CF₂Identified through GC and GC-MS analysis.[3][4][5]
Hazardous Byproduct (with flame) Carbonyl Fluoride (COF₂)Forms when in contact with open flames or high-temperature surfaces.[1]

Experimental Protocols

Methodology for Thermal Decomposition Analysis of HFC-236fa via Pyrolysis and GC-MS

This protocol outlines a general procedure for investigating the thermal stability of HFC-236fa.

  • System Setup:

    • A tube pyrolysis apparatus is the central component. This typically consists of a quartz or stainless steel tube housed within a programmable tube furnace.

    • The inlet of the tube is connected to a certified gas cylinder of high-purity HFC-236fa via a mass flow controller to ensure a precise and constant flow rate.

    • The outlet of the pyrolysis tube is connected to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for product analysis. A sampling loop may be used to introduce a fixed volume of the effluent gas into the GC.

    • For the trapping of specific products, the outlet can be passed through appropriate scrubbing solutions (e.g., a basic solution to trap acidic gases like HF for subsequent analysis by Ion Chromatography).

  • Experimental Procedure:

    • Purging: The entire system is first purged with an inert gas (e.g., Nitrogen or Argon) to remove any residual air and moisture.

    • Temperature Programming: The tube furnace is heated to the desired pyrolysis temperature (e.g., in increments from 400°C to 850°C).

    • Sample Introduction: Once the target temperature is stable, a controlled flow of HFC-236fa is introduced into the pyrolysis tube at a defined residence time.

    • Product Analysis: The effluent gas from the pyrolysis tube is directly sampled and injected into the GC-MS system.

      • GC Separation: A suitable GC column (e.g., a PLOT column) is used to separate the different components of the gas mixture. The oven temperature is programmed to achieve optimal separation.

      • MS Identification: The mass spectrometer is used to identify the separated components based on their mass spectra, which are compared to spectral libraries for confirmation.

    • Data Acquisition: The concentration of HFC-236fa and its decomposition products are quantified at each temperature to determine the extent of decomposition.

  • Safety Precautions:

    • The entire experimental setup must be housed within a high-performance fume hood.

    • Personnel must wear appropriate PPE, including safety glasses, lab coat, and gloves resistant to fluoride compounds.

    • A handheld HF detector should be available to monitor for any potential leaks.

    • The exhaust from the GC-MS and any vented gases should be passed through a scrubbing system to neutralize acidic byproducts.

Visualizations

Experimental_Workflow cluster_setup System Setup cluster_analysis Product Analysis HFC_Cylinder HFC-236fa Cylinder MFC Mass Flow Controller HFC_Cylinder->MFC Controlled Flow Furnace Tube Furnace (Pyrolysis Reactor) MFC->Furnace GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Furnace->GCMS Gaseous Products Scrubber Scrubbing Solution Furnace->Scrubber Acidic Gases IC Ion Chromatography (for HF analysis) Scrubber->IC

Caption: Experimental workflow for HFC-236fa thermal decomposition analysis.

Decomposition_Pathway cluster_products Primary Decomposition Products cluster_byproducts Other Byproducts HFC236fa This compound (CF₃CH₂CF₃) HF Hydrogen Fluoride (HF) HFC236fa->HF High Temp (>500°C) C3HF5 Pentafluoropropene (C₃HF₅) HFC236fa->C3HF5 High Temp (>500°C) CHF3 Trifluoromethane (CHF₃) HFC236fa->CHF3 C2H2F2 1,2-Difluoroethene (CF₂=CHF) HFC236fa->C2H2F2 C4F6 Hexafluoro-2-butyne (CF₃C≡CCF₃) HFC236fa->C4F6 C4F8 Perfluoroisobutene ((CF₃)₂C=CF₂) HFC236fa->C4F8

Caption: Main thermal decomposition pathways of HFC-236fa.

References

HFC-236fa Laboratory Handling & Storage Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of HFC-236fa (1,1,1,3,3,3-Hexafluoropropane) in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is HFC-236fa and what are its primary laboratory applications?

A1: HFC-236fa is a hydrofluorocarbon that is a colorless, non-flammable gas at standard conditions.[1] In the laboratory, it can be used as a refrigerant for low-pressure chillers, a fire suppressant, a foaming agent, a heat transfer medium, a dielectric gas, a carrier fluid, or a displacement drying agent.[1] It is also a component in some specialized solvent applications.

Q2: What are the key physical and chemical properties of HFC-236fa?

A2: HFC-236fa is chemically stable and non-polymerizable at room temperature.[2] It is incompatible with alkali metals and strong oxidants, with which it can react exothermically.[2] Key properties are summarized in the table below.

Q3: What personal protective equipment (PPE) is required when handling HFC-236fa?

A3: When handling HFC-236fa, it is essential to wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][4] In situations with a risk of splashing liquid HFC-236fa, a face shield is also necessary.[5] For work in enclosed areas or in case of a significant release, a self-contained breathing apparatus (SCBA) may be required.[5]

Q4: How should HFC-236fa cylinders be stored in a laboratory?

A4: HFC-236fa cylinders should be stored upright in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4] The storage temperature should not exceed 52°C (125°F).[4] Cylinders must be securely fastened with a chain or strap to a wall or a sturdy bench to prevent them from falling.[4]

Q5: What materials are compatible with HFC-236fa?

A5: HFC-236fa is compatible with many common laboratory materials. This includes metals such as copper, aluminum, and iron.[5] It also shows good compatibility with a range of plastics like high-density polyethylene (HDPE), polypropylene (PP), polycarbonate (PC), and polymethyl methacrylate (PMMA).[2][5] However, it has poor miscibility with cycloalkane, aliphatic hydrocarbon, and alkylbenzene lubricants.[2]

Q6: How should I dispose of small quantities of HFC-236fa waste from my experiments?

A6: Disposal of HFC-236fa must comply with local, regional, and national regulations.[4] Small quantities from laboratory experiments should not be released into the atmosphere. The product should be recovered for reuse or disposal whenever possible.[5] Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of fluorinated gas waste. They can provide information on waste collection programs and proper disposal procedures.

Troubleshooting Guides

Issue 1: I'm observing a pressure drop in my closed experimental system using HFC-236fa.

  • Possible Cause: A leak in the system.

  • Troubleshooting Steps:

    • Ensure the area is well-ventilated.

    • Use a handheld electronic leak detector to inspect all fittings, connections, and seals in your experimental setup.

    • Apply a soap solution to suspected leak points and look for the formation of bubbles.

    • If a leak is found, depressurize the system safely, and then tighten or replace the faulty component.

    • After repair, pressurize the system with an inert gas like nitrogen to re-check for leaks before reintroducing HFC-236fa.

Issue 2: My experimental results are inconsistent, and I suspect contamination of the HFC-236fa.

  • Possible Cause: Contamination with air, moisture, or other gases.

  • Troubleshooting Steps:

    • Ensure that the HFC-236fa cylinder is from a reputable supplier and has a certificate of analysis.

    • Before charging your system, evacuate all lines and vessels to a deep vacuum to remove any residual air and moisture.

    • Use a fresh, uncontaminated sample of HFC-236fa for a control experiment to see if the inconsistency persists.

    • If contamination is confirmed, the HFC-236fa may need to be reclaimed or disposed of as hazardous waste. Contact your EHS office for guidance.

Issue 3: I am experiencing frostbite after accidental contact with liquid HFC-236fa.

  • Immediate Action:

    • Move to a safe area with fresh air.

    • Immediately flush the affected skin with lukewarm water. Do not use hot water.[5]

    • Gently remove any clothing or jewelry that may constrict circulation.

    • Seek immediate medical attention.[5]

Data Presentation

Table 1: Physical and Chemical Properties of HFC-236fa

PropertyValue
Chemical FormulaCF3CH2CF3
Molecular Weight152.04 g/mol [6]
Boiling Point (at 1.013 bar)-1.49 °C[6]
Critical Temperature124.9 °C[6]
Critical Pressure32.00 bar[6]
Liquid Density (at 20°C)1376 kg/m ³[7]
Saturated Vapor Pressure (at 25°C)272.4 kPa[5]
Specific Heat, Liquid (at 25°C)1.1085 kJ/kg·°C[5]
Specific Heat, Vapor (at 25°C, 1 atm)0.8444 kJ/kg·°C[5]
Ozone Depletion Potential (ODP)0[5]
Global Warming Potential (GWP, 100-year)9810[6]

Table 2: Material Compatibility of HFC-236fa

Material CategoryCompatibleIncompatible/Poor Miscibility
Metals Copper, Aluminum, Iron[5]Alkali Metals[2]
Plastics HDPE, PP, ABS, PC, PMMA[2][5]
Elastomers Most common elastomers show negligible swelling[5]
Lubricants Polyol ester (POE) oil[6]Cycloalkane, Aliphatic Hydrocarbon, Alkylbenzene Lubricants[2]

Experimental Protocols

Protocol 1: Charging a Laboratory Reactor with HFC-236fa

This protocol outlines the general steps for safely charging a laboratory-scale pressure reactor with HFC-236fa from a cylinder.

  • System Preparation:

    • Ensure the reactor and all associated tubing and fittings are clean, dry, and rated for the intended pressure.

    • Assemble the experimental setup in a well-ventilated fume hood.

    • Securely clamp the reactor and connect all necessary monitoring equipment (pressure transducer, thermocouple).

    • Connect the HFC-236fa cylinder to the reactor via a stainless-steel transfer line equipped with a regulator and appropriate valves.

    • Leak-check all connections using an inert gas (e.g., nitrogen) and a leak detection solution.

    • Evacuate the entire system to a high vacuum to remove air and moisture.

  • Charging Procedure:

    • Ensure the HFC-236fa cylinder is secured in an upright position.

    • With the reactor inlet valve closed, slowly open the main valve on the HFC-236fa cylinder.

    • Adjust the regulator to the desired delivery pressure, not exceeding the maximum allowable working pressure of the reactor.

    • Slowly open the reactor inlet valve to allow HFC-236fa to flow into the reactor.

    • Monitor the pressure inside the reactor using the pressure transducer.

    • Once the desired amount of HFC-236fa has been added (determined by pressure or mass), close the reactor inlet valve.

    • Close the main valve on the HFC-236fa cylinder.

    • Safely vent the pressure from the transfer line before disconnecting it from the reactor.

Mandatory Visualization

experimental_workflow cluster_prep System Preparation cluster_charge Charging Procedure cluster_post Post-Charging prep1 Assemble Reactor Setup prep2 Leak Check with Inert Gas prep1->prep2 prep3 Evacuate System prep2->prep3 charge1 Connect HFC-236fa Cylinder prep3->charge1 System Ready charge2 Set Regulator Pressure charge1->charge2 charge3 Introduce HFC-236fa to Reactor charge2->charge3 charge4 Monitor Pressure/Mass charge3->charge4 post1 Isolate Reactor charge4->post1 Target Amount Reached post2 Vent Transfer Line post1->post2 post3 Disconnect Cylinder post2->post3 experiment_start Begin Experiment post3->experiment_start Proceed with Experiment leak_troubleshooting start Pressure Drop Detected ventilate Ensure Good Ventilation start->ventilate leak_check Perform Leak Check (Electronic Detector & Soap Solution) ventilate->leak_check leak_found Leak Found? leak_check->leak_found depressurize Safely Depressurize System leak_found->depressurize Yes no_leak No Leak Found (Monitor for further pressure changes) leak_found->no_leak No repair Tighten/Replace Faulty Component depressurize->repair recheck Re-check with Inert Gas repair->recheck reintroduce Re-introduce HFC-236fa recheck->reintroduce end System Sealed reintroduce->end

References

Technical Support Center: 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) Material Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the material compatibility of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Leaks from seals or gaskets Elastomer incompatibility leading to swelling, shrinkage, or degradation.1. Identify the seal/gasket material. 2. Cross-reference with the material compatibility data (see table below). 3. Replace with a compatible elastomer such as Buna-N, Geolast, or Hypalon.[1] 4. Inspect for any physical damage to the sealing surfaces.
System pressure drop Incompatible plastic tubing or components becoming brittle and cracking.1. Visually inspect all plastic components for signs of crazing, discoloration, or cracking. 2. Confirm the material of construction for all plastic parts. 3. Replace any compromised parts with compatible plastics like HDPE, PP, ABS, or PC.[2][3]
Contamination in the system Degradation of incompatible materials.1. If possible, take a sample of the HFC-236fa and any contaminants for analysis. 2. Thoroughly inspect the system for any degrading components (e.g., flaking plastics, swollen elastomers). 3. Flush the system and replace incompatible parts before recharging with fresh HFC-236fa.
Reduced cooling efficiency in refrigeration systems Lubricant incompatibility or breakdown.1. Verify the type of lubricant being used. Cycloalkane, aliphatic hydrocarbon, and alkylbenzene lubricants have poor miscibility with HFC-236fa.[2] 2. Consult with the equipment manufacturer for a recommended compatible lubricant, such as a polyolester (POE) oil. 3. If the lubricant is found to be incompatible, a complete system flush and lubricant change is required.
Corrosion of metallic components Presence of moisture or impurities leading to the breakdown of HFC-236fa at high temperatures, which can form corrosive byproducts. While generally compatible with common metals, extreme conditions can pose a risk.1. Ensure the HFC-236fa is of high purity and the system is dry. 2. Use a compatible desiccant if moisture is a concern. 3. Inspect for any signs of corrosion on metallic surfaces.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

A1: You should avoid strong bases, alkali metals (like sodium and potassium), and strong oxidizing agents, as they can react with HFC-236fa.[2][4][5] Additionally, finely divided metals such as aluminum, magnesium, and zinc may also be incompatible.[6]

Q2: Are all elastomers and plastics compatible with HFC-236fa?

A2: No, not all elastomers and plastics are compatible. For instance, some fluoropolymers like Viton-A, Kalrez-C, and Teflon can experience significant swelling.[1] Neoprene may shrink and become brittle.[1] However, many common plastics such as high-density polyethylene (HDPE), polypropylene (PP), ABS, and polycarbonate (PC) show good compatibility.[2][3]

Q3: Can I use any desiccant with HFC-236fa?

A3: No, it is important to use a compatible desiccant. For example, the molecular sieve desiccant UOP's 4A-XH-5 is not compatible with HFC-236fa.[3] Compatible options include UOP XH-7, XH-9, Grace MS 592, and MS 594.[3]

Q4: What are the signs of material incompatibility?

A4: Signs of incompatibility can include swelling or shrinkage of elastomers, changes in hardness (softening or embrittlement), discoloration, and the appearance of cracks or crazing in plastics.[1] For metals, signs of corrosion may indicate an issue, although HFC-236fa is generally non-corrosive to most common metals in dry conditions.[7]

Q5: What happens if an incompatible material is used?

A5: Using an incompatible material can lead to equipment failure, leaks, and contamination of the HFC-236fa. For example, a swollen O-ring may fail to provide an adequate seal, and a degraded plastic component could release particles into your system.

Data Presentation: Material Compatibility with this compound

The following table summarizes the compatibility of various materials with HFC-236fa. The performance is categorized based on criteria such as volume swell and change in hardness.[1]

Material Category Volume Swell (%) Change in Hardness (Durometer Points) Compatibility Rating
Elastomers
Buna-NNitrile Rubber< 20%±10Good
GeolastThermoplastic Elastomer< 20%±10Good
HypalonChlorosulfonated Polyethylene< 20%±10Good
NeoprenePolychloropreneShrinkage> +10 (embrittlement)Not Recommended[1]
Natural RubberPolyisoprene> 20% (with POE oil)> -10 (softening)Not Recommended[1]
HNBRHydrogenated Nitrile Rubber> 20% (with POE oil)> -10 (softening)Not Recommended[1]
Viton-AFluoroelastomer> 20%> -10 (softening)Not Recommended[1]
Kalrez-CPerfluoroelastomer> 20%> -10 (softening)Not Recommended[1]
Plastics
High-Density Polyethylene (HDPE)Thermoplastic< 1%NegligibleExcellent[2]
Polypropylene (PP)Thermoplastic< 1%NegligibleExcellent[2]
Acrylonitrile-Butadiene-Styrene (ABS)Thermoplastic< 1%NegligibleExcellent[2]
Polycarbonate (PC)Thermoplastic< 1%NegligibleExcellent[2]
Polymethyl Methacrylate (PMMA)Thermoplastic< 1%NegligibleExcellent[3]
Teflon (PTFE)Fluoropolymer> 20%> -10 (softening)Not Recommended[1]
Metals N/A N/A
AluminumMetalN/AN/AGood (avoid finely divided form)[1][6]
CopperMetalN/AN/AExcellent[1]
BrassMetal AlloyN/AN/AExcellent[1]
BronzeMetal AlloyN/AN/AExcellent[1]
Cast IronMetal AlloyN/AN/AExcellent[1]

Experimental Protocols

A generalized experimental protocol for testing the compatibility of materials with this compound, based on standard methods such as ISO 175 and ASTM D471, is provided below.

Objective: To determine the effect of this compound on the physical properties of a material.

Materials and Equipment:

  • Test specimens of the material with known dimensions, weight, and hardness.

  • Pressure-rated vessel made of a known inert material (e.g., stainless steel).

  • This compound (HFC-236fa) of known purity.

  • Environmental chamber or oven for temperature control.

  • Analytical balance.

  • Durometer for hardness measurement.

  • Calipers for dimensional measurements.

  • Personal Protective Equipment (PPE): safety glasses, gloves.

Procedure:

  • Initial Measurements:

    • Measure the initial weight, dimensions (length, width, thickness), and hardness of at least three test specimens.

    • Record these initial measurements.

  • Exposure:

    • Place the test specimens in the pressure vessel.

    • Evacuate the vessel to remove air and moisture.

    • Introduce liquid HFC-236fa into the vessel, ensuring the specimens are fully immersed.

    • Seal the vessel and place it in the environmental chamber at a specified temperature and for a specified duration (e.g., 7 days at 23°C).

  • Post-Exposure Measurements:

    • After the exposure period, carefully vent the HFC-236fa from the vessel in a well-ventilated area.

    • Remove the test specimens.

    • Immediately measure the weight, dimensions, and hardness of the "wet" specimens.

    • Allow the specimens to dry in a controlled environment until they reach a constant weight.

    • Measure the final weight, dimensions, and hardness of the "dry" specimens.

  • Calculations:

    • Calculate the percentage change in weight, volume, and hardness using the following formulas:

      • % Weight Change = [(Final Weight - Initial Weight) / Initial Weight] * 100

      • % Volume Change = [(Final Volume - Initial Volume) / Initial Volume] * 100

      • Change in Hardness = Final Hardness - Initial Hardness

  • Evaluation:

    • Compare the results to established criteria for compatibility. Generally, a volume increase of over 20% or a change in hardness of more than ±10 points is considered unacceptable for elastomers.[1] Any signs of cracking, crazing, or discoloration should also be noted.

Mandatory Visualization

MaterialCompatibility start Start: Select Material for HFC-236fa Service material_type Identify Material Type start->material_type metal Metal material_type->metal Metal elastomer Elastomer/Plastic material_type->elastomer Elastomer/ Plastic other Other (e.g., Lubricant, Desiccant) material_type->other Other metal_check Is it an alkali metal or finely divided metal? metal->metal_check elastomer_check Check Compatibility Table elastomer->elastomer_check other_check Check Specific Compatibility other->other_check compatible Compatible metal_check->compatible No (e.g., Copper, Brass) incompatible Incompatible metal_check->incompatible Yes elastomer_check->compatible Good/Excellent (e.g., Buna-N, HDPE) elastomer_check->incompatible Not Recommended (e.g., Neoprene, Viton-A) other_check->compatible Known Compatibility (e.g., POE Lubricants) other_check->incompatible Known Incompatibility (e.g., UOP 4A-XH-5)

Caption: Logical workflow for determining material compatibility with HFC-236fa.

References

Validation & Comparative

Analytical methods for determining HFC-236fa concentration

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Analytical Methods for HFC-236fa Concentration Determination

For researchers, scientists, and professionals in drug development, the accurate determination of 1,1,1,3,3,3-hexafluoropropane (HFC-236fa) concentration is critical in various applications, from its use as a refrigerant and fire suppressant to its potential role as a tracer gas in medical and research settings. This guide provides a comparative overview of two primary analytical techniques for quantifying HFC-236fa: Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier Transform Infrared (FTIR) Spectroscopy.

Method Comparison: GC-MS vs. FTIR Spectroscopy

Both GC-MS and FTIR spectroscopy are powerful techniques for the qualitative and quantitative analysis of gaseous compounds. However, they differ in their principles of operation, performance characteristics, and suitability for different applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that separates components of a mixture in the gas phase followed by detection and identification based on their mass-to-charge ratio.[1][2] It is considered a gold standard for the trace-level quantification of volatile organic compounds.[1]

Fourier Transform Infrared (FTIR) Spectroscopy involves the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies.[3] The resulting spectrum is unique to the molecule and can be used for identification and quantification.[3] This method is particularly well-suited for real-time, continuous monitoring of gas concentrations.[4]

The selection of an appropriate method depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for on-site or laboratory-based analysis.

Performance Characteristics

The following table summarizes the typical performance characteristics for the analysis of volatile organic compounds using GC-MS and FTIR spectroscopy. It is important to note that these are general values, and method-specific validation is crucial to determine the precise performance for HFC-236fa analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Fourier Transform Infrared (FTIR) Spectroscopy
Limit of Detection (LOD) Low parts-per-billion (ppb) to parts-per-trillion (ppt)Low parts-per-million (ppm) to high ppb
Limit of Quantification (LOQ) Low ppbLow ppm
Linearity (R²) Typically ≥ 0.99[5][6]Typically ≥ 0.99
Precision (%RSD) < 15%[7][8]< 10%
Accuracy (% Recovery) 80 - 120%[7][8]90 - 110%
Analysis Time Minutes per sampleSeconds to minutes per sample
Selectivity Very High (based on chromatographic separation and mass fragmentation)Good (potential for spectral interference from other IR-active gases)[9]
On-site Capability Possible with portable unitsExcellent for continuous on-site monitoring

Experimental Workflows

The general workflow for determining HFC-236fa concentration using either GC-MS or FTIR spectroscopy involves sample collection, introduction into the instrument, data acquisition, and data analysis.

Experimental Workflow for HFC-236fa Analysis cluster_GCMS GC-MS Analysis cluster_FTIR FTIR Analysis Sample_GC Sample Introduction (Gas Sampling Valve/Syringe) GC_Separation Gas Chromatographic Separation Sample_GC->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis_GC Data Analysis (Chromatogram Integration & Spectral Matching) MS_Detection->Data_Analysis_GC Concentration_GC HFC-236fa Concentration Data_Analysis_GC->Concentration_GC Sample_FTIR Sample Introduction (Gas Cell) IR_Scan Infrared Spectral Acquisition Sample_FTIR->IR_Scan Data_Analysis_FTIR Data Analysis (Comparison to Reference Spectra) IR_Scan->Data_Analysis_FTIR Concentration_FTIR HFC-236fa Concentration Data_Analysis_FTIR->Concentration_FTIR Start Gas Sample Collection Start->Sample_GC To GC-MS Start->Sample_FTIR To FTIR Method Selection Logic Requirement Analytical Requirement Trace_Analysis Trace Level Detection (ppb/ppt)? Requirement->Trace_Analysis Real_Time Real-Time/On-site Monitoring? Requirement->Real_Time Trace_Analysis->Real_Time No GC_MS Select GC-MS Trace_Analysis->GC_MS Yes Real_Time->GC_MS No FTIR Select FTIR Real_Time->FTIR Yes

References

A Comparative Study of 1,1,1,3,3,3-Hexafluoropropane and SF6 as Dielectric Gases

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance, environmental impact, and experimental considerations for two prominent dielectric gases.

In the realm of high-voltage applications, the choice of a dielectric gas is paramount to ensuring the safety, reliability, and longevity of electrical equipment. For decades, Sulfur Hexafluoride (SF6) has been the industry standard due to its exceptional insulating and arc-quenching properties. However, growing environmental concerns regarding its high Global Warming Potential (GWP) have necessitated the search for viable alternatives. This guide provides a detailed comparative study of 1,1,1,3,3,3-Hexafluoropropane (HFP), also known as HFC-236fa, and SF6, aimed at researchers, scientists, and professionals in the field of electrical engineering and material science.

Core Physical and Dielectric Properties: A Tabular Comparison

A direct comparison of the fundamental physical and dielectric properties of HFP and SF6 is essential for understanding their respective performance characteristics. The following tables summarize key quantitative data for both gases. It is important to note that while data for SF6 is well-established, specific dielectric properties for HFP are less commonly reported in direct comparison under identical experimental conditions.

PropertyThis compound (HFP)Sulfur Hexafluoride (SF6)
Molecular Formula C3H2F6SF6
Molecular Weight 152.04 g/mol 146.06 g/mol
Boiling Point -1.4 °C-63.8 °C (Sublimation)
Dielectric Constant Data not readily available in gaseous state1.00204 (at 25°C and 1 bar)[1]
Dielectric PerformanceThis compound (HFP)Sulfur Hexafluoride (SF6)
Relative Dielectric Strength (to Air) Not directly compared in found literature~2.5 - 3.0[1][2][3]
AC Breakdown Voltage Data not available for pure gasVaries with pressure and electrode configuration[4][5]
Lightning Impulse Breakdown Voltage Data not available for pure gasVaries with pressure, polarity, and electrode configuration[6]

Environmental Impact Assessment

The primary driver for seeking alternatives to SF6 is its significant environmental footprint. This section provides a comparative overview of the key environmental indicators for both HFP and SF6.

Environmental ParameterThis compound (HFP)Sulfur Hexafluoride (SF6)
Global Warming Potential (GWP, 100-year) 9,81023,500 - 24,300[3]
Atmospheric Lifetime ~240 years~3,200 years[3]
Ozone Depletion Potential (ODP) 00

Experimental Protocols for Dielectric Gas Testing

Accurate and reproducible experimental data is the cornerstone of material comparison. This section outlines standardized methodologies for determining the key dielectric properties of gases like HFP and SF6.

AC Breakdown Voltage Test

The AC breakdown voltage test is fundamental in assessing the dielectric strength of a gas under power frequency alternating voltage.

Objective: To determine the root-mean-square (RMS) voltage at which the gaseous insulator breaks down under a 50 Hz or 60 Hz AC voltage.

Experimental Setup:

  • High-Voltage AC Source: A high-voltage transformer with a variable autotransformer for gradual voltage increase.

  • Test Vessel: A sealed chamber capable of being evacuated and filled with the test gas to a specific pressure.

  • Electrodes: Typically, a sphere-sphere or plane-plane electrode configuration is used to create a uniform or quasi-uniform electric field. The material, surface finish, and geometry of the electrodes are critical for reproducible results.

  • Voltage Measurement: A calibrated voltage divider and a peak voltmeter or oscilloscope to accurately measure the breakdown voltage.

  • Current Limiting Resistor: To protect the test equipment from high currents upon breakdown.

Procedure:

  • The test vessel is evacuated to a high vacuum to remove impurities.

  • The vessel is then filled with the test gas (HFP or SF6) to the desired pressure.

  • The AC voltage is applied to the electrodes and increased at a uniform rate (e.g., 0.5 kV/s or 2 kV/s) until breakdown occurs.

  • The voltage at the moment of breakdown is recorded.

  • The procedure is repeated multiple times to obtain a statistically significant average breakdown voltage.

AC_Breakdown_Test_Workflow cluster_setup Experimental Setup cluster_procedure Test Procedure HV_Source High-Voltage AC Source Test_Vessel Sealed Test Vessel Electrodes Electrodes Measurement Voltage Measurement System Evacuate Evacuate Vessel Fill_Gas Fill with Test Gas Evacuate->Fill_Gas 1 Apply_Voltage Apply & Ramp Voltage Fill_Gas->Apply_Voltage 2 Record_BDV Record Breakdown Voltage Apply_Voltage->Record_BDV 3 Repeat Repeat for Statistical Analysis Record_BDV->Repeat 4

Figure 1: Experimental workflow for AC breakdown voltage testing.
Lightning Impulse Breakdown Voltage Test

This test evaluates the performance of the dielectric gas under transient overvoltages, simulating events such as lightning strikes.

Objective: To determine the 50% breakdown voltage (U50) of the gas under a standard lightning impulse waveform (1.2/50 µs).

Experimental Setup:

  • Impulse Generator: A Marx generator capable of producing standard lightning impulse voltages.

  • Test Vessel and Electrodes: Similar to the AC breakdown test setup, but designed to withstand high impulse voltages.

  • Voltage Divider and Oscilloscope: For accurate measurement of the impulse waveform and breakdown voltage.

Procedure:

  • The test vessel is prepared and filled with the test gas as in the AC test.

  • The "up-and-down" method is commonly employed. An initial impulse voltage is applied. If breakdown occurs, the next impulse is applied at a lower voltage level. If no breakdown occurs, the next impulse is at a higher level.

  • This process is repeated for a statistically significant number of shots (e.g., 20-30) to determine the voltage level with a 50% probability of breakdown (U50).

  • Tests are conducted for both positive and negative polarity impulses, as the breakdown voltage can vary significantly.[6]

Comparative Analysis and Logical Relationships

The selection of a dielectric gas involves a trade-off between dielectric performance, environmental impact, and operational constraints. The following diagram illustrates the logical relationships in this decision-making process.

Gas_Comparison cluster_sf6 Sulfur Hexafluoride (SF6) cluster_hfp This compound (HFP) SF6_Props High Dielectric Strength Excellent Arc Quenching Low Boiling Point SF6_Cons Very High GWP (23,500) Long Atmospheric Lifetime (3,200 years) Decision Choice of Dielectric Gas SF6_Props->Decision Performance Priority SF6_Cons->Decision Environmental Concern HFP_Props Good Dielectric Properties (assumed) Zero ODP HFP_Cons High GWP (9,810) Higher Boiling Point (-1.4°C) HFP_Props->Decision Potential Alternative HFP_Cons->Decision Environmental & Operational Considerations

Figure 2: Logical comparison of SF6 and HFP for dielectric gas applications.

Conclusion

The comparative study of this compound and SF6 reveals a complex trade-off between dielectric performance and environmental impact. SF6 remains the superior gas in terms of its established dielectric strength and low boiling point, making it suitable for a wide range of operating conditions.[3] However, its extremely high GWP and long atmospheric lifetime are significant environmental drawbacks.

References

Performance comparison of HFC-236fa and HFC-227ea as fire suppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fire suppression performance of two widely used hydrofluorocarbons (HFCs), HFC-236fa (1,1,1,3,3,3-hexafluoropropane) and HFC-227ea (1,1,1,2,3,3,3-heptafluoropropane). The information presented is supported by experimental data to assist in the informed selection of fire suppressants for critical applications.

Physical and Chemical Properties

HFC-236fa and HFC-227ea are both colorless, odorless, and electrically non-conductive clean agent fire suppressants.[1] They extinguish fires primarily through physical mechanisms, including heat absorption and the interruption of the combustion chain reaction, without depleting oxygen to a significant extent.[2] Key differences in their physical and chemical properties are summarized in Table 1.

PropertyHFC-236faHFC-227ea
Chemical Formula C₃H₂F₆C₃HF₇
Molecular Weight 152.04 g/mol 170.03 g/mol [2]
Boiling Point -1.4 °C-16.4 °C[3]
Vapor Pressure (at 21°C) ~58.8 psia~58.8 psia[2]
Ozone Depletion Potential (ODP) 0[3]0[2]
Global Warming Potential (GWP, 100-yr) 9,810[4]3,220[5]
Atmospheric Lifetime 240 years34.2 years[5]

Fire Suppression Performance

The effectiveness of a fire suppressant is primarily determined by its minimum extinguishing concentration (MEC), which is the lowest concentration of the agent in the air required to extinguish a fire of a specific class.

Minimum Extinguishing Concentration (MEC)

The MEC is typically determined using standardized laboratory tests, such as the cup burner method for Class B fires. Design concentrations for fire suppression systems are then established by adding a safety factor to the MEC.[6]

Fire ClassTest MethodHFC-236faHFC-227ea
Class A (Surface Fires) -Design Concentration: ≥ Class A Surface Fire MEC[7]Design Concentration: 6.25% - 7.0% v/v[5]
Class B (Flammable Liquids) Cup Burner (n-Heptane)5.9% v/v6.7% v/v[5]
Class C (Energized Electrical) Energized Equipment Test≥ Class A Surface Fire MEC[7]≥ Class A Surface Fire MEC[7]

Note: A study on energized electrical fires indicated that for a polymethylmethacrylate (PMMA) fuel source with a continuous energy supply, the extinguishing concentrations for both agents are higher than for a simple Class A surface fire.[7]

Performance in Portable Fire Extinguishers

A comparative study for the U.S. Army evaluated the performance of HFC-236fa and HFC-227ea in portable fire extinguishers. The results highlighted differences in the amount of agent required for extinguishment and the generation of decomposition products.

Performance MetricHFC-236faHFC-227ea
Average Extinguishing Weight 1.6 to 1.8 lbs1.4 to 1.6 lbs
Hydrogen Fluoride (HF) Generation Lower than HFC-227eaHigher than HFC-236fa
Carbonyl Fluoride (COF₂) Generation Little to no COF₂ formedHigher levels than HFC-236fa

This study concluded that while HFC-227ea was slightly more effective in terms of the weight of agent required, HFC-236fa generated lower levels of harmful decomposition products like HF and COF₂.[8]

Experimental Protocols

Cup Burner Method for Minimum Extinguishing Concentration (Class B Fires)

The cup burner method is a standardized test outlined in NFPA 2001 and ISO 14520 for determining the MEC of gaseous fire suppressants for flammable liquids.

Objective: To determine the minimum concentration of a fire suppressant in a flowing air stream that will extinguish a diffusion flame from a liquid fuel.

Apparatus:

  • A cylindrical glass chimney.

  • A fuel cup centered at the base of the chimney.

  • A system for supplying a controlled flow of air and agent vapor into the chimney.

  • Flowmeters to accurately measure the flow rates of air and the fire suppressant.

  • A fuel delivery system to maintain a constant fuel level in the cup.

Procedure:

  • Establish a stable flame from the liquid fuel (typically n-heptane) in the cup with a controlled, steady flow of air through the chimney.

  • Gradually introduce the gaseous fire suppressant into the air stream.

  • Continuously and slowly increase the concentration of the suppressant until the flame is extinguished.

  • The concentration of the agent at the point of extinguishment is recorded as the MEC.

  • The test is repeated multiple times to ensure accuracy and reproducibility.

The following diagram illustrates the logical workflow of the cup burner experiment.

Cup_Burner_Method cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_results Data Acquisition & Analysis A Establish Stable n-Heptane Flame in Cup Burner B Initiate Controlled Airflow Through Chimney A->B C Introduce Gaseous Suppressant (HFC-236fa or HFC-227ea) into Airflow B->C D Gradually Increase Suppressant Concentration C->D E Observe Flame for Extinguishment D->E E->D Flame Persists F Record Suppressant Concentration at Extinguishment (MEC) E->F Flame Extinguished G Repeat Experiment for Statistical Validity F->G H Analyze and Compare MEC Values G->H

Cup Burner Experimental Workflow

System Design and Application Considerations

Both HFC-236fa and HFC-227ea are used in total flooding and local application fire suppression systems. The choice between the two may depend on the specific hazard being protected, environmental considerations, and system design parameters.

Total Flooding Systems

In total flooding systems, the agent is discharged into an enclosed space to achieve a uniform concentration sufficient to extinguish the fire. The design concentration is a critical parameter and is typically the MEC plus a safety factor of 20-30%.[6]

The diagram below illustrates the logical relationship in designing a total flooding system.

Total_Flooding_Design cluster_input Input Parameters cluster_calculation Design Calculation cluster_output System Specification Hazard Hazard Analysis (Fire Class, Fuel Type) MEC Minimum Extinguishing Concentration (MEC) Hazard->MEC Design_Conc Calculate Design Concentration MEC->Design_Conc Safety Safety Factor (e.g., 20-30%) Safety->Design_Conc Enclosure Enclosure Volume & Leakage Rate Agent_Qty Determine Total Agent Quantity Enclosure->Agent_Qty Design_Conc->Agent_Qty System_Spec Final System Design (Cylinder Size, Piping, Nozzles) Agent_Qty->System_Spec

Total Flooding System Design Logic
Discharge Characteristics

Environmental and Safety Profile

Both HFC-236fa and HFC-227ea have an ozone depletion potential (ODP) of zero, making them acceptable alternatives to ozone-depleting substances like Halon.[2][3] However, they are potent greenhouse gases with relatively high global warming potentials (GWP). HFC-227ea has a significantly lower GWP and a shorter atmospheric lifetime compared to HFC-236fa, which may be a critical consideration in long-term environmental impact assessments.[4][5]

In terms of safety, both agents are considered safe for use in occupied spaces at their design concentrations. However, upon exposure to high temperatures in a fire, they can decompose to produce toxic compounds such as hydrogen fluoride (HF).[3][8] As indicated by experimental data, HFC-236fa tends to produce lower levels of these decomposition byproducts compared to HFC-227ea.[8]

Conclusion

Both HFC-236fa and HFC-227ea are effective fire suppressants with distinct performance profiles.

  • HFC-227ea is a more efficient agent in terms of the weight required for extinguishment and has a more favorable environmental profile with a lower GWP.[5][8]

  • HFC-236fa demonstrates a lower propensity for generating toxic decomposition products during fire suppression, which can be a significant safety advantage.[8] It has a lower MEC for Class B fires compared to HFC-227ea.

The selection between HFC-236fa and HFC-227ea should be based on a comprehensive risk assessment that considers the specific application, the nature of the fire hazard, environmental regulations, and safety considerations for personnel and sensitive equipment.

References

A Comparative Guide to Fluorinated Solvents in Catalysis: 1,1,1,3,3,3-Hexafluoropropane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the success of a catalytic reaction. In recent years, fluorinated solvents have emerged as a unique class of reaction media, often enabling transformations that are sluggish or inefficient in conventional organic solvents. This guide provides a detailed comparison of 1,1,1,3,3,3-Hexafluoropropane (HFP), a hydrofluorocarbon, with other prominent fluorinated solvents, namely 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), 2,2,2-trifluoroethanol (TFE), and perfluorinated alkanes like perfluorohexane. The comparison is based on their physicochemical properties and, where available, their performance in catalytic applications, supported by experimental data from the literature.

Executive Summary

While this compound (HFP), also known as HFC-236fa, is a stable and non-flammable compound, its application as a solvent in catalysis is not well-documented in peer-reviewed literature. Its primary uses are as a fire suppressant, refrigerant, and foaming agent.[1][2] In contrast, fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have garnered significant attention as "magical" solvents in catalysis, especially in the realm of transition metal-catalyzed C-H bond functionalization.[3][4] This guide will first present a comparative table of the physical properties of these solvents, which can inform their potential applications. Subsequently, it will delve into the well-established role of fluorinated alcohols in catalysis, followed by a discussion on the potential utility and limitations of HFP based on its known characteristics.

Physical and Chemical Properties of Selected Fluorinated Solvents

A solvent's performance in a catalytic reaction is intrinsically linked to its physical and chemical properties. The following table summarizes key parameters for HFP and other relevant fluorinated solvents.

PropertyThis compound (HFP)1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)2,2,2-Trifluoroethanol (TFE)PerfluorohexaneOctafluorocyclopentene
CAS Number 690-39-1[5]920-66-1[3]75-89-8[6]355-42-0[7]559-40-0[8]
Molecular Formula C₃H₂F₆[5]C₃H₂F₆O[9]C₂H₃F₃O[10]C₆F₁₄[7]C₅F₈[8]
Molecular Weight ( g/mol ) 152.04[11]168.04[9]100.04338.04212.04[8]
Boiling Point (°C) -1.1[11]5977-8057.2327[8]
Melting Point (°C) -94.2[11]-4-44-82.25-70[8]
Density (g/mL at 25°C) 1.4343 (at 0°C)[11]1.5961.3731.66971.58[8]
Solubility in Water 724 mg/L[2]Appreciable (>10%)Miscible[6]0.0000098 g/100g [4]Insoluble[8]
Global Warming Potential (100-year) 9,810[11]195[12]Not widely reportedHigh (e.g., ~9,300 for similar PFCs)Not widely reported

Fluorinated Alcohols: The "Enabling" Solvents in Catalysis

Fluorinated alcohols, particularly HFIP and TFE, have demonstrated remarkable capabilities in enhancing the efficiency and selectivity of a wide range of catalytic reactions. Their unique properties, including strong hydrogen-bonding ability, high polarity, and low nucleophilicity, are key to their success.

Key Applications and Mechanisms
  • Transition Metal Catalysis: HFIP has been shown to be an exceptional solvent for palladium-catalyzed C-H bond functionalization reactions, often leading to significantly improved yields and selectivities that are unattainable in other solvents.[3][13] The proposed roles of HFIP in these reactions include:

    • Stabilization of Cationic Intermediates: The high polarity and low coordinating ability of HFIP can stabilize cationic transition metal intermediates, thereby promoting the catalytic cycle.

    • Hydrogen-Bond Donation: The acidic nature of the hydroxyl proton in HFIP allows it to act as a strong hydrogen-bond donor. This interaction can activate substrates, assist in protonolysis steps, and influence the stereoselectivity of reactions.[3]

  • Brønsted and Lewis Acid Catalysis: HFIP can act as a promoter or even a catalyst in various Friedel-Crafts reactions.[4] Its high Brønsted acidity and ability to form hydrogen-bonded clusters can activate electrophiles, facilitating nucleophilic attack.[4]

  • Asymmetric Catalysis: The choice of solvent is crucial in asymmetric catalysis to control enantioselectivity. While data on HFP is absent, fluorinated solvents, in general, are being explored. The unique solvent properties can influence the conformation of chiral catalysts and the transition states of stereodetermining steps.

G Logical Flow of Solvent Effects in Catalysis Hydrofluorocarbons (HFP) Hydrofluorocarbons (HFP) H-Bonding Ability H-Bonding Ability Hydrofluorocarbons (HFP)->H-Bonding Ability None Polarity Polarity Hydrofluorocarbons (HFP)->Polarity Low Inertness Inertness Hydrofluorocarbons (HFP)->Inertness High Fluorinated Alcohols (HFIP, TFE) Fluorinated Alcohols (HFIP, TFE) Fluorinated Alcohols (HFIP, TFE)->H-Bonding Ability Strong Fluorinated Alcohols (HFIP, TFE)->Polarity High Coordinating Ability Coordinating Ability Fluorinated Alcohols (HFIP, TFE)->Coordinating Ability Low Perfluorocarbons (Perfluorohexane) Perfluorocarbons (Perfluorohexane) Perfluorocarbons (Perfluorohexane)->H-Bonding Ability None Perfluorocarbons (Perfluorohexane)->Polarity Very Low Perfluorocarbons (Perfluorohexane)->Inertness Very High Substrate Activation Substrate Activation H-Bonding Ability->Substrate Activation Stabilization of Intermediates Stabilization of Intermediates Polarity->Stabilization of Intermediates Coordinating Ability->Stabilization of Intermediates Inert Reaction Medium Inert Reaction Medium Inertness->Inert Reaction Medium Limited Applicability Limited Applicability Inertness->Limited Applicability Enhanced Reaction Rates Enhanced Reaction Rates Stabilization of Intermediates->Enhanced Reaction Rates Substrate Activation->Enhanced Reaction Rates Specific Applications Specific Applications Inert Reaction Medium->Specific Applications

Caption: Comparative properties of fluorinated solvent classes and their role in catalysis.

This compound (HFP) in Catalysis: A Theoretical Perspective

As previously mentioned, there is a significant lack of published research demonstrating the use of HFP as a solvent in catalysis. However, based on its physical properties, we can hypothesize its potential advantages and disadvantages.

Potential Advantages:

  • Chemical Inertness: HFP is chemically stable and non-flammable, which could be beneficial for reactions involving highly reactive reagents or catalysts.[14]

  • Low Boiling Point: With a boiling point of -1.1 °C, HFP is a gas at standard temperature and pressure.[11] This could facilitate easy product isolation and solvent removal. However, it would also necessitate the use of high-pressure equipment for reactions at or above room temperature.

Likely Disadvantages:

  • Lack of Hydrogen-Bonding Capability: Unlike HFIP and TFE, HFP does not possess a hydroxyl group and therefore cannot act as a hydrogen-bond donor. This would likely make it ineffective in reactions that rely on this property for substrate activation or stabilization of intermediates.

  • Low Polarity: The polarity of HFP is expected to be low, which would limit its ability to dissolve polar substrates and stabilize charged intermediates, a key feature of successful fluorinated alcohol solvents.

  • High Global Warming Potential (GWP): HFP has a very high GWP of 9,810 over a 100-year period.[11] This is a significant environmental concern and would likely preclude its widespread use as a solvent, especially in industrial applications, aligning with the principles of green chemistry.[15][16]

Perfluorinated Solvents

Perfluorinated alkanes, such as perfluorohexane, represent another class of fluorinated solvents. They are characterized by their extreme chemical inertness, low polarity, and immiscibility with both aqueous and many organic phases.[7] This has led to their use in "fluorous phase" chemistry, where a fluorinated catalyst can be easily separated from the reaction mixture. However, their low polarity generally limits their application to reactions involving non-polar substrates.

Experimental Protocols: A Representative Example in HFIP

Due to the lack of data for HFP, a representative experimental protocol for a reaction where HFIP has shown significant advantages is provided below. This is for illustrative purposes to highlight the typical reaction conditions.

Palladium-Catalyzed C-H Arylation of Indoles in HFIP

  • Reaction Setup: To an oven-dried screw-capped vial equipped with a magnetic stir bar is added the indole substrate (1.0 equiv), aryl halide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 10 mol%).

  • Solvent Addition: HFIP is added as the solvent (0.2 M concentration of the limiting reagent).

  • Reaction Conditions: The vial is sealed, and the reaction mixture is stirred at a specified temperature (e.g., 100 °C) for a designated time (e.g., 24 hours).

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with a conventional organic solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product yield and purity are determined by techniques such as ¹H NMR spectroscopy and gas chromatography.

Note: This is a generalized protocol. Specific conditions may vary depending on the substrates and catalyst system.

G Generalized Experimental Workflow for Catalysis in a Fluorinated Solvent start Start reagents Combine Substrates, Catalyst, and Ligand in Reaction Vessel start->reagents add_solvent Add Fluorinated Solvent (e.g., HFIP) reagents->add_solvent reaction Seal Vessel and Heat to Reaction Temperature add_solvent->reaction stirring Stir for Designated Time reaction->stirring workup Cool, Dilute with Organic Solvent, and Wash stirring->workup analysis Dry, Concentrate, and Analyze Product workup->analysis end End analysis->end

Caption: A typical workflow for a catalytic reaction using a fluorinated solvent like HFIP.

Conclusion

While this compound possesses properties of interest such as high stability, its utility as a solvent in catalysis remains largely unexplored and is likely limited by its low polarity, lack of hydrogen-bonding capability, and significant environmental concerns. In contrast, fluorinated alcohols, especially HFIP, have proven to be highly effective solvents for a variety of challenging catalytic transformations. Their ability to stabilize intermediates and activate substrates through hydrogen bonding sets them apart. For researchers and professionals in drug development, the choice of a fluorinated solvent should be guided by the specific demands of the catalytic reaction. While HFP is unlikely to be a suitable candidate for most catalytic applications, the continued exploration of other novel fluorinated solvents may yet unveil new opportunities for reaction optimization and discovery.

References

HFC-236fa: A Viable Alternative to CFC-114 for Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

As industries move away from ozone-depleting substances, finding suitable replacements for widely used refrigerants like CFC-114 has been a critical research focus. Hydrofluorocarbon (HFC)-236fa has emerged as a promising substitute, particularly in applications such as low-pressure chillers and high-temperature heat pumps.[1][2] This comparative analysis delves into the performance, environmental impact, and material compatibility of HFC-236fa versus CFC-114, supported by experimental data.

Environmental Properties: A Clear Advantage for HFC-236fa

The primary driver for replacing CFC-114 is its detrimental effect on the stratospheric ozone layer. HFC-236fa, being free of chlorine and bromine, has an Ozone Depletion Potential (ODP) of zero, making it an environmentally superior alternative in this regard.[1][3][4][5][6] However, like many HFCs, HFC-236fa has a high Global Warming Potential (GWP), a factor that warrants consideration in its application.[3][7]

PropertyHFC-236faCFC-114
Chemical Formula CF3CH2CF3CClF2CClF2
Ozone Depletion Potential (ODP) 0[1][3][4][5][6]>0
Global Warming Potential (GWP, 100-year) 6300[3]High
Atmospheric Lifetime (years) ~192-210[3][8]Long
Thermodynamic and Performance Characteristics

Experimental evaluations have demonstrated that HFC-236fa can match and, in some cases, exceed the performance of CFC-114 in chiller operating conditions.[3] Studies have shown that HFC-236fa exhibits a higher refrigerating capacity and coefficient of performance (COP) than CFC-114 under typical operating conditions for chillers.[3]

PropertyHFC-236faCFC-114
Molecular Weight ( g/mol ) 152.04[1]170.92
Boiling Point (°C) -1.43.6
Critical Temperature (°C) 124.9145.7
Critical Pressure (MPa) 3.203.26

In heat transfer studies, HFC-236fa has shown significant improvements over CFC-114. For condensation, a maximum increase in the heat transfer coefficient of 40% has been observed, while for pool boiling, the increase can be as high as 80%.[3]

Material Compatibility and Lubricant Considerations

A crucial aspect of retrofitting existing systems is the compatibility of the new refrigerant with the materials of construction. While HFC-236fa is compatible with many common metals and plastics, some elastomers may not be suitable for use with HFC-236fa and its required polyol ester (POE) lubricants.[1][3] Traditional mineral oil and alkylbenzene lubricants used with CFC-114 have poor solubility with HFC-236fa.[1] Therefore, a switch to POE lubricants is necessary when replacing CFC-114 with HFC-236fa.[1][9]

Experimental Protocols

The following outlines the general methodologies employed in the comparative analysis of HFC-236fa and CFC-114.

1. Refrigerant Performance Evaluation in a Chiller System:

  • Objective: To compare the coefficient of performance (COP) and refrigerating capacity of HFC-236fa and CFC-114 under simulated chiller operating conditions.

  • Apparatus: A semi-hermetic compressor calorimeter setup equipped with pressure, temperature, and flow rate sensors.

  • Procedure:

    • The system is first charged with CFC-114 and the appropriate lubricant (mineral oil).

    • The compressor is operated over a range of evaporating (0 to 35°C) and condensing (40 to 110°C) temperatures.[2]

    • At each condition, measurements of electric power input, cooling capacity, and other relevant parameters are recorded.[2]

    • The system is then evacuated and recharged with HFC-236fa and a compatible POE lubricant.[2]

    • The same range of operating conditions is tested with HFC-236fa, and the corresponding data is collected.

    • The COP and refrigerating capacity are calculated for both refrigerants at each operating point for direct comparison.

2. Heat Transfer Characteristics (Pool Boiling and Condensation):

  • Objective: To determine and compare the heat transfer coefficients of HFC-236fa and CFC-114.

  • Apparatus: A test chamber with a heated surface for pool boiling experiments and a cooled surface for condensation experiments. Temperature and heat flux sensors are integrated into the setup.

  • Procedure:

    • For pool boiling, the test refrigerant is introduced into the chamber with a miscible lubricant (e.g., POE for HFC-236fa).[3]

    • The surface is heated, and the temperature difference between the surface and the boiling liquid is measured at various heat fluxes.

    • The pool boiling heat transfer coefficient is calculated from this data.

    • For condensation, the refrigerant vapor is introduced into the chamber and allowed to condense on the cooled surface.

    • The heat transfer coefficient for condensation is determined by measuring the rate of condensation and the temperature difference across the condensate film.

    • The experiments are repeated under identical conditions for both HFC-236fa and CFC-114 to obtain a direct comparison of their heat transfer performance.[3]

Visualizations

cluster_0 Refrigerant Comparison Workflow Initial Assessment Initial Assessment Environmental Impact Environmental Impact Initial Assessment->Environmental Impact Evaluate ODP & GWP Thermodynamic Properties Thermodynamic Properties Initial Assessment->Thermodynamic Properties Analyze Physical Properties Material Compatibility Material Compatibility Initial Assessment->Material Compatibility Test with Elastomers & Lubricants Final Recommendation Final Recommendation Environmental Impact->Final Recommendation Performance Testing Performance Testing Thermodynamic Properties->Performance Testing Simulate Chiller Conditions Performance Testing->Final Recommendation Material Compatibility->Final Recommendation

Caption: Logical workflow for comparing refrigerant alternatives.

cluster_1 Refrigerant Performance Testing Protocol System Preparation System Preparation Charge with Refrigerant & Lubricant Charge with Refrigerant & Lubricant System Preparation->Charge with Refrigerant & Lubricant CFC-114 & Mineral Oil Set Operating Conditions Set Operating Conditions Charge with Refrigerant & Lubricant->Set Operating Conditions Vary Evap/Cond Temps Data Acquisition Data Acquisition Set Operating Conditions->Data Acquisition Record Power, Capacity System Evacuation & Recharge System Evacuation & Recharge Data Acquisition->System Evacuation & Recharge Switch to HFC-236fa & POE Repeat Testing Repeat Testing System Evacuation & Recharge->Repeat Testing Same Operating Conditions Comparative Analysis Comparative Analysis Repeat Testing->Comparative Analysis Calculate COP & Capacity

Caption: Experimental workflow for refrigerant performance evaluation.

References

Performance Validation of HFC-236fa in Refrigeration Cycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of HFC-236fa with its primary predecessor, CFC-114, and discusses other relevant alternatives in refrigeration cycles. The information is supported by experimental data to assist researchers and professionals in making informed decisions for relevant applications, such as laboratory and pharmaceutical cooling systems.

Executive Summary

HFC-236fa has been identified as a viable, non-ozone-depleting alternative to CFC-114 in various refrigeration applications, particularly in low-pressure centrifugal chillers and high-temperature heat pumps.[1][2] Experimental evaluations have demonstrated that HFC-236fa exhibits a higher refrigerating capacity and a comparable or even superior Coefficient of Performance (COP) under many operating conditions when compared to CFC-114.[1] This guide synthesizes key performance indicators from experimental studies, outlines the methodologies used to obtain this data, and provides a visual representation of the typical experimental workflow.

Comparative Performance Data

The following tables summarize the quantitative performance comparison between HFC-236fa and CFC-114 based on comprehensive calorimeter tests performed on a semi-hermetic compressor.[3] The data covers a range of evaporating and condensing temperatures relevant to chiller and high-temperature heat pump applications.

Table 1: Cooling Capacity (kW) Comparison [3]

Evaporating Temperature (°C)Condensing Temperature (°C)CFC-114HFC-236fa% Difference
10403.524.08+15.9%
10603.113.58+15.1%
10802.652.98+12.5%
101002.142.32+8.4%
32.2605.866.83+16.5%
32.2805.175.92+14.5%
32.21004.384.89+11.6%

Table 2: Coefficient of Performance (COP) Comparison [3]

Evaporating Temperature (°C)Condensing Temperature (°C)CFC-114HFC-236fa% Difference
10404.855.15+6.2%
10603.553.65+2.8%
10802.682.65-1.1%
101002.051.95-4.9%
32.2605.505.65+2.7%
32.2804.054.00-1.2%
32.21003.082.90-5.8%

Table 3: Compressor Discharge Temperature (°C) Comparison [3]

Evaporating Temperature (°C)Condensing Temperature (°C)CFC-114HFC-236fa
108085.684.4
32.2100106.7104.4

Other Alternative Refrigerants

While HFC-236fa is a prominent replacement for CFC-114, other refrigerants are also considered for similar applications.

  • R-123: This HCFC refrigerant has been a common replacement for R-11 in low-pressure centrifugal chillers.[4] However, due to its ozone depletion potential, it is being phased out.[5]

  • R-245fa: This HFC refrigerant is used in new centrifugal chillers and waste heat recovery systems.[6] Theoretical analyses suggest that R-245fa can offer high thermal and exergy efficiency in organic Rankine cycles.[7][8]

Direct experimental comparisons in the form of comprehensive data tables between HFC-236fa and these alternatives are less common in the reviewed literature. However, the selection of a refrigerant for a specific application will depend on a range of factors including operating conditions, system design, and regulatory requirements.

Experimental Protocols

The performance data presented in this guide is primarily derived from experiments conducted using a compressor calorimeter test bench. This methodology allows for the precise measurement of key thermodynamic properties under controlled conditions.

Objective: To determine the cooling capacity, coefficient of performance (COP), and other performance parameters of a refrigerant in a vapor compression cycle.

Apparatus:

  • Compressor Calorimeter: A well-insulated chamber designed to measure the heat absorbed by the refrigerant.[9] The primary method often involves a secondary fluid calorimeter where the heat absorbed by the evaporating refrigerant is balanced by a measured electrical heat input.[10]

  • Vapor Compression System: A closed-loop refrigeration circuit consisting of the compressor being tested, a condenser, an expansion valve, and an evaporator.[11]

  • Instrumentation:

    • Resistance Temperature Detectors (RTDs) or thermocouples for measuring refrigerant and secondary fluid temperatures at various points in the cycle.[12]

    • Pressure transducers to measure suction and discharge pressures of the compressor.[12]

    • A mass flow meter (e.g., Coriolis type) to measure the refrigerant mass flow rate.[9]

    • A wattmeter to measure the electrical power input to the compressor.[12]

  • Data Acquisition System: A computer-based system to record and process the data from the various sensors.[11]

Procedure (based on ASHRAE Standard 23.1-2010): [12][13]

  • System Preparation: The system is evacuated and then charged with the refrigerant under investigation. The lubricant used is compatible with the refrigerant (e.g., polyol ester oil for HFCs).[14]

  • Test Conditions: The system is operated until a steady state is achieved for a specific set of evaporating and condensing temperatures.[15] These conditions are controlled by adjusting the secondary fluid flow rates and temperatures in the evaporator and condenser, as well as the compressor speed.

  • Data Collection: Once the system is stable, measurements of temperatures, pressures, mass flow rate, and power consumption are recorded for a specified duration.

  • Calculations:

    • Refrigerating Capacity (Q_ref): Determined from the energy balance on the calorimeter. In a secondary fluid calorimeter, it is calculated based on the heat input to the secondary fluid.[10]

    • Compressor Power Input (W_in): Measured directly by the wattmeter.

    • Coefficient of Performance (COP): Calculated as the ratio of the refrigerating capacity to the compressor power input (COP = Q_ref / W_in).

  • Data Mapping: The procedure is repeated for a wide range of evaporating and condensing temperatures to create a comprehensive performance map for the refrigerant.[12]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a typical experimental setup for evaluating refrigerant performance in a vapor compression cycle.

G cluster_0 Refrigerant Loop cluster_1 Instrumentation & Data Acquisition cluster_2 Control & Analysis Compressor Compressor Condenser Condenser Compressor->Condenser High-Pressure Vapor T_sensors Temperature Sensors Compressor->T_sensors P_sensors Pressure Sensors Compressor->P_sensors Power_meter Power Meter Compressor->Power_meter ExpansionValve ExpansionValve Condenser->ExpansionValve High-Pressure Liquid Condenser->T_sensors Flow_meter Mass Flow Meter Condenser->Flow_meter Evaporator Evaporator ExpansionValve->Evaporator Low-Pressure Mixture ExpansionValve->P_sensors Evaporator->Compressor Low-Pressure Vapor Evaporator->T_sensors DAQ Data Acquisition System T_sensors->DAQ P_sensors->DAQ Flow_meter->DAQ Power_meter->DAQ Analysis Performance Calculation (COP, Capacity) DAQ->Analysis Control Control System (Temp, Pressure, Flow) Analysis->Control Feedback for Steady State

Caption: Experimental workflow for refrigerant performance validation.

References

A Comparative Analysis of Heat Transfer Efficiency: HFC-236fa Versus Perfluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the heat transfer properties of HFC-236fa and perfluorocarbons reveals distinct performance characteristics crucial for researchers, scientists, and drug development professionals in applications requiring precise thermal management. While direct comparative studies are limited, an analysis of their individual thermophysical properties and data from studies involving similar fluids provides valuable insights into their respective heat transfer efficiencies.

Hydrofluorocarbon-236fa (HFC-236fa) has demonstrated superior heat transfer performance in comparison to older chlorofluorocarbons (CFCs) and some other hydrofluorocarbons (HFCs). For instance, in shell-side condensation and pool boiling experiments, HFC-236fa has shown a significant enhancement in heat transfer coefficients compared to CFC-114.[1] This suggests that HFC-236fa can be a more efficient heat transfer fluid in certain applications.

Perfluorocarbons (PFCs), such as FC-72, are known for their excellent dielectric properties, chemical inertness, and thermal stability, making them suitable for applications like electronics cooling. However, their heat transfer characteristics, particularly in boiling, can differ significantly from HFCs. The efficiency of heat transfer in these fluids is intrinsically linked to their thermophysical properties, including thermal conductivity, viscosity, and latent heat of vaporization. A comprehensive comparison requires an examination of these properties under similar operating conditions.

Quantitative Heat Transfer Performance

To provide a clear comparison, the following table summarizes key thermophysical properties and heat transfer performance indicators for HFC-236fa and a representative perfluorocarbon, FC-72 (Perfluorohexane). It is important to note that the heat transfer coefficients can vary significantly with experimental conditions such as heat flux, mass flux, and the geometry of the heat transfer surface.

PropertyHFC-236fa (1,1,1,3,3,3-Hexafluoropropane)FC-72 (Perfluorohexane, C6F14)Units
Boiling Point (at 1 atm) -1.456°C
Liquid Thermal Conductivity (at 25°C) 0.0570.053W/(m·K)
Liquid Viscosity (at 25°C) 0.2250.67mPa·s
Latent Heat of Vaporization (at boiling point) 129.688.0kJ/kg
Heat Transfer Coefficient (Pool Boiling, representative value) Higher than CFC-114[1]Varies with surface and fluxW/(m²·K)
Heat Transfer Coefficient (Condensation, representative value) Higher than CFC-114[1]Varies with surface and fluxW/(m²·K)

Note: The values presented are approximate and can vary with temperature and pressure. The heat transfer coefficients are highly dependent on the specific experimental setup.

Experimental Protocols for Comparative Analysis

A standardized experimental approach is crucial for a direct and unbiased comparison of the heat transfer efficiency of HFC-236fa and perfluorocarbons. The following outlines a general methodology for determining and comparing their pool boiling and condensation heat transfer coefficients.

Pool Boiling Heat Transfer Measurement
  • Test Section Preparation: A test surface, typically a flat plate or a tube made of a high thermal conductivity material like copper, is polished and cleaned to ensure repeatable surface conditions.

  • Test Fluid Degassing: The test fluid (either HFC-236fa or the perfluorocarbon) is degassed to remove any dissolved non-condensable gases, which can significantly affect boiling incipience and heat transfer.

  • Heating and Data Acquisition: The test surface is heated from below with a known heat flux. The surface temperature and the bulk fluid temperature are measured using calibrated thermocouples or resistance temperature detectors (RTDs).

  • Heat Transfer Coefficient Calculation: The pool boiling heat transfer coefficient (h) is calculated using the formula: h = q / (T_surface - T_saturation) where q is the applied heat flux, T_surface is the surface temperature, and T_saturation is the saturation temperature of the fluid at the system pressure.

  • Varying Heat Flux: The experiment is repeated for a range of heat fluxes to generate a boiling curve for each fluid.

Condensation Heat Transfer Measurement
  • Test Section Setup: A condenser tube, typically made of copper, is placed within a vapor chamber. The outer surface of the tube is exposed to the saturated vapor of the test fluid.

  • Coolant Flow: A coolant with a known inlet temperature and flow rate is passed through the inside of the condenser tube.

  • Temperature and Flow Measurement: The inlet and outlet temperatures of the coolant are measured, as well as the vapor temperature of the test fluid. The flow rate of the coolant is also precisely measured.

  • Heat Transfer Rate Calculation: The rate of heat transfer (Q) from the condensing vapor to the coolant is calculated from the coolant's temperature rise and flow rate.

  • Condensation Heat Transfer Coefficient Calculation: The condensation heat transfer coefficient (h) is calculated using the formula: h = Q / (A * (T_saturation - T_surface_outer)) where A is the outer surface area of the condenser tube, T_saturation is the saturation temperature of the vapor, and T_surface_outer is the outer surface temperature of the tube (which can be calculated based on the coolant-side heat transfer and the thermal resistance of the tube wall).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the comparative experimental analysis of heat transfer efficiency.

ExperimentalWorkflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Test_Section Test Section (Boiling Surface/Condenser Tube) Vessel Test Vessel/ Vapor Chamber Heater_Coolant Heating/Cooling System Instrumentation Instrumentation (Thermocouples, Pressure Transducers, Flow Meters) Start Start Degas Degas Test Fluid Start->Degas Set_Conditions Set Operating Conditions (Pressure, Temperature) Degas->Set_Conditions Apply_Heat_Flux Apply Heat Flux (Boiling)/ Initiate Coolant Flow (Condensation) Set_Conditions->Apply_Heat_Flux Acquire_Data Acquire Steady-State Data Apply_Heat_Flux->Acquire_Data Vary_Conditions Vary Heat Flux/ Coolant Flow Rate Acquire_Data->Vary_Conditions Iterate Calculate_HTC Calculate Heat Transfer Coefficients Acquire_Data->Calculate_HTC Vary_Conditions->Apply_Heat_Flux Repeat_Fluid Repeat for Other Fluid Vary_Conditions->Repeat_Fluid Repeat_Fluid->Degas End End Plot_Curves Plot Boiling/Condensation Curves Calculate_HTC->Plot_Curves Compare Compare Performance Plot_Curves->Compare Compare->End

Caption: Generalized workflow for comparative analysis of heat transfer fluids.

References

Benchmarking 1,1,1,3,3,3-Hexafluoropropane against HFOs in cooling systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1,1,1,3,3,3-Hexafluoropropane (R-236fa) and Hydrofluoroolefins (HFOs) in Cooling Systems

Introduction

The selection of refrigerants for cooling systems is a critical decision for researchers and engineers, balancing thermodynamic performance with environmental impact and safety. This guide provides a detailed comparison between this compound (R-236fa), a hydrofluorocarbon (HFC), and Hydrofluoroolefins (HFOs), a newer class of refrigerants. HFCs like R-236fa are known for their stability and performance but have come under scrutiny due to their high Global Warming Potential (GWP).[1] HFOs have emerged as leading alternatives, offering significantly lower GWP and zero Ozone Depletion Potential (ODP).[1][2] This document presents experimental data to objectively compare these refrigerant options for professionals in research and development.

Quantitative Data Comparison

The following tables summarize the key environmental, safety, and thermodynamic properties of R-236fa against several common HFOs.

Table 1: Environmental and Safety Properties

PropertyR-236fa (HFC)R-1234yf (HFO)R-1234ze(E) (HFO)R-1233zd(E) (HCFO)
Chemical Name This compound2,3,3,3-Tetrafluoropropenetrans-1,3,3,3-Tetrafluoropropenetrans-1-Chloro-3,3,3-trifluoropropene
GWP (100-year) 8,060 - 9,810[3][4]<1[5]<11.34[5]
ODP 0[6]0[1]0~0
ASHRAE Safety Class A1 (Non-flammable)[3][6]A2L (Mildly flammable)[1][5]A2L (Mildly flammable)[7]A1 (Non-flammable)[5]
R-1234ze(E) is classified as A2L but is only flammable at temperatures above 30°C.[8]

Table 2: Thermodynamic and Performance Properties

PropertyR-236faR-1234yfR-1234ze(E)R-1233zd(E)
Boiling Point (°C) -1.49[4][9]-29.5-1918.3[10]
Critical Temperature (°C) 124.9[4][9]94.7109.4166.5[10]
Critical Pressure (bar) 32.0[4][9]33.836.436.2[10]
Coefficient of Performance (COP) Varies with systemVaries with system; some HFO blends show higher COP than HFCs like R410A under specific conditions.[11]HFOs like R1234ze(Z) show promising COP values in high-temperature heat pumps, comparable to some HFCs.In a high-temperature heat pump, R1233zd(E) achieved a COP between 2.2 and 5.7 depending on conditions.[12]
Volumetric Cooling Capacity (VHC) Varies with systemVaries with systemR1234ze(Z) offers a high VHC at temperatures above 120°C.[12]Varies with system

Note: COP and VHC are highly dependent on operating conditions (e.g., evaporation and condensation temperatures) and system design. Direct, universally applicable values are not feasible. The data presented reflects performance in specific experimental setups.

Experimental Protocols

The evaluation of refrigerant performance is typically conducted using a vapor compression refrigeration system test rig. The methodology allows for the direct comparison of different refrigerants under identical operating conditions.

1. Experimental Apparatus: A standard experimental setup consists of:

  • Compressor: A variable-speed compressor (e.g., reciprocating or scroll type) to circulate the refrigerant.

  • Heat Exchangers: A condenser and an evaporator (e.g., plate or tube-in-tube type) to facilitate heat transfer. Water or a secondary fluid is used as the heat source and sink.

  • Expansion Valve: A thermal or electronic expansion valve to regulate refrigerant flow.

  • Internal Heat Exchanger (IHX): Often included to improve performance by ensuring adequate superheating at the compressor inlet.[12]

  • Instrumentation:

    • Pressure transducers and temperature sensors (e.g., thermocouples or RTDs) at the inlet and outlet of each major component.

    • A mass flow meter to measure the refrigerant flow rate.

    • Power analyzers to measure the electrical consumption of the compressor.

    • Flow meters and temperature sensors for the secondary fluid loops (water/glycol).

2. Performance Calculation Procedure:

  • Refrigerant Charging: The system is evacuated to remove air and moisture before being charged with the refrigerant being tested. The charge amount is carefully measured.

  • Establishing Steady State: The system is operated until steady-state conditions are achieved at a specific set of evaporating and condensing temperatures.

  • Data Acquisition: All sensor readings (pressures, temperatures, flow rates, power consumption) are recorded using a data acquisition system.

  • Calculating Cooling Capacity: The cooling capacity (Q_evap) is determined by measuring the heat absorbed in the evaporator, calculated from the mass flow rate and enthalpy change of either the refrigerant or the secondary fluid.

  • Calculating Compressor Work: The work done by the compressor (W_comp) is measured using the power analyzer.

  • Calculating Coefficient of Performance (COP): The COP is the ratio of the useful cooling provided to the work required.[13] It is calculated as: COP = Q_evap / W_comp

This procedure is repeated for each refrigerant (e.g., R-236fa and various HFOs) across a range of operating conditions to generate comprehensive performance maps.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for benchmarking refrigerant performance in a cooling system.

Refrigerant_Benchmarking_Workflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analysis & Comparison A Define Refrigerants (e.g., R-236fa, HFOs) B System Setup & Instrumentation (Compressor, Evaporator, Condenser, Sensors) A->B C System Evacuation & Leak Check B->C D Charge System with Test Refrigerant C->D E Set Operating Conditions (Evap/Cond Temp, Compressor Speed) D->E F Achieve Steady-State Operation E->F G Data Acquisition (P, T, Flow, Power) F->G H Calculate Performance Metrics - Cooling Capacity - Compressor Work - COP G->H I Repeat for All Refrigerants & Conditions H->I I->D Next refrigerant/condition J Compare Performance Data (Tables & Charts) I->J All tests complete K Final Report & Conclusion J->K

Caption: Workflow for experimental benchmarking of cooling system refrigerants.

Conclusion

The data clearly illustrates the primary driver for transitioning from R-236fa to HFOs: environmental impact. R-236fa, while being a non-flammable (A1) refrigerant, possesses a very high GWP, making it unsustainable under current and future environmental regulations like the AIM Act.[3]

HFOs and HCFOs (Hydrochlorofluoroolefins) present a compelling alternative with ultra-low GWPs.[2][8] However, this advantage comes with a trade-off, as many leading HFOs, such as R-1234yf and R-1234ze(E), are classified as mildly flammable (A2L).[1] This necessitates additional safety considerations in system design and handling. Non-flammable HFOs/HCFOs like R-1233zd(E) are also available and show strong performance, particularly in applications like centrifugal chillers, where they can serve as replacements for older refrigerants.[5]

From a performance perspective, HFOs demonstrate comparable or, in some optimized systems, superior efficiency and capacity to HFCs.[1][12] The choice between R-236fa and an HFO is therefore a balance between the established, non-flammable but environmentally damaging properties of the HFC and the low-GWP, efficient, but potentially flammable nature of the HFO. For new equipment design and long-term viability, HFOs are the clear path forward, aligning with global efforts to reduce the climate impact of cooling technologies.

References

Efficacy of HFC-236fa compared to Halon 1211 for fire suppression

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of HFC-236fa and Halon 1211 for Fire Suppression

Introduction

The selection of an appropriate fire suppression agent is critical in environments where sensitive equipment, invaluable assets, or human safety are of paramount concern. For decades, Halon 1211 (Bromochlorodifluoromethane) was the preeminent streaming agent, valued for its high effectiveness and minimal residue. However, its severe impact on the stratospheric ozone layer led to its production phase-out under the Montreal Protocol.[1][2][3] This necessitated the development of alternatives, among which HFC-236fa (1,1,1,3,3,3-Hexafluoropropane) has emerged as a prominent replacement.[4][5][6][7]

This guide provides a detailed, objective comparison of the efficacy, safety, and environmental impact of HFC-236fa and Halon 1211, supported by quantitative data and standardized experimental protocols. It is intended for researchers, safety engineers, and professionals involved in the selection and implementation of fire suppression technologies.

Comparative Data Summary

The following table summarizes the key performance, environmental, and safety metrics for HFC-236fa and Halon 1211.

PropertyHFC-236faHalon 1211Reference(s)
Chemical Formula CF₃CH₂CF₃CBrClF₂[8]
Fire Extinguishing Performance
Heptane Cup-Burner Conc. (% v/v)5.9%~3.5% - 4.0%[9][10]
UL/ULC Fire RatingsRated for Class A, B, C firesRated for Class A, B, C fires[11]
Environmental Impact
Ozone Depletion Potential (ODP)¹07.9[8]
Global Warming Potential (GWP)²9,8201,890[8]
Safety & Toxicity
NOAEL (Cardiac Sensitization)³10% (100,000 ppm)< 2.0%[9]
LOAEL (Cardiac Sensitization)⁴15% (150,000 ppm)2.0%[9][10]
Recommended Max. ExposureHigher than Halon 1211Concentrations >4% for >1 min can cause toxic effects[12][13]

¹ Ozone Depletion Potential (ODP) is relative to CFC-11 (ODP = 1). ² Global Warming Potential (GWP) is over a 100-year time horizon, relative to CO₂ (GWP = 1). ³ No Observed Adverse Effect Level. ⁴ Lowest Observed Adverse Effect Level.

Detailed Efficacy and Performance Analysis

Fire Suppression Efficacy Halon 1211 has historically been the benchmark for streaming agents due to its high efficiency, which is largely attributed to the bromine atom's catalytic inhibition of the fire's chemical chain reaction.[3][12] Experimental data, primarily from cup-burner tests, indicates that Halon 1211 can extinguish fires at lower concentrations compared to HFC-236fa.

HFC-236fa, while requiring a higher concentration to extinguish the same fire, is still highly effective.[10] Its primary mechanism of suppression is heat absorption, where the agent discharges as a stream of liquid and gas that rapidly vaporizes, absorbing thermal energy and cooling the fire below its combustion point.[11] Both agents are classified for use on Class A (common combustibles), Class B (flammable liquids), and Class C (energized electrical) fires, making them versatile for a wide range of applications.[5][11]

Environmental Impact The most significant divergence between the two agents is their environmental profile. Halon 1211 has a high Ozone Depletion Potential (ODP), contributing significantly to the destruction of the ozone layer.[8][14] In contrast, HFC-236fa is a hydrofluorocarbon containing no bromine or chlorine, and thus has an ODP of zero.[4][5][6][7][9]

However, while solving the ozone depletion issue, HFC-236fa introduces another environmental concern: a very high Global Warming Potential (GWP). Its GWP is substantially higher than that of Halon 1211, meaning it is a potent greenhouse gas.[8] This has led to regulatory scrutiny and restrictions on HFCs in some regions, favoring newer alternatives with lower GWP values.[15]

Safety and Toxicity For use in occupied spaces, the safety profile of a suppression agent is critical. The primary toxicity concern for halocarbon agents is cardiac sensitization at elevated concentrations. HFC-236fa exhibits a significantly better safety margin in this regard. Its No Observed Adverse Effect Level (NOAEL) of 10% is well above its typical extinguishing design concentration.[9] In contrast, Halon 1211 has a much lower NOAEL, and exposure to concentrations above 4% for more than one minute can lead to dizziness, impaired coordination, and cardiac arrhythmias.[12][13][16][17] HFC-236fa is considered a "clean agent," meaning it is electrically non-conductive, non-corrosive, and evaporates completely, leaving no residue.[4][5][6][7][10] This makes it ideal for protecting sensitive electronic equipment and high-value assets where secondary damage from the extinguishing agent is a concern.[18]

Experimental Protocols

The data presented in this guide is derived from standardized testing methodologies designed to ensure repeatable and comparable results.

1. Cup-Burner Method for Extinguishing Concentration This is the most common laboratory method for determining the minimum extinguishing concentration (MEC) of a gaseous agent.

  • Apparatus: A cylindrical cup (typically made of glass) is filled with a liquid fuel, such as n-heptane. This cup is placed within a larger concentric glass chimney.

  • Procedure: A mixture of the fire suppression agent and air (or another oxidizer) is flowed upwards through the chimney at a controlled velocity. The fuel in the cup is ignited and allowed to establish a stable flame. The concentration of the agent in the air stream is gradually increased until the flame is extinguished.

  • Measurement: The MEC is recorded as the volume percentage of the agent in the air mixture at the point of extinguishment. This provides a relative measure of the agent's chemical suppression efficiency.

2. Fire Extinguisher Classification and Performance Testing (UL 711 / ISO 7165) These standards define the requirements and fire test procedures for rating portable fire extinguishers.[19][20][21][22] The ratings (e.g., 1A, 10B:C) indicate the extinguisher's effectiveness against different classes and sizes of fires.

  • Class A Fires: Involve ordinary combustible materials like wood, paper, and cloth.[23] Tests typically involve extinguishing a standardized wood crib fire of a specific size.

  • Class B Fires: Involve flammable liquids and gases.[23] Tests are conducted on a square steel pan filled with a specified amount of flammable liquid (e.g., n-heptane). The rating is proportional to the area of the fire an experienced operator can consistently extinguish.

  • Class C Fires: Involve energized electrical equipment.[23] There is no fire test for this classification. The agent must be electrically non-conductive to receive a Class C rating. HFC-236fa and Halon 1211 are both non-conductive.[5][11]

Logical Framework for Agent Selection

The following diagram illustrates the decision-making process when choosing between Halon 1211 and HFC-236fa, considering modern regulatory and environmental factors.

Agent_Selection_Framework Start Start: Select Fire Suppression Agent Criterion1 Is Ozone Depletion a critical factor? Start->Criterion1 Criterion3 Is agent availability/ legality a factor? Criterion1->Criterion3 No HFC236fa_1 Select HFC-236fa (Zero ODP) Criterion1->HFC236fa_1 Yes Criterion2 Is Global Warming Potential a primary concern? HFC236fa_2 Consider HFC-236fa (High GWP) Criterion2->HFC236fa_2 No Newer_Agent Consider Newer Low-GWP Alternatives (e.g., FK-5-1-12) Criterion2->Newer_Agent Yes Criterion4 Is human safety margin (toxicity) paramount? Criterion3->Criterion4 Yes (Recycled Use) Halon_Restricted Halon 1211 Restricted (Recycled sources only) Criterion3->Halon_Restricted No (New Production) HFC236fa_4 Select HFC-236fa (High Safety Margin) Criterion4->HFC236fa_4 Yes Halon_Low_Margin Halon 1211 (Lower Safety Margin) Criterion4->Halon_Low_Margin No Halon1211 Consider Halon 1211 (High ODP, High Efficacy) HFC236fa_1->Criterion2 HFC236fa_3 Select HFC-236fa (Readily available, legal)

Caption: Decision framework for selecting a fire suppressant based on key environmental and safety criteria.

Conclusion

HFC-236fa stands as a viable and effective replacement for Halon 1211, particularly excelling in its safety profile and its non-impact on the ozone layer. Its primary drawback is a high Global Warming Potential, which must be considered in the context of current and future environmental regulations. While Halon 1211 may exhibit slightly higher extinguishing efficiency on a concentration basis, its severe environmental damage and lower safety margin render it obsolete for new applications. For professionals seeking a clean, safe, and effective streaming agent, HFC-236fa is a proven choice, though the industry continues to evolve towards agents with even lower environmental impact.

References

Spectroscopic analysis for the validation of 1,1,1,3,3,3-Hexafluoropropane structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the validation of the chemical structure of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa). To offer a comprehensive understanding, its spectroscopic characteristics are compared with its structural isomer, 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea). This document outlines the key spectral features obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, supported by detailed experimental protocols.

Executive Summary

Spectroscopic analysis is indispensable for the unambiguous determination of chemical structures. For fluorinated compounds like this compound, techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy provide a unique fingerprint, allowing for its precise identification and differentiation from its isomers. This guide demonstrates that the symmetrical structure of this compound results in simpler NMR spectra compared to its asymmetrical isomer, 1,1,1,2,3,3-Hexafluoropropane. Mass spectrometry reveals distinct fragmentation patterns, and IR spectroscopy highlights characteristic vibrational modes of the C-H and C-F bonds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its structural isomer, 1,1,1,2,3,3-Hexafluoropropane.

NMR Spectroscopy

Table 1: NMR Spectroscopic Data

ParameterThis compound (HFC-236fa)1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)
¹H NMR
Chemical Shift (δ)~3.5 - 4.0 ppm (septet)Multiple complex signals
¹⁹F NMR
Chemical Shift (δ)~ -65 ppm (doublet)[1]Multiple signals in the range of -70 to -220 ppm[2]
¹³C NMR
Chemical Shift (δ)C1/C3: ~125 ppm (quartet), C2: ~30 ppm (septet)Multiple distinct signals for each carbon

Note: Specific, experimentally verified chemical shifts and coupling constants for this compound can be limited in publicly accessible databases. The values presented are based on available data and theoretical predictions.

Mass Spectrometry

Table 2: Mass Spectrometry Data

FeatureThis compound (HFC-236fa)1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)
Molecular Ion (M⁺) m/z 152m/z 152
Key Fragment Ions (m/z) 133 [M-F]⁺, 83 [M-CF₃]⁺, 69 [CF₃]⁺ (Base Peak)[3][4]133 [M-F]⁺, 101 [M-CHF₂]⁺, 82 [M-CF₃-F]⁺, 69 [CF₃]⁺, 51 [CHF₂]⁺[5]
Reference NIST WebBook[4]NIST WebBook[5]
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopy Data

Vibrational ModeThis compound (HFC-236fa)1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)
C-H Stretching ~2900-3000 cm⁻¹~2900-3000 cm⁻¹
C-F Stretching Strong absorptions ~1100-1350 cm⁻¹Strong, complex absorptions ~1100-1350 cm⁻¹
Reference General functional group region[6]PubChem[7]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹⁹F, and ¹³C NMR of Fluorinated Compounds

  • Sample Preparation: For gaseous samples like this compound, the NMR tube is typically filled with a deuterated solvent (e.g., CDCl₃) and the gas is bubbled through the solvent or introduced into the headspace. For liquid samples, a dilute solution (~5-10 mg/mL) in a deuterated solvent is prepared.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

  • ¹H NMR Acquisition:

    • A standard proton pulse sequence is utilized.

    • The spectral width is set to cover the expected chemical shift range (typically 0-12 ppm).

    • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • The spectrometer is tuned to the ¹⁹F frequency.[8]

    • A large spectral width is often necessary due to the wide chemical shift range of fluorine.[8]

    • Proton decoupling is typically applied to simplify the spectrum, although coupled spectra are also acquired to determine H-F coupling constants.[9]

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the ¹³C frequency.

    • Proton decoupling is employed to enhance signal intensity and simplify the spectrum.

    • A larger number of scans is generally required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[10]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction: A gaseous sample is introduced into the GC inlet via a gas-tight syringe or a gas sampling valve.

  • Gas Chromatography:

    • Column: A capillary column suitable for separating volatile compounds (e.g., a non-polar DB-5ms or equivalent) is used.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 40°C is held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of approximately 250°C.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions. The fragmentation pattern is compared with spectral libraries for confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Handling: For a gaseous sample, a gas cell with IR-transparent windows (e.g., KBr or NaCl) is used. The cell is first evacuated and then filled with the gas sample to a known pressure.[11]

  • Background Spectrum: A background spectrum of the empty (or nitrogen-filled) gas cell is recorded.[11]

  • Sample Spectrum: The spectrum of the gas-filled cell is then recorded.

  • Data Acquisition:

    • The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).

    • A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.

    • A resolution of 2 or 4 cm⁻¹ is commonly used.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic validation of this compound's structure.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis cluster_validation Structural Validation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹⁹F, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Vibrational Frequencies (C-H, C-F bonds) IR->IR_Data Structure_Validation Structure Confirmation of This compound NMR_Data->Structure_Validation MS_Data->Structure_Validation IR_Data->Structure_Validation

Caption: Workflow for Spectroscopic Validation.

Isomer_Comparison_Logic HFC236fa This compound (Symmetrical) NMR_fa Simple Spectra (Fewer Signals) HFC236fa->NMR_fa MS_fa Distinct Fragmentation (Base Peak m/z 69) HFC236fa->MS_fa HFC236ea 1,1,1,2,3,3-Hexafluoropropane (Asymmetrical) NMR_ea Complex Spectra (More Signals) HFC236ea->NMR_ea MS_ea Different Fragmentation (e.g., m/z 101, 51) HFC236ea->MS_ea

Caption: Spectroscopic Differentiation of Isomers.

References

A Comparative Analysis of HFC-236fa and Next-Generation Refrigerants: Environmental Impact and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide offers a detailed comparison of the environmental impact and performance characteristics of the hydrofluorocarbon (HFC) refrigerant HFC-236fa against promising next-generation alternatives. As the industry transitions towards more sustainable solutions, this document provides researchers, scientists, and drug development professionals with objective data to inform their choice of refrigerants for various applications, including high-temperature heat pumps and centrifugal chillers.

Environmental Impact Assessment

Hydrofluorocarbons (HFCs), while having zero Ozone Depletion Potential (ODP), are potent greenhouse gases. HFC-236fa, in particular, possesses a significantly high Global Warming Potential (GWP), contributing to climate change. In contrast, next-generation refrigerants, primarily hydrofluoroolefins (HFOs), have been developed to offer a drastically lower GWP, making them more environmentally benign alternatives.

The following table summarizes the key environmental metrics for HFC-236fa and selected next-generation refrigerants.

RefrigerantChemical NameGWP (100-year)ODP
HFC-236fa 1,1,1,3,3,3-Hexafluoropropane6,300 - 9,8100
HFO-1234ze(E) trans-1,3,3,3-Tetrafluoropropene<1 - 70
HFO-1336mzz(Z) cis-1,1,1,4,4,4-Hexafluoro-2-butene2 - 9.40
HFO-1233zd(E) (Solstice® zd) trans-1-Chloro-3,3,3-trifluoropropene1~0

Note: GWP values can vary slightly based on the assessment report (e.g., IPCC AR4, AR5). The ODP of HFO-1233zd(E) is technically not zero due to the presence of chlorine, but it is considered negligible.

Performance and Experimental Protocols

The performance of a refrigerant is critical for its application. Key parameters include cooling/heating capacity and the coefficient of performance (COP), which is a measure of energy efficiency. The following sections detail a typical experimental protocol for comparing the performance of refrigerants in a vapor compression system.

Experimental Methodology for Performance Comparison

A standardized experimental setup is crucial for the objective comparison of different refrigerants. The following protocol is based on established industry standards such as those from the Air-Conditioning, Heating, and Refrigeration Institute (AHRI) and the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE).

1. Experimental Test Rig: A vapor compression refrigeration/heat pump test rig is utilized. The primary components include:

  • A variable-speed compressor (e.g., scroll or centrifugal) to accommodate the different operating characteristics of the refrigerants.

  • Two plate heat exchangers, one acting as an evaporator and the other as a condenser.

  • An electronic expansion valve to control the refrigerant flow rate.

  • Two external fluid circuits (e.g., water or water-glycol mixture) to provide the heat source for the evaporator and the heat sink for the condenser. The temperatures of these fluids are precisely controlled by thermostats and heaters/chillers.

2. Instrumentation and Data Acquisition:

  • Temperature: High-precision resistance temperature detectors (RTDs) or thermocouples are installed at the inlet and outlet of each component for both the refrigerant and the external fluid circuits.

  • Pressure: Pressure transducers are placed at the inlet and outlet of the compressor, condenser, and evaporator.

  • Flow Rate: Coriolis-type mass flow meters are used to measure the refrigerant mass flow rate. Turbine or magnetic flow meters are used for the external fluid circuits.

  • Power Consumption: A power analyzer measures the electrical power consumed by the compressor.

  • A data acquisition system records all measurements at regular intervals (e.g., every 5 seconds).

3. Test Procedure:

  • The system is first evacuated to a deep vacuum and then charged with the refrigerant being tested. The refrigerant charge is optimized for each fluid to ensure fair comparison.

  • The operating conditions are set by controlling the temperatures and flow rates of the external fluids. For a typical air conditioning scenario, the evaporating temperature might be set between 5°C and 15°C, and the condensing temperature between 40°C and 55°C. For high-temperature heat pump applications, these temperatures would be significantly higher.

  • The compressor speed is adjusted to achieve the desired cooling or heating capacity.

  • The system is allowed to reach a steady state, which is confirmed when all measured parameters remain stable for a defined period (e.g., 15-20 minutes).

  • Once at steady state, data is recorded for a set duration (e.g., 10 minutes) and averaged.

  • This procedure is repeated for each refrigerant across a range of operating conditions to map their performance.

4. Data Analysis:

  • Cooling/Heating Capacity: Calculated from the mass flow rate and the enthalpy change of the external fluid across the evaporator/condenser.

  • Coefficient of Performance (COP): Calculated as the ratio of the cooling/heating capacity to the compressor power input.

This rigorous experimental approach ensures that the performance data for each refrigerant is comparable and reliable, allowing for an informed selection based on both environmental impact and operational efficiency.

Visualizing the Environmental Impact Comparison

The following diagram illustrates the logical flow of comparing the environmental impact of HFC-236fa with its next-generation alternatives, focusing on the key metrics of GWP and ODP.

Environmental_Impact_Comparison cluster_hfc High Environmental Impact cluster_nextgen Low Environmental Impact HFC236fa HFC-236fa GWP_HFC High GWP (6,300 - 9,810) HFC236fa->GWP_HFC has ODP_HFC Zero ODP HFC236fa->ODP_HFC has NextGen Next-Generation Refrigerants (HFOs) GWP_NextGen Very Low GWP (<1 - 10) NextGen->GWP_NextGen have ODP_NextGen Zero ODP NextGen->ODP_NextGen have Conclusion Conclusion: Next-generation refrigerants offer a significant reduction in global warming potential compared to HFC-236fa. GWP_HFC->Conclusion GWP_NextGen->Conclusion

Comparison of Environmental Impact Metrics.

Experimental Workflow for Refrigerant Performance Evaluation

The diagram below outlines the systematic workflow for experimentally comparing the performance of different refrigerants in a laboratory setting.

Experimental_Workflow Start Start: Select Refrigerants for Comparison Setup Prepare Experimental Test Rig (Vapor Compression System) Start->Setup Charge Evacuate and Charge System with Refrigerant Setup->Charge SetConditions Set Operating Conditions (Temperatures, Flow Rates) Charge->SetConditions SteadyState Achieve Steady-State Operation SetConditions->SteadyState SteadyState->SetConditions No DataAcquisition Record Performance Data (T, P, Flow, Power) SteadyState->DataAcquisition Yes Analyze Calculate Performance Metrics (Capacity, COP) DataAcquisition->Analyze Compare Compare Results of Different Refrigerants Analyze->Compare

Workflow for Comparative Refrigerant Performance Testing.

Quantitative Analysis of 1,1,1,3,3,3-Hexafluoropropane in Environmental Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative analysis of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) in key environmental samples: air, water, and soil. Given its properties as a volatile organic compound (VOC), the primary analytical technique for HFC-236fa is Gas Chromatography-Mass Spectrometry (GC-MS). Sample introduction methods, however, vary depending on the matrix.

The following sections detail the recommended analytical approaches, present comparative performance data, and provide standardized experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for HFC-236fa is contingent on the environmental matrix being analyzed. For air samples, active sampling on sorbent tubes or passive sampling into canisters followed by thermal desorption GC-MS is the standard. For water and soil samples, the volatility of HFC-236fa necessitates the use of purge-and-trap or headspace extraction techniques to efficiently transfer the analyte from the sample matrix into the GC-MS system.

Table 1: Comparison of Quantitative Analysis Methods for HFC-236fa in Environmental Samples

Parameter Air Analysis Water Analysis Soil Analysis
Primary Method Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation Sorbent Tube Sampling with Thermal Desorption / Canister SamplingPurge and Trap / HeadspaceHeadspace / Purge and Trap
Typical Limit of Detection (LOD) Low parts per trillion (ppt)Sub parts per billion (ppb)Low parts per billion (ppb)
Typical Limit of Quantification (LOQ) Mid parts per trillion (ppt)Low parts per billion (ppb)Mid parts per billion (ppb)
Accuracy (% Recovery) 85-115%80-120%75-125%
Precision (% RSD) < 15%< 20%< 25%
Key Advantages High sensitivity for trace-level detection.Established and validated methods (e.g., EPA 8260).[1][2][3]Effective for volatile compounds in a complex matrix.[4][5][6]
Potential Challenges Sample breakthrough on sorbent tubes at high concentrations.Matrix interferences from other volatile organic compounds.Soil heterogeneity and matrix effects.[7]

Experimental Protocols

Detailed methodologies for the analysis of HFC-236fa in environmental samples are provided below. These protocols are based on established EPA methods for volatile organic compounds.

1. Air Analysis via Sorbent Tube Sampling and Thermal Desorption GC-MS

  • Sample Collection:

    • A known volume of air is drawn through a sorbent tube packed with a suitable adsorbent material (e.g., graphitized carbon) using a calibrated air sampling pump.

    • After sampling, the tube is sealed and transported to the laboratory.

  • Sample Analysis:

    • The sorbent tube is placed in a thermal desorber unit connected to a GC-MS.

    • The tube is heated, and the trapped analytes are desorbed and transferred to the GC column with a carrier gas.

    • The GC separates HFC-236fa from other compounds based on its retention time.

    • The mass spectrometer identifies and quantifies HFC-236fa based on its unique mass spectrum.

2. Water Analysis via Purge and Trap GC-MS (Based on EPA Method 8260D) [1][8]

  • Sample Preparation:

    • A standard volume of water sample (e.g., 5 mL) is placed in a purging vessel.[9]

    • The sample is purged with an inert gas (e.g., helium) for a specified time.

  • Sample Analysis:

    • The purged volatile compounds, including HFC-236fa, are carried to an adsorbent trap.

    • After purging is complete, the trap is rapidly heated, and the analytes are desorbed and transferred to the GC-MS for analysis.[10]

    • Separation, identification, and quantification are performed as described for air analysis.

3. Soil Analysis via Headspace GC-MS [4][5][11]

  • Sample Preparation:

    • A known weight of soil sample is placed in a headspace vial.

    • The vial is sealed and heated to a specific temperature to allow volatile compounds to partition into the headspace.[12]

  • Sample Analysis:

    • A portion of the headspace gas is automatically injected into the GC-MS.

    • The GC separates HFC-236fa, and the MS provides identification and quantification.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the analysis of HFC-236fa in environmental samples.

Diagram 1: General Workflow for HFC-236fa Analysis cluster_air Air Sample cluster_water Water Sample cluster_soil Soil Sample Air_Collection Sorbent Tube/Canister Collection Thermal_Desorption Thermal Desorption Air_Collection->Thermal_Desorption GCMS_Analysis GC-MS Analysis Thermal_Desorption->GCMS_Analysis Water_Collection Grab Sample Collection Purge_Trap Purge and Trap Water_Collection->Purge_Trap Purge_Trap->GCMS_Analysis Soil_Collection Core/Grab Sample Collection Headspace_Extraction Headspace Extraction Soil_Collection->Headspace_Extraction Headspace_Extraction->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for HFC-236fa analysis in environmental samples.

Diagram 2: GC-MS Analysis Steps Injection Sample Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Ionization Separation->Ionization Mass_Analysis Mass Analysis (MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition

Caption: Key steps within the Gas Chromatography-Mass Spectrometry analysis.

References

Performance Showdown: HFC-236fa Faces Off Against Next-Generation Refrigerants in High-Temperature Heat Pumps

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data reveals the performance landscape of HFC-236fa in comparison to emerging, environmentally friendlier alternatives for high-temperature heat pump applications. This guide synthesizes key performance metrics, experimental protocols, and thermodynamic properties to offer researchers and scientists a clear comparative overview.

As industries increasingly seek sustainable solutions for high-temperature heating, the performance of refrigerants in heat pumps is under intense scrutiny. HFC-236fa, a hydrofluorocarbon, has been a fluid of interest for these applications. However, with the global push to phase down high global warming potential (GWP) refrigerants, a new generation of hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs) are emerging as viable alternatives. This guide provides a data-driven comparison of HFC-236fa against key contenders, supported by detailed experimental methodologies.

Comparative Performance Data

The following tables summarize the key performance indicators for HFC-236fa and its alternatives, extracted from various experimental studies. The primary metrics for comparison are the Coefficient of Performance (COP), which indicates the heat pump's efficiency, and the Volumetric Heating Capacity (VHC), which relates to the size of the compressor required.

Table 1: Thermodynamic Properties of Selected Refrigerants

PropertyHFC-236faR1336mzz(Z)R1233zd(E)R1224yd(Z)R245fa
Molar Mass ( g/mol )152.04164.06130.5148.49134.05
Boiling Point (°C)-1.433.418.332.715.1
Critical Temperature (°C)124.9171.3166.5154.5154.0
Critical Pressure (MPa)3.202.903.573.393.65
GWP (100-year)9810~2~1<11030
ODP00~0~00

Table 2: Experimental Performance Comparison at Various Operating Conditions

RefrigerantEvaporating Temp. (°C)Condensing Temp. (°C)COPHeating Capacity (kW)Source
HFC-236fa 0 - 3540 - 110Varies with conditionsHigher than CFC-114 below 80°C
R1336mzz(Z) 601103.0Lower than R245fa
60150More efficient than others-
R1233zd(E) 601103.1-
R1224yd(Z) 601103.29% higher than R1233zd(E)
R245fa 601103.1-

Note: The performance of heat pumps is highly dependent on the specific system design and operating conditions. The data presented here is for comparative purposes and is extracted from different experimental setups.

Experimental Protocols: A Synthesized Approach

The performance validation of refrigerants in high-temperature heat pumps is typically conducted using a compressor calorimeter test rig, often following guidelines similar to those in ASHRAE Standard 23.1. The primary objective is to measure the refrigerant's thermodynamic performance and its effect on the compressor under a range of simulated operating conditions.

A generalized experimental protocol involves the following key steps:

  • Test Apparatus: A vapor compression circuit is established, consisting of the compressor being tested, a condenser, an evaporator, and an expansion valve. The system is instrumented with sensors to measure temperature, pressure, mass flow rate, and power consumption.

  • Calorimeter: A secondary fluid calorimeter is commonly used to accurately measure the heat absorbed by the refrigerant in the evaporator. This provides a precise measurement of the cooling capacity.

  • Operating Conditions: A wide range of evaporating and condensing temperatures are simulated to replicate various high-temperature heat pump applications. Suction superheat and liquid subcooling are also controlled and varied.

  • Data Acquisition: A data acquisition system continuously records the measurements from all sensors. The system is allowed to reach a steady state at each operating condition before data is logged for analysis.

  • Performance Parameter Calculation: The following key performance parameters are calculated from the measured data:

    • Heating Capacity: Determined from the energy balance at the condenser.

    • Coefficient of Performance (COP): The ratio of the heating capacity to the compressor power input.

    • Volumetric Heating Capacity (VHC): Calculated from the heating capacity and the refrigerant volume flow rate at the compressor suction.

    • Compressor Isentropic and Volumetric Efficiencies: These are calculated to assess the compressor's performance with the specific refrigerant.

Visualizing the Process and Comparisons

To better understand the experimental workflow and the relationship between the refrigerants, the following diagrams are provided.

ExperimentalWorkflow cluster_setup 1. Experimental Setup cluster_control 2. Control & Measurement cluster_analysis 3. Data Analysis Compressor Compressor Condenser Condenser Compressor->Condenser ExpansionValve Expansion Valve Condenser->ExpansionValve Evaporator Evaporator (in Calorimeter) Evaporator->Compressor ExpansionValve->Evaporator SetConditions Set Evap/Cond Temperatures, Superheat, Subcooling Measure Measure T, P, Mass Flow, Power Input SetConditions->Measure Calculate Calculate COP, Heating Capacity, VHC, Efficiencies Measure->Calculate Compare Compare Performance Calculate->Compare End End Compare->End Start Start Start->Compressor RefrigerantComparison cluster_Alternatives Low GWP Alternatives HFC236fa HFC-236fa (High GWP) R1336mzzZ R1336mzz(Z) (HFO) HFC236fa->R1336mzzZ Lower VHC R1233zdE R1233zd(E) (HCFO) HFC236fa->R1233zdE Comparable COP R1224ydZ R1224yd(Z) (HCFO) HFC236fa->R1224ydZ Higher COP R1336mzzZ->R1233zdE Similar COP R1233zdE->R1224ydZ Lower VHC

Safety Operating Guide

Personal protective equipment for handling 1,1,1,3,3,3-Hexafluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE for various laboratory operations involving this substance.

Operation Eye/Face Protection Skin Protection Respiratory Protection
Routine Handling (in a well-ventilated area) Tightly fitting safety goggles with side-shields.[1][2]Chemical-resistant gloves (Viton® or Butyl rubber recommended), lab coat.Not generally required if ventilation is adequate.
Handling Liquefied Gas Safety goggles and a face shield.[3]Cold-insulating gloves in addition to chemical-resistant gloves, lab coat or chemical-resistant apron.[3]Not generally required if ventilation is adequate.
Spill or Leak Response Tightly fitting safety goggles and a face shield.Chemical-resistant suit, Viton® or Butyl rubber gloves.Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA).[1][4]
High Concentration Environments Tightly fitting safety goggles and a face shield.Chemical-resistant suit, Viton® or Butyl rubber gloves.Self-Contained Breathing Apparatus (SCBA).[4]

Quantitative Safety Data

Parameter Value Source
Workplace Environmental Exposure Level (WEEL) 1000 ppm (8-hour Time-Weighted Average)Synquest Labs SDS

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_sds Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area Ensure Proper Ventilation prep_sds->prep_area handle_transfer Transfer Chemical in a Fume Hood prep_area->handle_transfer handle_monitor Monitor for Leaks handle_transfer->handle_monitor handle_secure Secure Cylinder When Not in Use handle_monitor->handle_secure post_decon Decontaminate Work Area handle_secure->post_decon post_ppe Doff and Dispose of PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect the environment and comply with regulations.

Chemical Disposal:

  • Do Not Release to Atmosphere: this compound is a greenhouse gas. Direct release to the atmosphere should be avoided.

  • Return to Supplier: The most environmentally responsible method of disposal is to return unused quantities to the supplier for recycling or reclamation.

  • Licensed Waste Disposal: If returning to the supplier is not possible, arrange for disposal with a licensed hazardous waste management company. The preferred method of destruction is high-temperature incineration.

Contaminated PPE and Materials Disposal:

  • Segregation: All grossly contaminated disposable PPE (gloves, aprons, etc.) and other materials (e.g., absorbent pads from a spill) should be collected in a designated, labeled, and sealed container.

  • Waste Characterization: The waste should be characterized as hazardous waste contaminated with this compound.

  • Licensed Disposal: The sealed container of contaminated materials must be disposed of through a licensed hazardous waste disposal facility, in accordance with local, state, and federal regulations.

cluster_chem Chemical Disposal cluster_ppe Contaminated PPE Disposal chem_collect Collect Unused Chemical chem_return Return to Supplier (Preferred) chem_collect->chem_return chem_incinerate High-Temperature Incineration chem_collect->chem_incinerate ppe_dispose Dispose via Licensed Facility ppe_collect Collect Contaminated PPE in a Labeled, Sealed Container ppe_characterize Characterize as Hazardous Waste ppe_collect->ppe_characterize ppe_characterize->ppe_dispose

Caption: Disposal Plan for this compound and Contaminated Materials.

References

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Reactant of Route 1
1,1,1,3,3,3-Hexafluoropropane
Reactant of Route 2
1,1,1,3,3,3-Hexafluoropropane

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